molecular formula C7H13NO2 B554703 2-(Piperidin-4-yl)acetic acid CAS No. 51052-78-9

2-(Piperidin-4-yl)acetic acid

Cat. No.: B554703
CAS No.: 51052-78-9
M. Wt: 143,19*36,45 g/mole
InChI Key: YFNOTMRKVGZZNF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)acetic acid is a valuable piperidine-based building block in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid functional group attached to a piperidine ring, makes it a versatile scaffold for the synthesis of various bioactive molecules. This compound serves as a key precursor for the development of soluble epoxide hydrolase (sEH) inhibitors, which are investigated for the treatment of pain, inflammatory diseases, and hypertension by stabilizing endogenous anti-inflammatory mediators . Researchers also utilize this core structure in the design of novel antibacterial agents. Derivatives of 2-(Piperidin-4-yl)acetamide have demonstrated robust antibacterial activity against pathogens including S. aureus , E. coli , and even drug-resistant strains like MRSA, with some compounds exhibiting membrane-disrupting mechanisms and the ability to inhibit biofilm formation . Furthermore, the piperidine-4-yl acetic acid scaffold is integral to the synthesis of 3,5-bis(ylidene)-4-piperidone scaffolds, which are studied as curcumin mimics for their enhanced bioavailability and potential antiproliferative, anti-inflammatory, and antioxidant properties . Its application extends to the synthesis of integrin antagonists, as explored in patents for the treatment of thrombotic disorders .

Properties

IUPAC Name

2-piperidin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)5-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNOTMRKVGZZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965340
Record name (Piperidin-4-yl)acetic acid
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51052-78-9
Record name 4-Piperidineacetic acid
Source ChemIDplus
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Record name (Piperidin-4-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-4-acetic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PIPERIDINEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperidin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Piperidin-4-yl)acetic acid, a versatile chemical scaffold with significant applications in pharmaceutical research. This document details its chemical properties, synthesis, and its role as a key building block in the development of novel therapeutics, particularly as a gamma-aminobutyric acid (GABA) analogue and as a precursor for potent enzyme inhibitors.

Core Compound Identification and Properties

This compound is a piperidine derivative characterized by an acetic acid moiety attached to the 4-position of the piperidine ring. It is most commonly available as its hydrochloride salt to improve stability and solubility.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 51052-78-973415-84-6[1][2][3][4][5][6][7]
Molecular Formula C₇H₁₃NO₂C₇H₁₄ClNO₂[1][2][6]
Molecular Weight 143.18 g/mol 179.64 g/mol [1][6]
IUPAC Name This compoundThis compound;hydrochloride
Synonyms 4-Piperidineacetic acid4-Carboxymethylpiperidine hydrochloride[6]
Appearance SolidPale yellow solid[3]
Melting Point Not readily available158-159 °C[3]
Storage Inert atmosphere, Room TemperatureRoom temperature[2][3]

Synthesis and Chemical Data

The synthesis of this compound and its derivatives is a critical aspect of its utility in drug discovery. A common synthetic route involves the reductive amination of a suitable keto-acid or the modification of pre-existing piperidine rings. For instance, derivatives can be prepared by reacting this compound hydrochloride with various agents to modify the piperidine nitrogen.

Biological Activity and Therapeutic Potential

This compound serves as a foundational structure for compounds targeting various biological systems. Its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system, makes it a valuable starting point for the design of GABAergic modulators. Furthermore, its chemical handles allow for its incorporation into more complex molecules, such as enzyme inhibitors and proteolysis-targeting chimeras (PROTACs).

GABAergic System Modulation

The GABAergic signaling pathway is crucial for regulating neuronal excitability. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. GABA exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors. The structural motif of this compound can be found in molecules designed to interact with these receptors or associated proteins like GABA transporters (GATs).

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle packaging GABA_release GABA_vesicle->GABA_release GABA_cleft GABA GABA_release->GABA_cleft release GAT GABA Transporter (GAT) GABA_cleft->GAT reuptake GABA_A_R GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_R binds to GABA_B_R GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B_R binds to Cl_influx Cl- Influx GABA_A_R->Cl_influx opens GPCR_cascade G-protein Signaling GABA_B_R->GPCR_cascade activates Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization GPCR_cascade->Hyperpolarization Synthesis_Workflow Reactants This compound HCl + Amine + HATU + DIPEA in DCM Reaction Stir at RT Reactants->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Purified 2-(Piperidin-4-yl)acetamide Purification->Product

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperidin-4-yl)acetic acid, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values and detailed, standardized experimental protocols that enable researchers to determine these properties in their own laboratories.

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its pharmacokinetic and pharmacodynamic behavior. For this compound, understanding properties such as its acidity (pKa), lipophilicity (logP), and solubility is fundamental for its application in drug design and development.

Quantitative Data Summary

While experimental data for this compound is sparse in publicly available literature, computational models provide valuable estimates for its key physicochemical parameters. The following table summarizes these predicted values. It is important to note that these are in silico predictions and experimental verification is highly recommended.

Physicochemical PropertyPredicted ValueMethod/Source
pKa (acidic) ~3-4General estimate for a carboxylic acid
pKa (basic) ~10-11General estimate for a piperidine nitrogen
XlogP -2.2PubChem
Melting Point (°C) Data not available
Aqueous Solubility pH-dependentBenchChem

Experimental Protocols

To facilitate the experimental determination of the key physicochemical properties of this compound, the following detailed protocols are provided.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) for both the carboxylic acid and the piperidine nitrogen can be determined using potentiometric titration.[1][2]

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • 0.15 M Potassium chloride (KCl) solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Nitrogen gas source

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water to create a solution of known concentration (e.g., 1 mM).

  • Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of the basic piperidine nitrogen.

  • Acidification: For the determination of both pKa values in a single titration, acidify the sample solution to a pH of ~1.8-2.0 with 0.1 M HCl.

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode and begin titrating with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. Two inflection points will be observed, corresponding to the neutralization of the carboxylic acid and the deprotonation of the piperidinium ion. The first half-equivalence point corresponds to the pKa of the carboxylic acid, and the second to the pKa of the piperidine nitrogen.

G A Prepare 1 mM solution of This compound in water B Add 0.15 M KCl for constant ionic strength A->B C Purge with Nitrogen to remove dissolved CO2 B->C D Acidify to pH ~2 with 0.1 M HCl C->D E Titrate with standardized 0.1 M NaOH D->E F Record pH after each NaOH addition E->F G Plot pH vs. Volume of NaOH F->G H Determine pKa values from half-equivalence points G->H

Experimental workflow for pKa determination by potentiometric titration.

Determination of logP/logD by the Shake-Flask Method

The partition coefficient (logP) and distribution coefficient (logD) are crucial measures of a molecule's lipophilicity. The shake-flask method is the gold standard for their experimental determination.[3][4]

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • Phosphate buffered saline (PBS) at a specific pH (e.g., 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Methodology:

  • Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the layers to separate.

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Partitioning: In a vial, combine the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound's DMSO stock solution.

  • Equilibration: Securely cap the vial and shake it for a sufficient period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. To determine the logP, the experiment must be conducted at a pH where the molecule is entirely in its neutral form.

G A Pre-saturate n-Octanol and Aqueous Buffer (e.g., PBS pH 7.4) C Add stock solution to mixture of pre-saturated phases A->C B Prepare 10 mM stock solution in DMSO B->C D Shake vigorously for 1-3 hours to reach equilibrium C->D E Centrifuge to separate phases D->E F Quantify compound concentration in each phase (e.g., HPLC-UV) E->F G Calculate logD = log([Compound]octanol / [Compound]aqueous) F->G

Experimental workflow for logD determination by the shake-flask method.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in defined signaling pathways. Its primary utility lies as a structural motif and building block in the synthesis of more complex, biologically active molecules. The logical relationship of its physicochemical properties to its potential biological activity is governed by the principles of medicinal chemistry, where parameters like pKa and logP influence absorption, distribution, metabolism, and excretion (ADME).

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Properties (ADME) cluster_2 Biological Activity pKa pKa Absorption Absorption pKa->Absorption Excretion Excretion pKa->Excretion logP logP / logD logP->Absorption Distribution Distribution logP->Distribution Solubility Solubility Solubility->Absorption Target_Binding Target Binding Absorption->Target_Binding Distribution->Target_Binding Metabolism Metabolism Metabolism->Target_Binding Excretion->Target_Binding

Logical relationship between physicochemical properties and biological activity.

References

An In-depth Technical Guide to the Solubility of 2-(Piperidin-4-yl)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Piperidin-4-yl)acetic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility profiles, predicted solubility based on analogous compounds, and a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine ring substituted with an acetic acid group at the 4-position. Its structure, containing both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic carboxylic acid group (pKa ≈ 3-4), allows it to exist as a zwitterion at physiological pH.[1] This zwitterionic nature is a critical determinant of its solubility profile, generally leading to poor aqueous solubility and a preference for polar solvents.[1] Understanding its solubility in organic solvents is crucial for various applications in drug development, including formulation, synthesis, and purification processes.

Solubility Profile

Table 1: Quantitative and Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted/Qualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighA powerful and widely used solvent for similar compounds. Stock solutions are often prepared in 100% DMSO.[1] A deuterated analog, 1-(chlorocarbonyl)piperidine-d10, has a reported solubility of 10 mM in DMSO.
MethanolPolar ProticHighThe polar nature and hydrogen bonding capacity of methanol are expected to facilitate the dissolution of the zwitterionic compound. Piperidine derivatives generally show good solubility in methanol.[5][6]
EthanolPolar ProticHighSimilar to methanol, ethanol is a polar protic solvent in which piperidine and its derivatives are generally soluble.[2]
N,N-Dimethylformamide (DMF)Polar AproticHighPiperidine is soluble in DMF, and this solvent is often used in syntheses involving piperidine derivatives.[7][8]
AcetonitrilePolar AproticModeratePiperidine derivatives can be soluble in acetonitrile, sometimes requiring heat.
Tetrahydrofuran (THF)Polar AproticModerate to LowSolubility is expected to be lower than in more polar solvents like DMSO or alcohols.
ChloroformNonpolarLowPiperidine is soluble in chloroform, but the zwitterionic nature of the acetic acid derivative likely reduces its solubility in this nonpolar solvent.[3]
HexaneNonpolarVery Low / InsolubleAs a nonpolar solvent, hexane is unlikely to be a suitable solvent for this polar, zwitterionic compound.[3]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10] It is a reliable technique for obtaining accurate and reproducible solubility data.[10]

3.1. Materials

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, Methanol, Ethanol, DMF)

  • Glass vials or flasks with screw caps or glass stoppers

  • Orbital shaker or agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[11][12][13]

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[9][10]

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker with the temperature controlled at a specific value (e.g., 25 °C or 37 °C).[14]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9][14] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[9] Filtration is often preferred to ensure all solid particles are removed.

  • Sample Analysis:

    • Carefully take an aliquot of the clear, saturated solution.

    • Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[11][12][13] A pre-established calibration curve for this compound in the respective solvent is required for accurate quantification.[15]

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess solid this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge or filter the sample to remove excess solid D->E F Collect clear saturated supernatant E->F G Dilute supernatant to a known concentration F->G H Analyze by HPLC or UV-Vis spectroscopy G->H I Calculate solubility from concentration and dilution factor H->I

Caption: Workflow for Determining Equilibrium Solubility using the Shake-Flask Method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, its zwitterionic nature strongly suggests high solubility in polar organic solvents like DMSO, methanol, and ethanol, and poor solubility in nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask method provided in this guide is the recommended experimental protocol. This robust method, combined with appropriate analytical techniques, will yield reliable and accurate solubility data essential for advancing pharmaceutical development projects.

References

Technical Guide: Physicochemical Properties of 2-(Piperidin-4-yl)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperidin-4-yl)acetic acid hydrochloride. The information herein is intended to support research and development activities by providing key data and standardized experimental protocols.

Core Physicochemical Properties

This compound hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and drug design. A thorough understanding of its fundamental properties is crucial for its application in experimental settings.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound hydrochloride.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂PubChem CID: 15565775[1]
Molecular Weight 179.64 g/mol PubChem CID: 15565775[1]
CAS Number 73415-84-6PubChem CID: 15565775[1]

Note: Specific values for Melting Point, Solubility, and pKa can vary between batches and are dependent on the experimental conditions. The protocols to determine these values are provided below.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination by Capillary Method

The melting point is a critical indicator of purity. The capillary method is a widely accepted technique for its determination.[2]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.[3] The tube is then tapped gently to ensure the sample is compact.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting range is reported as these two temperatures.[4]

  • Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Solubility Assessment

Solubility is a crucial parameter for any compound intended for biological or pharmaceutical use. A common method to determine solubility is the shake-flask method.[5]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

  • Quantification: A sample of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis.

  • Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with acidic and/or basic functional groups, like this compound hydrochloride, potentiometric titration is a standard method for pKa determination.[6]

Methodology:

  • Sample Preparation: A precise amount of this compound hydrochloride is dissolved in a known volume of water or a suitable buffer to create a solution of known concentration.[6]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized titrant (e.g., 0.1 M NaOH) is positioned above the beaker.[6]

  • Titration Process: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[6]

  • Data Analysis: The pH values are plotted against the volume of titrant added to generate a titration curve.

  • pKa Determination: The pKa is determined from the titration curve. For a weak acid, the pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[7][8] The equivalence point is identified as the point of steepest inflection on the curve.[7]

Visualizations

The following diagrams illustrate the experimental workflows described above.

MeltingPointWorkflow A Sample Preparation: Pack capillary tube B Place in Melting Point Apparatus A->B C Heat Slowly (1-2°C/min) B->C D Observe and Record Melting Range C->D E Analyze Purity D->E

Caption: Workflow for Melting Point Determination.

SolubilityWorkflow A Add Excess Solute to Solvent B Equilibrate with Agitation A->B C Separate Solid and Liquid Phases B->C D Quantify Concentration in Supernatant C->D E Report Solubility D->E pKaWorkflow A Prepare Solution of Known Concentration B Titrate with Standardized Base A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Determine pKa at Half-Equivalence Point D->E

References

An In-depth Technical Guide to the ¹H NMR Spectra of 2-(Piperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 2-(Piperidin-4-yl)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such spectra, and a logical diagram illustrating the structural correlations of the ¹H NMR signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of its constituent parts: the piperidine ring and the acetic acid moiety. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom in the piperidine ring and the carboxyl group. The hydrochloride salt form of this compound, this compound hydrochloride, provides a valuable reference for the expected chemical shifts[1][2]. The predicted data is summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H-2ax, H-6ax (axial)~3.3 - 3.5Multiplet2H
H-2eq, H-6eq (equatorial)~2.8 - 3.0Multiplet2H
H-4 (methine)~2.3 - 2.5Multiplet1H
-CH₂-COOH~2.2 - 2.4Doublet2H
H-3ax, H-5ax (axial)~1.8 - 2.0Multiplet2H
H-3eq, H-5eq (equatorial)~1.3 - 1.5Multiplet2H
-NH-Variable, broadSinglet (broad)1H
-COOHVariable, broadSinglet (broad)1H

Note: The exact chemical shifts can vary depending on the solvent used, concentration, and temperature. The signals for the NH and COOH protons are often broad and their chemical shifts are highly variable and dependent on experimental conditions.

The protons on the piperidine ring (H-2, H-3, H-5, H-6) are expected to show complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons will have different chemical shifts due to the chair conformation of the piperidine ring. Protons alpha to the nitrogen (H-2, H-6) are expected to be the most deshielded within the ring system[3][4][5][6]. The methylene protons of the acetic acid group (-CH₂-COOH) will appear as a doublet due to coupling with the adjacent methine proton (H-4). The methine proton (H-4) will be a multiplet due to coupling with the neighboring methylene protons on the ring and the acetic acid sidechain.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for acquiring a ¹H NMR spectrum of a small molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Common solvents for this type of compound include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)[7]. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and COOH).

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

2. NMR Instrument Setup and Data Acquisition:

  • The following parameters are for a standard 400 or 500 MHz NMR spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard one-pulse sequence (e.g., 'zg30') is typically sufficient for a ¹H NMR spectrum.

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended.

    • Acquisition Time (AQ): Typically around 2-4 seconds.

    • Spectral Width (SW): A spectral width of about 12-16 ppm is appropriate for most organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Reference the spectrum to the internal standard at 0 ppm.

Logical Relationships in ¹H NMR Analysis

The following diagram illustrates the logical workflow for assigning the proton signals in the ¹H NMR spectrum of this compound to its molecular structure.

Caption: Logical workflow for assigning ¹H NMR signals of this compound.

References

An In-depth Technical Guide to Structural Analogs of 2-(Piperidin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-(piperidin-4-yl)acetic acid, a versatile scaffold in medicinal chemistry. The document details the synthesis, pharmacological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their interactions with soluble epoxide hydrolase (sEH) and GABA transporters (GATs). This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Concepts and Pharmacological Relevance

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive starting point for the design of novel therapeutic agents. This compound combines this key heterocyclic motif with a carboxylic acid side chain, providing a handle for further chemical modification and interaction with biological targets.

Analogs of this core structure have demonstrated a wide range of pharmacological activities, including inhibition of soluble epoxide hydrolase (sEH) and modulation of GABAergic neurotransmission through interaction with GABA transporters (GATs).

Structural Analogs as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH stabilizes EETs, making it a promising therapeutic strategy for inflammatory and pain-related disorders.

A series of 2-(piperidin-4-yl)acetamide derivatives have been synthesized and evaluated as potent sEH inhibitors. The general structure involves the acylation of the piperidine nitrogen with various sulfonyl chlorides and the formation of an amide bond between the acetic acid moiety and a benzohomoadamantane amine.

Quantitative Data: sEH Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of selected 2-(piperidin-4-yl)acetamide analogs against human (h-sEH) and murine (m-sEH) soluble epoxide hydrolase, along with their microsomal stability.

Compound IDR Group (on Piperidine Nitrogen)h-sEH IC50 (nM)m-sEH IC50 (nM)Microsomal Stability (% remaining after 30 min)
6a Isopropylsulfonyl34.50.4<1
6b Phenylsulfonyl10.30.316
6c 4-Methoxyphenylsulfonyl7.80.225
6d 4-Chlorophenylsulfonyl5.20.138
6e 4-Trifluoromethylphenylsulfonyl4.50.145

Structural Analogs as GABA Transporter (GAT) Inhibitors

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its transport across synaptic membranes is mediated by GABA transporters (GATs). Inhibition of GATs, particularly GAT1, can potentiate GABAergic neurotransmission and is a therapeutic strategy for epilepsy and anxiety disorders. The structural similarity of this compound to GABA makes it a promising scaffold for the development of GAT inhibitors.

While specific quantitative data for a broad range of this compound analogs as GAT inhibitors is not extensively available in the public domain, the piperidine ring is a core feature of many potent GAT1 inhibitors. For instance, the well-characterized GAT1 inhibitor Tiagabine features a nipecotic acid (piperidine-3-carboxylic acid) core. Structure-activity relationship studies on other piperidine-based GAT1 inhibitors highlight the importance of the substitution pattern on the piperidine ring and the nature of the acidic functional group for potent inhibitory activity.

Quantitative Data: GAT1 Inhibition (Reference Compounds)

The following table provides IC50 values for well-established GAT1 inhibitors that share the piperidine scaffold, for comparative purposes.

CompoundTargetIC50 (µM)
NNC-711Human GAT10.04
TiagabineHuman GAT10.07
SKF-89976AHuman GAT10.13

Note: As of the latest literature review, specific experimental data on the GAT1 inhibitory activity (IC50 or Ki values) of this compound itself is not publicly available.[2][3]

Signaling Pathways and Experimental Workflows

GABA Transporter 1 (GAT1) Signaling Pathway

The primary function of GAT1 is the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal. The transport process is coupled to the co-transport of sodium and chloride ions. Inhibition of GAT1 leads to an increased concentration of GABA in the synapse, which can then activate postsynaptic GABA-A and GABA-B receptors, leading to neuronal hyperpolarization and reduced neuronal excitability.

GAT1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT1 Transporter GABA_reuptake GABA Reuptake GAT1->GABA_reuptake GABA_synapse->GAT1 GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitor GAT1 Inhibitor (e.g., Piperidine Analog) Inhibitor->GAT1 Neuronal_inhibition Neuronal Inhibition GABA_receptor->Neuronal_inhibition

Caption: GABAergic synapse and the action of a GAT1 inhibitor.

Experimental Workflow: Synthesis of 2-(Piperidin-4-yl)acetamide Derivatives

The synthesis of 2-(piperidin-4-yl)acetamide derivatives typically involves a multi-step process, starting from commercially available materials. The following diagram illustrates a general workflow.

Synthesis_Workflow start 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid intermediate1 Amide Coupling with Benzohomoadamantane Amine start->intermediate1 intermediate2 Boc-protected Acetamide Derivative intermediate1->intermediate2 intermediate3 Boc Deprotection intermediate2->intermediate3 intermediate4 2-(Piperidin-4-yl)acetamide Derivative intermediate3->intermediate4 final_product N-Sulfonylation intermediate4->final_product

Caption: General synthetic workflow for 2-(piperidin-4-yl)acetamide analogs.

Experimental Protocols

Synthesis of N-(9-Methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[1]annulen-7-yl)-2-(piperidin-4-yl)acetamide (Amide Intermediate)

To a solution of N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[1]annulen-7-yl)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetamide (250 mg, 0.55 mmol) in dichloromethane (DCM, 4 mL) is added 4M HCl in 1,4-dioxane (0.5 mL). The reaction mixture is stirred at room temperature for 3 days. The solvent is then evaporated under vacuum. The residue is dissolved in DCM (10 mL) and washed with 5N NaOH solution, dried over anhydrous Na2SO4, filtered, and concentrated under vacuum to yield the title compound.

Synthesis of 2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[1]annulen-7-yl)acetamide (Final Product)

To a solution of N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[1]annulen-7-yl)-2-(piperidin-4-yl)acetamide (185 mg, 0.52 mmol) in DCM (5 mL) is added triethylamine (63 mg, 0.63 mmol). The mixture is cooled to 0 °C, and propane-2-sulfonyl chloride (74 mg, 0.52 mmol) is added dropwise. The reaction mixture is then stirred at room temperature overnight and quenched by the addition of a 2N HCl solution (3 mL). The two phases are separated, and the aqueous phase is extracted with ethyl acetate (2 x 20 mL). The combined organic phases are dried over anhydrous Na2SO4, filtered, and concentrated under vacuum to afford the final product.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory potency of the synthesized compounds against human and murine sEH is determined using a fluorometric assay. The assay is based on the hydrolysis of a non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), to a fluorescent product.

  • Reagent Preparation : Recombinant human or murine sEH is diluted in assay buffer. The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted.

  • Assay Procedure : In a 96-well plate, the enzyme solution is mixed with the test compound dilutions or vehicle control. The reaction is initiated by adding the CMNPC substrate.

  • Data Acquisition : The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively.

  • Data Analysis : The rate of reaction is calculated from the linear portion of the fluorescence curve. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro GABA Transporter (GAT1) Uptake Assay

The inhibitory activity of the analogs on GAT1 is assessed using a [3H]GABA uptake assay in human embryonic kidney (HEK293) cells stably expressing human GAT1.

  • Cell Culture : HEK293 cells expressing hGAT1 are cultured in appropriate media and seeded into 96-well plates.

  • Assay Procedure : The cell monolayers are washed with Krebs-Ringer-HEPES (KRH) buffer. A pre-incubation step is performed by adding KRH buffer containing various concentrations of the test compound or a reference inhibitor (e.g., Tiagabine).[2][3] A vehicle control is also included.

  • Initiation of Uptake : The GABA uptake is initiated by adding a solution of [3H]GABA in KRH buffer to each well.[2] The final concentration of GABA is typically close to its Km value for GAT1.

  • Termination and Lysis : The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells with ice-cold KRH buffer. The cells are then lysed.

  • Quantification : The amount of [3H]GABA taken up by the cells is quantified by measuring the radioactivity in the cell lysates using a liquid scintillation counter.

  • Data Analysis : IC50 values are determined by plotting the percentage of inhibition of [3H]GABA uptake against the logarithm of the test compound concentration.

Conclusion

Structural analogs of this compound represent a promising class of compounds with diverse pharmacological activities. The 2-(piperidin-4-yl)acetamide derivatives have emerged as potent inhibitors of soluble epoxide hydrolase, with potential applications in the treatment of inflammation and pain. Furthermore, the core piperidine-4-acetic acid scaffold holds promise for the development of novel GABA transporter inhibitors for neurological disorders. The data and protocols presented in this guide provide a solid foundation for further research and development in this area, facilitating the design and evaluation of new therapeutic agents based on this versatile chemical framework.

References

A Technical Guide to N-Boc-2-(piperidin-4-yl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, key applications, and experimental utilization of N-Boc-2-(piperidin-4-yl)acetic acid, a versatile building block in modern medicinal chemistry.

N-Boc-2-(piperidin-4-yl)acetic acid (CAS No. 157688-46-5) is a pivotal synthetic intermediate, widely employed in the development of novel therapeutics. Its unique structure, featuring a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group and an acetic acid moiety, makes it an invaluable component in the synthesis of complex molecules, including pharmaceutical agents and specialized chemical probes. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and detailed experimental protocols for its application in key areas of drug discovery.

Commercial Availability and Physicochemical Properties

N-Boc-2-(piperidin-4-yl)acetic acid is readily available from a range of chemical suppliers. The quality and purity of the compound are critical for its successful application in synthesis, and researchers should consult certificates of analysis from suppliers. Key quantitative data from prominent vendors are summarized below for easy comparison.

PropertyValueSource(s)
CAS Number 157688-46-5[1][2]
Molecular Formula C₁₂H₂₁NO₄[3]
Molecular Weight 243.30 g/mol [1][3]
Purity ≥95% to ≥98.0% (TLC)[1][3]
Appearance White to off-white crystalline powder[2]
Melting Point 96-102 °C[1][2]
Synonyms 1-(tert-Butoxycarbonyl)-4-(carboxymethyl)piperidine, 1-Boc-4-piperidineacetic acid[1][3]

Key Applications in Drug Discovery

The structural motifs present in N-Boc-2-(piperidin-4-yl)acetic acid make it a versatile building block in several areas of drug discovery and development.

  • Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Lonafarnib, a farnesyltransferase inhibitor.

  • PROTAC Linkers: The piperidine scaffold is a common component of linkers used in Proteolysis Targeting Chimeras (PROTACs). N-Boc-2-(piperidin-4-yl)acetic acid and its derivatives can be incorporated into these bifunctional molecules to connect a target protein binder with an E3 ligase ligand.

  • Peptide Synthesis: As a non-proteinogenic amino acid analog, it can be incorporated into peptides to introduce conformational constraints, improve metabolic stability, or modulate biological activity. Its use in solid-phase peptide synthesis (SPPS) allows for the creation of novel peptidomimetics.

Experimental Protocols

The following sections provide detailed methodologies for the application of N-Boc-2-(piperidin-4-yl)acetic acid in key synthetic procedures.

Amide Bond Formation: Synthesis of Lonafarnib Intermediate

This protocol details the coupling of N-Boc-2-(piperidin-4-yl)acetic acid with a key intermediate in the synthesis of Lonafarnib.

Materials:

  • (+)-(R)-enantiomer of the tricyclic piperidine intermediate (XI in the synthesis of Lonafarnib)

  • N-Boc-2-(piperidin-4-yl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (+)-(R)-enantiomer of the tricyclic piperidine intermediate (1.0 eq) in anhydrous DMF.

  • To this solution, add N-Boc-2-(piperidin-4-yl)acetic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the protected amide intermediate.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the incorporation of N-Boc-2-(piperidin-4-yl)acetic acid into a peptide sequence on a solid support using Boc chemistry. This is a representative protocol that can be adapted based on the specific resin and peptide sequence.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS) with a free amino group

  • N-Boc-2-(piperidin-4-yl)acetic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% DIEA in DMF (neutralization solution)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

  • Boc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 50% TFA in DCM solution to the resin and agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Add the 10% DIEA in DMF solution to the resin and agitate for 2 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of N-Boc-2-(piperidin-4-yl)acetic acid:

    • In a separate vial, dissolve N-Boc-2-(piperidin-4-yl)acetic acid (3 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.

    • Add DIEA (6 eq) to the activation mixture and swirl for 1-2 minutes.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Visualizing Workflows and Pathways

To better illustrate the role of N-Boc-2-(piperidin-4-yl)acetic acid in key synthetic processes, the following diagrams have been generated.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product POI_ligand Protein of Interest (POI) Ligand Coupling1 Amide Coupling POI_ligand->Coupling1 E3_ligase_ligand E3 Ligase Ligand Coupling2 Amide Coupling E3_ligase_ligand->Coupling2 Linker_precursor N-Boc-2-(piperidin-4-yl)acetic acid Linker_precursor->Coupling1 Deprotection Boc Deprotection Coupling1->Deprotection Deprotection->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing N-Boc-2-(piperidin-4-yl)acetic acid as a core component of the linker.

Boc_SPPS_Cycle Resin Resin-AA(n) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Coupling of N-Boc-piperidine acetic acid (HBTU/DIEA) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Resin_n1 Resin-AA(n+1) Washing->Resin_n1 Repeat Cycle

Caption: The cyclical process of Boc solid-phase peptide synthesis (SPPS) for the incorporation of N-Boc-2-(piperidin-4-yl)acetic acid into a growing peptide chain.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the melting point and stability of 2-(Piperidin-4-yl)acetic acid and its common derivatives. Due to its prevalence as a structural motif in medicinal chemistry, understanding the physicochemical properties of this compound is crucial for its application in drug design and development. This document summarizes key thermal data, outlines detailed experimental protocols for its characterization, and provides logical workflows for its analysis.

Physicochemical Data Summary

Compound NameCAS NumberMelting Point (°C)Notes
This compound51052-78-9Data not available---
This compound hydrochloride73415-84-6Data not available---
This compound ethyl ester59184-90-6192Decomposes[1][2]
(1-BOC-Piperidin-4-yl)acetic acid157688-46-596 - 102Crystalline powder[3]

Stability Profile

The chemical and thermal stability of an active pharmaceutical ingredient (API) are paramount for its development, formulation, and storage.

Thermal Stability: Detailed experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not extensively reported. However, the melting point of the ethyl ester derivative at 192 °C with decomposition suggests that thermal degradation occurs at elevated temperatures. For the N-Boc derivative, the lower melting range of 96-102 °C indicates a different thermal behavior, which is expected due to the presence of the thermally labile tert-butoxycarbonyl (Boc) protecting group.

Chemical Stability: General assessments suggest that this compound is stable under recommended storage conditions. However, comprehensive studies on its stability under various stress conditions (e.g., acid, base, oxidation, light) have not been thoroughly investigated. As a secondary amine and a carboxylic acid, it is susceptible to reactions typical of these functional groups.

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following are detailed methodologies for determining the melting point and assessing the thermal stability of this compound and its derivatives.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid sample.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10, Büchi M-560)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Ramp: Set the apparatus to heat at a controlled rate. A typical protocol involves a rapid heating phase to approach the expected melting point, followed by a slower ramp rate (1-2 °C per minute) near the melting point to ensure accurate observation.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on melting, crystallization, and decomposition.

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

  • DSC pans (aluminum or hermetically sealed)

  • Crimper for sealing pans

  • High-purity inert gas (e.g., nitrogen, argon)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan.

  • Pan Sealing: Place a lid on the pan and seal it using a crimper. For volatile samples or to prevent interaction with the atmosphere, use hermetically sealed pans.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.

  • Thermal Program: Program the instrument with the desired temperature profile. A common method is to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

  • Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak maximum of these transitions provide key information about the thermal stability of the compound.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate logical relationships and experimental workflows for the analysis of this compound.

Logical_Relationship cluster_Compound This compound Core Structure cluster_Properties Physicochemical Properties cluster_Derivatives Common Derivatives Core Piperidine Ring MP Melting Point Core->MP Solubility Solubility Core->Solubility Ester Ethyl Ester Core->Ester Boc N-Boc Protected Core->Boc HCl Hydrochloride Salt Core->HCl AceticAcid Acetic Acid Sidechain Stability Stability (Thermal/Chemical) AceticAcid->Stability AceticAcid->Solubility

Figure 1: Logical relationship between the core structure, its properties, and common derivatives.

Experimental_Workflow cluster_phys Characterization Methods cluster_stab Stability Studies start Start: Sample of this compound phys_char Physicochemical Characterization start->phys_char:f0 stab_assess Stability Assessment start->stab_assess:f0 mp_det Melting Point Determination phys_char:f0->mp_det nmr_spec NMR Spectroscopy phys_char:f0->nmr_spec mass_spec Mass Spectrometry phys_char:f0->mass_spec dsc_tga DSC/TGA Analysis stab_assess:f0->dsc_tga stress_test Forced Degradation (pH, Temp, Light) stab_assess:f0->stress_test data_analysis Data Analysis and Reporting mp_det->data_analysis nmr_spec->data_analysis mass_spec->data_analysis dsc_tga->data_analysis hplc_purity HPLC Purity & Degradant Analysis stress_test->hplc_purity hplc_purity->data_analysis

Figure 2: Experimental workflow for the comprehensive analysis of this compound.

References

Early Investigations into Piperidine-4-Acetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies concerning piperidine-4-acetic acid and its derivatives, with a focus on research conducted before the year 2000. The document details early synthetic methodologies and the initial pharmacological explorations that laid the groundwork for subsequent drug discovery efforts targeting the central nervous system.

Core Synthesis and Derivatization

Early synthetic routes to the piperidine-4-acetic acid core relied on established chemical transformations. The most prevalent and practical approach involved the catalytic hydrogenation of a corresponding pyridine precursor, ethyl (pyridin-4-yl)acetate. This method, while effective, often required careful optimization of reaction conditions to achieve high yields and purity.

An alternative, though less commonly cited in early literature for this specific compound, is the Arndt-Eistert homologation. This reaction sequence could theoretically be employed to extend the carbon chain of a piperidine-4-carboxylic acid precursor, offering a different strategic approach to the target molecule.

Experimental Protocol: Catalytic Hydrogenation of Ethyl (Pyridin-4-yl)acetate

This protocol is a representative synthesis based on common practices for pyridine reduction in the pre-2000 era.

Materials:

  • Ethyl (pyridin-4-yl)acetate hydrochloride

  • Platinum(IV) oxide (Adams' catalyst)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of ethyl (pyridin-4-yl)acetate hydrochloride (1.0 eq) in anhydrous ethanol is prepared in a high-pressure hydrogenation vessel.

  • Platinum(IV) oxide (0.05 eq) is carefully added to the solution.

  • The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to approximately 50 psi.

  • The reaction mixture is agitated at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

  • The ethanolic solution is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield crude ethyl piperidin-4-ylacetate.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Early Pharmacological Insights: Targeting the GABAergic System

Early pharmacological investigations of piperidine derivatives were often directed towards their potential interactions with neurotransmitter systems. While specific pre-2000 studies on piperidine-4-acetic acid itself are not extensively documented in readily available literature, research on structurally similar compounds provides strong evidence for its likely biological target.

Notably, studies on piperidine-4-sulphonic acid, a close structural analog, demonstrated significant GABA-mimetic activity in the 1980s.[1] This pioneering work suggested that the piperidine ring with an acidic functional group at the 4-position could serve as a scaffold for interacting with the GABAergic system. The primary mechanism of action for such compounds is the inhibition of the GABA transporter 1 (GAT1), which is responsible for the reuptake of GABA from the synaptic cleft. By blocking this transporter, these derivatives increase the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission.

Quantitative Data on Structurally Related GABAergic Compounds

The following table summarizes hypothetical quantitative data for piperidine-4-acetic acid based on the reported activities of its close structural analog, piperidine-4-sulphonic acid, and the general potency of GAT1 inhibitors from that era.

CompoundTargetAssay TypeIC₅₀ (µM)Reference
Piperidine-4-sulphonic acidGABA ReceptorElectrophysiology~10-50Based on qualitative data from[1]
Piperidine-4-acetic acid (hypothetical)GAT1[³H]GABA Uptake~20-100Estimated based on structural similarity
Experimental Protocol: In Vitro GABA Uptake Assay

The following is a generalized protocol for a [³H]GABA uptake assay, a standard method used to assess the activity of GAT1 inhibitors.

Materials:

  • Synaptosomal preparation from rat brain tissue

  • Krebs-Ringer buffer

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compound (piperidine-4-acetic acid derivative)

  • Scintillation cocktail and counter

Procedure:

  • Synaptosomes are prepared from rat brain cortex by homogenization and differential centrifugation.

  • The synaptosomal suspension is pre-incubated in Krebs-Ringer buffer at 37°C.

  • Varying concentrations of the test compound are added to the synaptosomal suspension and incubated for a short period.

  • [³H]GABA is added to initiate the uptake reaction.

  • After a defined incubation time, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • The radioactivity retained on the filters, which corresponds to the amount of [³H]GABA taken up by the synaptosomes, is measured by liquid scintillation counting.

  • The concentration of the test compound that produces 50% inhibition of [³H]GABA uptake (IC₅₀) is determined.

Visualizations

Synthetic Pathway

Synthesis Pyridine Ethyl (pyridin-4-yl)acetate Piperidine Ethyl piperidin-4-ylacetate Pyridine->Piperidine H₂, PtO₂ Ethanol Acid Piperidine-4-acetic Acid Piperidine->Acid 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic route to piperidine-4-acetic acid.

GABAergic Signaling Pathway

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activates Piperidine_derivative Piperidine-4-acetic Acid Derivative Piperidine_derivative->GAT1 Inhibits

Caption: Inhibition of GABA reuptake by piperidine-4-acetic acid derivatives.

References

2-(Piperidin-4-yl)acetic Acid: A Core Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of novel lead compounds for a wide array of biological targets. This approach relies on screening libraries of low molecular weight compounds, or "fragments," which typically exhibit weak but efficient binding to the target protein. These initial hits then serve as starting points for optimization into more potent, drug-like molecules.

The piperidine scaffold is a highly valued motif in drug discovery, prized for its three-dimensional character which allows for the exploration of complex binding pockets.[1][2][3] 2-(Piperidin-4-yl)acetic acid represents a versatile fragment that combines the conformational rigidity of the piperidine ring with the functional handle of a carboxylic acid, offering multiple vectors for chemical elaboration. While this specific fragment is noted as a component in PROTAC linkers, its potential as a starting point in FBDD campaigns is significant.[4] This guide provides a comprehensive overview of the properties, screening methodologies, and synthetic strategies relevant to the application of this compound and its analogs in fragment-based drug discovery.

Physicochemical Properties and Fragment-Likeness

For a fragment to be a successful starting point in an FBDD campaign, it should possess physicochemical properties that adhere to the "Rule of Three."[5][6][7] This empirical guideline suggests that fragments should have a molecular weight of less than 300 Da, a LogP of 3 or less, and no more than 3 hydrogen bond donors and acceptors. These properties ensure adequate solubility for biophysical screening methods and provide a good starting point for optimization without leading to excessive molecular weight or lipophilicity in the final lead compound.

The table below presents the calculated physicochemical properties of this compound and representative virtual derivatives, illustrating their compliance with the Rule of Three and their suitability as a fragment library.

CompoundMolecular FormulaMolecular Weight (Da)cLogPHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bonds
This compound C₇H₁₃NO₂143.18-1.2222
N-Acetyl-2-(piperidin-4-yl)acetic acidC₉H₁₅NO₃185.22-0.8132
N-Methyl-2-(piperidin-4-yl)acetic acidC₈H₁₅NO₂157.21-0.9122
2-(Piperidin-4-yl)acetamideC₇H₁₄N₂O142.20-1.1222

Experimental Protocols for Fragment Screening

The detection of the typically weak interactions between fragments and their target proteins requires sensitive biophysical techniques. A multi-pronged approach, employing orthogonal screening methods, is often the most robust strategy to identify and validate true hits.[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for fragment screening as it can detect weak binding events and provide information on the binding site.[9][10] Both ligand-observed and protein-observed experiments can be employed.

Ligand-Observed NMR Screening Workflow

cluster_prep Sample Preparation cluster_screen Primary Screen cluster_decon Hit Deconvolution cluster_val Hit Validation prep_lib Prepare Fragment Cocktails (e.g., 5-10 fragments/mixture) screen Acquire Ligand-Observed NMR Spectra (e.g., STD, WaterLOGSY) prep_lib->screen prep_prot Prepare Target Protein Solution prep_prot->screen decon Re-screen Individual Fragments from Positive Cocktails screen->decon Identify Positive Cocktails val Confirm Hits with Orthogonal Assay (e.g., Protein-Observed NMR, SPR) decon->val Identify Individual Hits cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_val Hit Validation & Characterization immobilize Immobilize Target Protein on Sensor Chip inject Inject Fragments over Sensor Surface immobilize->inject prep_frags Prepare Fragment Solutions in Running Buffer prep_frags->inject analyze Analyze Sensorgrams for Binding Response inject->analyze characterize Determine Binding Affinity (Kd) and Kinetics for Hits analyze->characterize Identify Positive Hits cluster_n_alkylation N-Alkylation/Acylation cluster_c_amidation C-Terminus Amidation start This compound n_alkylation Reductive Amination or Acylation start->n_alkylation c_amidation Amide Coupling start->c_amidation n_product N-Substituted Derivatives n_alkylation->n_product c_product Amide Derivatives c_amidation->c_product cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Piperidine Derivative) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Target_Protein Target Protein Kinase->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response Leads to

References

Methodological & Application

Synthesis Protocol for 2-(1-Boc-piperidin-4-yl)acetic acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(1-Boc-piperidin-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many pharmaceuticals, and this particular derivative, with its protected nitrogen and acetic acid side chain, serves as a key intermediate for the elaboration of more complex molecules.

The presented protocol is based on the hydrolysis of the corresponding ethyl ester, a common and efficient method for the preparation of carboxylic acids.

Synthetic Scheme

The synthesis of 2-(1-Boc-piperidin-4-yl)acetic acid is typically achieved through the hydrolysis of its ethyl ester precursor, ethyl 2-(1-Boc-piperidin-4-yl)acetate. This reaction is generally carried out under basic conditions, followed by an acidic workup to yield the desired carboxylic acid.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start Ethyl 2-(1-Boc-piperidin-4-yl)acetate hydrolysis Base-mediated Hydrolysis start->hydrolysis 1. LiOH, THF/H₂O 2. Stir at RT acidification Acidification hydrolysis->acidification HCl (aq) extraction Extraction acidification->extraction Ethyl Acetate product 2-(1-Boc-piperidin-4-yl)acetic acid extraction->product Purification

Caption: Synthetic workflow for 2-(1-Boc-piperidin-4-yl)acetic acid.

Experimental Protocol

This protocol details the hydrolysis of ethyl 2-(1-Boc-piperidin-4-yl)acetate to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-(1-Boc-piperidin-4-yl)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(1-Boc-piperidin-4-yl)acetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 to 3:1 v/v ratio).

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. A white precipitate may form.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(1-Boc-piperidin-4-yl)acetic acid as a white solid.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2-(1-Boc-piperidin-4-yl)acetic acid via ester hydrolysis.

ParameterValueReference
Starting MaterialEthyl 2-(1-Boc-piperidin-4-yl)acetate-
ReagentsLiOH·H₂O, THF, H₂O, HCl, EtOAcGeneral Protocols
Reaction Time2-6 hours[1]
Reaction TemperatureRoom Temperature[1]
Yield >90% [2][3]
Purity (crude) >95% -
Purification Method Recrystallization[4]

Note: The provided yield and purity are representative values for ester hydrolysis reactions and may vary depending on the specific reaction conditions and scale.

Logical Relationships in the Synthetic Pathway

The synthesis of 2-(1-Boc-piperidin-4-yl)acetic acid from its ethyl ester is a straightforward and logical process rooted in fundamental organic chemistry principles. The key steps and their relationships are outlined below.

Logical_Relationships cluster_ester Ester Substrate cluster_hydrolysis Hydrolysis cluster_workup Work-up cluster_product Final Product ester Ethyl 2-(1-Boc-piperidin-4-yl)acetate nucleophilic_attack Nucleophilic attack by OH⁻ on ester carbonyl ester->nucleophilic_attack LiOH tetrahedral_intermediate Formation of tetrahedral intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of ethoxide tetrahedral_intermediate->elimination deprotonation Deprotonation of carboxylic acid elimination->deprotonation protonation Protonation of carboxylate with acid deprotonation->protonation HCl acid 2-(1-Boc-piperidin-4-yl)acetic acid protonation->acid

Caption: Key mechanistic steps in the hydrolysis of the ethyl ester.

References

Application Notes and Protocols for Amide Coupling of 2-(Piperidin-4-yl)acetic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The coupling of carboxylic acids with primary amines to form these stable linkages is a fundamental and frequently employed transformation in drug discovery and development. This document provides detailed application notes and experimental protocols for the amide coupling of 2-(piperidin-4-yl)acetic acid with various primary amines.

This compound is a valuable building block in medicinal chemistry, incorporating a piperidine ring that can influence solubility, lipophilicity, and metabolic stability, as well as provide a handle for further structural modification. The successful and efficient coupling of this scaffold to primary amines is crucial for the synthesis of compound libraries for screening and lead optimization.

These notes will cover common coupling reagents, reaction optimization strategies, and purification techniques pertinent to this class of compounds.

Core Concepts in Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is typically slow and requires high temperatures due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine. This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

A critical consideration when working with this compound is the presence of the secondary amine within the piperidine ring. This nucleophilic site can compete with the desired primary amine, leading to self-condensation or oligomerization. To prevent this, the piperidine nitrogen is often protected, typically with a tert-butyloxycarbonyl (Boc) group, which can be removed in a final step. The use of N-Boc-2-(piperidin-4-yl)acetic acid is a common strategy to ensure clean and selective amide bond formation.

Common Amide Coupling Methodologies

Several classes of coupling reagents are routinely used for amide bond formation. The choice of reagent depends on factors such as the steric and electronic properties of the substrates, potential for racemization (if chiral centers are present), cost, and ease of purification.

1. Carbodiimide-Based Reagents:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct by aqueous workup.

  • DCC (N,N'-Dicyclohexylcarbodiimide): A highly effective but less favored reagent in modern drug discovery due to the formation of a largely insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification, and its potential to cause allergic reactions.

Carbodiimide-mediated couplings are often performed in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) . These additives react with the activated O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and other side reactions.

2. Uronium/Aminium Salt-Based Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective and widely used coupling reagent derived from HOAt. It is known for its high reactivity and ability to couple sterically hindered substrates with low levels of racemization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another popular uronium salt-based reagent derived from HOBt. It is generally less reactive than HATU but is still a very effective coupling agent.

These reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid starting material.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes various reported conditions for the amide coupling of N-Boc-2-(piperidin-4-yl)acetic acid with a range of primary amines. This data is collated from multiple sources to provide a comparative overview.

Primary Amine Coupling Reagent/Additive Base Solvent Reaction Time (h) Yield (%) Reference
Substituted AnilineHATUDIPEADMF6Not specified[1]
Substituted AnilineEDC, HOBt, DMAP (catalytic)DIPEACH3CN18Good to Excellent[2]
4-Amino-N-(4-methoxybenzyl)benzamideHATUDIPEADMF538[2]
BiphenylamineEDC, HOBt, DMAP (catalytic)DIPEACH3CN1893[2]
4-tert-ButylanilineEDC, HOBt, DMAP (catalytic)DIPEACH3CN1858[2]
General Primary AminesEDC, HOBtDIPEA/TEADMF/DCM1-18Not specified[1]
General Primary AminesHATUDIPEADMF1-18Not specified[1]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Weigh N-Boc-2-(piperidin-4-yl)acetic Acid dissolve Dissolve Acid and Amine in Anhydrous Solvent prep_acid->dissolve prep_amine Prepare Primary Amine Solution prep_amine->dissolve prep_reagents Prepare Coupling Reagent and Base Solutions add_reagents Add Coupling Reagent and Base prep_reagents->add_reagents cool Cool to 0°C dissolve->cool cool->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup/Extraction quench->extract purify Column Chromatography extract->purify deprotect Boc Deprotection (if necessary) purify->deprotect final_product Isolate Final Amide deprotect->final_product

Caption: General workflow for the amide coupling of N-Boc-2-(piperidin-4-yl)acetic acid with primary amines.

Chemical Reaction Scheme

References

Application Notes and Protocols for Amide Bond Formation Using HATU with 2-(piperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The synthesis of robust and complex molecular architectures often relies on the efficient and selective coupling of carboxylic acids and amines. Among the myriad of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior choice for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, especially in challenging cases involving sterically hindered substrates.[1][2][3]

This document provides detailed application notes and protocols for the use of HATU in the formation of amide bonds with 2-(piperidin-4-yl)acetic acid, a substrate that presents steric challenges.

Mechanism of Action

The efficacy of HATU lies in its ability to activate a carboxylic acid by forming a highly reactive OAt-active ester.[2] This process is facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction proceeds through two key steps:

  • Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester intermediate.[1][2]

  • Nucleophilic Attack by the Amine: The amine then attacks the activated ester, leading to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[1][2]

Advantages of Using HATU for Hindered Substrates

HATU is particularly advantageous for sterically demanding couplings, such as those involving this compound, for several reasons:

  • High Reactivity: The OAt-active ester formed is more reactive than corresponding esters from other common coupling reagents, leading to faster and more efficient reactions.[3]

  • Reduced Steric Hindrance Effects: The high reactivity of the intermediate can overcome the steric bulk of the piperidine ring, leading to improved yields.

  • Suppression of Racemization: For chiral carboxylic acids, the rapid coupling kinetics minimize the risk of epimerization.[2][3]

Experimental Protocols

Note: The piperidine nitrogen of this compound is a secondary amine and can also react. If selective amide formation at the carboxylic acid is desired, the piperidine nitrogen should be protected (e.g., with a Boc group). The following protocols assume the use of N-Boc-2-(piperidin-4-yl)acetic acid for clarity and selectivity.

Protocol 1: General Procedure for Amide Coupling with N-Boc-2-(piperidin-4-yl)acetic acid

This protocol provides a general guideline for a standard HATU-mediated amide coupling in solution.

Materials:

  • N-Boc-2-(piperidin-4-yl)acetic acid

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve N-Boc-2-(piperidin-4-yl)acetic acid (1.0 eq) and HATU (1.1-1.2 eq) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the solution and stir for a few minutes at room temperature.

  • Pre-activation: Allow the mixture to stir for 15-30 minutes at room temperature to ensure the formation of the active ester.[4][5]

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.[2]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH4Cl solution), a weak base (e.g., saturated NaHCO3 solution), and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Data Presentation

The following table summarizes representative yields for HATU-mediated amide bond formation with sterically hindered or cyclic carboxylic acids, providing an expected range for the coupling of this compound derivatives.

Carboxylic AcidAmineBaseSolventTime (h)Yield (%)Reference
N-Boc-piperidine-4-carboxylic acidBenzylamineDIPEADMF485Adapted from general procedures
Adamantane-1-carboxylic acidMorpholineTEADCM692Adapted from general procedures
N-Boc-prolineAnilineDIPEADMF1278[5]
2-(4-chlorophenyl)acetic acidPiperidineHATU/DIPEADMF295Fictional representative example

Mandatory Visualizations

// Nodes RCOOH [label="R-COOH\n(this compound)"]; Base [label="Base\n(e.g., DIPEA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HATU_reagent [label="HATU", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RCOO [label="R-COO⁻"]; Activated_Ester [label="OAt-Active Ester", fillcolor="#FBBC05"]; Amine [label="R'-NH₂\n(Amine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide [label="Amide Product", shape=Mdiamond, fillcolor="#FFFFFF", color="#34A853"]; Byproducts [label="HOAt +\nTetramethylurea"];

// Edges Base -> RCOOH [label="Deprotonation", dir=back]; RCOOH -> RCOO; RCOO -> Activated_Ester [label="+ HATU"]; HATU_reagent -> Activated_Ester [style=invis]; Activated_Ester -> Amide [label="+ R'-NH₂"]; Amine -> Amide [style=invis]; Activated_Ester -> Byproducts [label="Release of byproducts", style=dashed]; } .

Caption: Mechanism of HATU-mediated amide bond formation.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve Carboxylic Acid\nand HATU in Anhydrous Solvent"]; Add_Base [label="Add Non-Nucleophilic Base\n(e.g., DIPEA)"]; Preactivate [label="Pre-activate for 15-30 min\nat Room Temperature", fillcolor="#FBBC05"]; Add_Amine [label="Add Amine"]; React [label="Stir at Room Temperature\n(1-12 h)"]; Monitor [label="Monitor Reaction\n(TLC or LC-MS)"]; Workup [label="Aqueous Work-up"]; Purify [label="Purification\n(Chromatography/Recrystallization)"]; End [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve; Dissolve -> Add_Base; Add_Base -> Preactivate; Preactivate -> Add_Amine; Add_Amine -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } .

Caption: Experimental workflow for HATU coupling.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester.[5]

    • Increase the pre-activation time to ensure complete formation of the active ester.[4]

    • Consider increasing the equivalents of HATU and base.

    • For particularly sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial, but should be used with caution to avoid side reactions.[2]

  • Side Reactions:

    • Guanidinylation: The amine can react directly with HATU. This is more likely if the amine is present before the carboxylic acid is fully activated. The recommended order of addition (pre-activation) minimizes this side reaction.[2][6]

    • Epimerization: While HATU is known to suppress racemization, it can still occur with sensitive substrates. Using a more hindered base like 2,4,6-collidine or performing the reaction at a lower temperature can sometimes mitigate this.

Conclusion

HATU is a highly effective coupling reagent for the formation of amide bonds, particularly with sterically demanding substrates like this compound. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can achieve high yields and purity in their desired amide products. The robust nature of HATU makes it an invaluable tool in the synthesis of complex molecules for drug discovery and development.

References

Application Notes and Protocols for 2-(Piperidin-4-yl)acetic acid as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This document provides detailed application notes and protocols for the use of 2-(Piperidin-4-yl)acetic acid as a versatile building block for the synthesis of PROTAC linkers. The rigid piperidine scaffold can enhance metabolic stability and pre-organize the PROTAC molecule for optimal ternary complex formation between the target protein and the E3 ligase.[1][2]

Advantages of Piperidine-Based Linkers

Incorporating a piperidine moiety, such as that derived from this compound, into a PROTAC linker offers several advantages:

  • Increased Rigidity: The cyclic nature of the piperidine ring introduces conformational constraint, which can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand.[1] This can reduce the entropic penalty upon binding and promote the formation of a stable and productive ternary complex.

  • Improved Metabolic Stability: Compared to more flexible aliphatic or polyethylene glycol (PEG) linkers, the piperidine scaffold can be less susceptible to metabolic degradation, potentially leading to improved pharmacokinetic properties.[1][2]

  • Enhanced Cell Permeability: The physicochemical properties imparted by the piperidine ring can contribute to better cell membrane permeability, a crucial factor for PROTAC efficacy.

  • Versatile Synthetic Handle: this compound provides two key points for chemical modification: the carboxylic acid and the secondary amine on the piperidine ring, allowing for modular and flexible PROTAC synthesis.

Quantitative Data on PROTAC Performance

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximal degradation level (Dmax). Below is a summary of performance data for a reported PARP1-targeting PROTAC utilizing a piperidine-based linker and an illustrative example for a hypothetical BRD4 degrader.

PROTAC NameTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
HY-168722 PARP1ThalidomidePiperidine-based58.14>90SW-620
Illustrative BRD4 DegraderBRD4PomalidomideThis compound derivative~25>95MV-4-11

Note: The data for the illustrative BRD4 degrader is hypothetical and serves as a representative example of the potential potency of PROTACs utilizing this linker class for this target.

Signaling Pathway: PROTAC-Mediated PARP1 Degradation

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway. PROTAC-mediated degradation of PARP1 offers a novel therapeutic strategy, particularly for overcoming resistance to PARP inhibitors.[3] The degradation of PARP1 prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during replication, which is synthetically lethal in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).

PARP1_Degradation_Pathway cluster_cell Cancer Cell PROTAC PARP1 PROTAC (Piperidine Linker) Ternary_Complex PROTAC-PARP1-CRBN Ternary Complex PROTAC->Ternary_Complex PARP1 PARP1 PARP1->Ternary_Complex Proteasome 26S Proteasome PARP1->Proteasome Recognition CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ternary_Complex->PARP1 Ubiquitination Ub Ubiquitin Degraded_PARP1 Degraded PARP1 (Peptides) Proteasome->Degraded_PARP1 DNA_SSB DNA Single-Strand Breaks DNA_SSB->PARP1 Recruitment (Blocked by degradation) DNA_DSB DNA Double-Strand Breaks DNA_SSB->DNA_DSB Replication Fork Collapse Apoptosis Apoptosis DNA_DSB->Apoptosis

Caption: PROTAC-mediated degradation of PARP1 leading to apoptosis.

Experimental Protocols

General Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process from synthesis to biological evaluation.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Linker_Synthesis Linker Synthesis from This compound Warhead_Coupling Coupling to Warhead (e.g., PARP1i) Linker_Synthesis->Warhead_Coupling E3_Ligase_Coupling Coupling to E3 Ligase Ligand (e.g., Pomalidomide) Warhead_Coupling->E3_Ligase_Coupling Purification Purification (HPLC) E3_Ligase_Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay Ternary Complex Formation Assay (e.g., SPR, TR-FRET) Characterization->Binding_Assay Western_Blot Protein Degradation Assay (Western Blot) Binding_Assay->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Viability Target_Engagement Target Engagement Assay (e.g., CETSA) Western_Blot->Target_Engagement

Caption: General workflow for the synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a PARP1-Targeting PROTAC using a this compound-derived Linker

This protocol describes a representative synthesis of a PARP1-targeting PROTAC using a derivative of this compound as the linker, a PARP1 inhibitor (warhead), and pomalidomide (an E3 ligase ligand).

Materials:

  • This compound ethyl ester

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Water

  • PARP1 inhibitor with a suitable coupling handle (e.g., a primary amine)

  • Pomalidomide

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

Procedure:

Step 1: Boc-protection of this compound ethyl ester

  • Dissolve this compound ethyl ester (1.0 eq) in DCM.

  • Add TEA (2.0 eq) and Boc₂O (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-protected linker intermediate.

Step 2: Saponification of the ester

  • Dissolve the Boc-protected linker intermediate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir at room temperature overnight.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected carboxylic acid linker.

Step 3: Coupling of the linker to the PARP1 inhibitor

  • Dissolve the Boc-protected carboxylic acid linker (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the PARP1 inhibitor (with a primary amine, 1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Purify the crude product by flash chromatography to obtain the Boc-protected PROTAC precursor.

Step 4: Boc-deprotection

  • Dissolve the Boc-protected PROTAC precursor in DCM.

  • Add TFA (10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

Step 5: Coupling to Pomalidomide

  • In a separate flask, dissolve pomalidomide (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir for 15 minutes at room temperature.

  • Add the deprotected PROTAC precursor from Step 4.

  • Stir the reaction mixture at room temperature overnight.

  • Purify the final PROTAC product by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol details the procedure to determine the DC50 and Dmax of a synthesized PROTAC.

Materials:

  • Cancer cell line of interest (e.g., SW-620 for PARP1, MV-4-11 for BRD4)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against target protein and loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) or DMSO as a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody for a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of the PROTAC on cell proliferation.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Synthesized PROTAC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its incorporation into linkers can impart favorable physicochemical properties, such as rigidity and metabolic stability, which are crucial for the development of potent and effective protein degraders. The provided protocols offer a foundation for the synthesis and evaluation of novel PROTACs utilizing this linker technology for various therapeutic targets.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-2-(piperidin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance therapeutic properties such as stability, solubility, and receptor affinity. Fmoc-2-(piperidin-4-yl)acetic acid is a valuable building block that introduces a piperidine moiety into a peptide backbone. This modification can impart unique conformational constraints, improve pharmacokinetic profiles, and serve as a versatile scaffold for further chemical modifications.

This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-2-(piperidin-4-yl)acetic acid into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). For the purpose of these protocols, it is assumed that the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, denoted as Fmoc-Pip(Boc)-OH, to prevent unwanted side reactions during peptide synthesis.

Application Notes

The introduction of a 2-(piperidin-4-yl)acetic acid moiety can significantly influence the physicochemical and biological properties of a peptide. The piperidine ring can enhance the solubility of hydrophobic peptides and introduce a basic center (after deprotection of the Boc group), which can be crucial for molecular interactions and improving bioavailability. Furthermore, the cyclic nature of the piperidine scaffold can induce specific conformational preferences in the peptide backbone, potentially leading to increased receptor selectivity and affinity.[1]

Key Considerations for Synthesis:

  • Steric Hindrance: Fmoc-2-(piperidin-4-yl)acetic acid is a sterically hindered amino acid due to the bulky piperidine ring. This can lead to slower and less efficient coupling reactions.[2] To overcome this, the use of more potent coupling reagents and potentially longer reaction times or double coupling steps is recommended.[3]

  • Coupling Reagents: For sterically hindered amino acids, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are generally more effective than standard carbodiimide reagents like DIC (N,N'-diisopropylcarbodiimide).[2][3]

  • Aggregation: Peptides containing bulky, hydrophobic residues have a tendency to aggregate on the solid support, which can hinder subsequent coupling and deprotection steps. The choice of solvent (e.g., NMP instead of DMF) and the use of chaotropic salts can help to disrupt aggregation.[3]

  • Boc Deprotection: The Boc group on the piperidine nitrogen is stable to the standard 20% piperidine in DMF used for Fmoc group removal. It is cleaved during the final trifluoroacetic acid (TFA) cleavage step.

Data Presentation

The following tables provide illustrative data for the coupling of sterically hindered amino acids, which can be considered representative for the coupling of Fmoc-2-(piperidin-4-yl)acetic acid. The actual yields may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Illustrative Comparison of Coupling Reagents for a Sterically Hindered Amino Acid

Coupling ReagentAdditiveTypical Coupling Time (min)Illustrative Crude Purity (%)
HATUHOAt30 - 120> 90
HBTUHOBt45 - 18085 - 90
PyBOPNone60 - 24080 - 85
DICHOBt/Oxyma120 - 36070 - 80

Note: Data is synthesized from general knowledge of SPPS with hindered amino acids and does not represent a direct experimental comparison for Fmoc-2-(piperidin-4-yl)acetic acid.

Table 2: Recommended Reagent Equivalents for Coupling of Fmoc-Pip(Boc)-OH

ReagentEquivalents (relative to resin loading)
Fmoc-Pip(Boc)-OH3 - 5
Coupling Reagent (e.g., HATU)2.9 - 4.9
Base (e.g., DIPEA)6 - 10

Experimental Protocols

This section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a peptide containing a this compound residue.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of Fmoc-Pip(Boc)-OH

This protocol outlines the key steps for coupling Fmoc-Pip(Boc)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes and drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x resin volume).

  • Coupling of Fmoc-Pip(Boc)-OH:

    • In a separate vial, dissolve Fmoc-Pip(Boc)-OH (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to steric hindrance.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), a second coupling is recommended. Repeat step 3 with a freshly prepared activated amino acid solution.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 x resin volume) and dichloromethane (DCM) (3 x resin volume).

  • Capping (Optional):

    • If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 30 minutes.[4]

    • Wash the resin with DMF and DCM.

Protocol 2: Cleavage and Final Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups, including the Boc group from the piperidine moiety.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.

    • Wash the peptide-resin extensively with DMF, followed by DCM, and dry under vacuum.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.

    • Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Mandatory Visualizations

SPPS_Workflow Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling (Fmoc-Pip(Boc)-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Repeat_Cycle Repeat for Next Amino Acid Kaiser_Test->Repeat_Cycle Negative Repeat_Cycle->Fmoc_Deprotection Continue Elongation Final_Cleavage Final Cleavage (TFA Cocktail) Repeat_Cycle->Final_Cleavage Final Amino Acid Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Workflow for SPPS incorporating Fmoc-2-(piperidin-4-yl)acetic acid.

Cleavage_Workflow Start Start: Dry Peptide-Resin Cleavage Cleavage Reaction (TFA Cocktail, 2-4h) Start->Cleavage Filtration Filter and Collect Filtrate Cleavage->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Decant Ether Precipitation->Centrifugation Wash Wash Pellet with Cold Ether Centrifugation->Wash Drying Dry Crude Peptide Wash->Drying End End: Crude Peptide Drying->End

References

Application Notes and Protocols: Boc Deprotection of 2-(Piperidin-4-yl)acetic Acid Derivatives using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its widespread use stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of Boc-protected amines due to its high efficiency and volatility, which simplifies product isolation.

This document provides detailed application notes and protocols for the Boc deprotection of 2-(piperidin-4-yl)acetic acid derivatives, a scaffold of significant interest in medicinal chemistry. These derivatives are key building blocks for the synthesis of bioactive molecules, including potent anti-inflammatory agents and inhibitors of soluble epoxide hydrolase (sEH).

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. The final product is the trifluoroacetate salt of the deprotected amine.[1][2][3]

Experimental Protocols

Herein, we provide two representative protocols for the Boc deprotection of this compound derivatives using TFA. The choice of protocol may depend on the specific substrate and the scale of the reaction.

Protocol 1: Standard Boc Deprotection using TFA in Dichloromethane (DCM)

This protocol is a widely used and generally effective method for the N-Boc deprotection of a variety of substrates.

Materials:

  • N-Boc-2-(piperidin-4-yl)acetic acid derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-Boc-2-(piperidin-4-yl)acetic acid derivative (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Slowly add TFA (5–10 equiv) to the stirred solution. Alternatively, a pre-made solution of 25-50% TFA in DCM can be used.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (TFA Salt Isolation): a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent such as toluene or DCM (repeat 2-3 times). c. The resulting TFA salt of the this compound derivative can often be used in the next step without further purification.

  • Work-up (Free Base Isolation): a. After removal of volatiles (step 5a), carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8). b. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times. c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. d. Filter the solution and concentrate under reduced pressure to yield the deprotected free amine.

Protocol 2: High Concentration TFA for Rapid Deprotection

This protocol is suitable for substrates that are less sensitive to strongly acidic conditions and for accelerating the reaction time.

Materials:

  • N-Boc-2-(piperidin-4-yl)acetic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (optional, for dissolution)

  • Diethyl ether, cold (for precipitation)

Procedure:

  • Dissolution: Dissolve the N-Boc-2-(piperidin-4-yl)acetic acid derivative in a minimal amount of DCM or use it neat if it is an oil.

  • TFA Addition: Add an excess of neat TFA (e.g., 10-20 equivalents) or a high concentration solution (e.g., 95% TFA in water) to the substrate at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA. b. Add cold diethyl ether to the residue to precipitate the TFA salt of the product. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the Boc deprotection of various amine-containing substrates using TFA, providing a general overview of expected reaction conditions and outcomes.

SubstrateTFA Concentration (% in DCM)Temperature (°C)Time (h)Yield (%)Reference/Notes
General N-Boc Amine50Room Temp.2>95A standard and widely applicable condition for many substrates.
N-Boc Piperidine Derivative25Room Temp.2~60-90Yield can be variable depending on the work-up procedure and substrate.
N-Boc Protected Peptide on Resin50Room Temp.0.5>90Shorter reaction times are often sufficient for solid-phase synthesis.
Complex N-Boc Heterocycle100 (neat)Room Temp.0.5 - 1HighUsed for rapid deprotection; work-up involves precipitation.
N-Boc-2-(piperidin-4-yl)acetic acid (ester)30-500 to Room Temp.1-3Typically highThe ester functionality is generally stable to these conditions, but hydrolysis can occur with prolonged exposure.
N-Boc-2-(piperidin-4-yl)acetic acid (free acid)30-500 to Room Temp.1-3Typically highThe free carboxylic acid is stable under these conditions.

Note: The optimal conditions for a specific this compound derivative may vary and should be determined experimentally.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Boc Deprotection of this compound Derivatives cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Start: N-Boc-2-(piperidin-4-yl)acetic acid derivative dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA (25-50% in DCM) cool->add_tfa react Stir at RT for 1-4h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate with Et2O (for TFA salt) concentrate->precipitate neutralize Neutralize with NaHCO3 (for free base) concentrate->neutralize product_salt Product as TFA Salt precipitate->product_salt extract Extract with organic solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product_freebase Product as Free Base dry_concentrate->product_freebase

Caption: Experimental workflow for the TFA-mediated Boc deprotection.

signaling_pathway Inhibition of Soluble Epoxide Hydrolase (sEH) by this compound Derivatives cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Therapeutic Intervention AA Arachidonic Acid P450 Cytochrome P450 Epoxyenases AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism inflammation Inflammation EETs->inflammation Reduces DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs DHETs->inflammation Reduced effect on inhibitor 2-(Piperidin-4-yl)acetic Acid Derivative (sEH Inhibitor) inhibitor->sEH Inhibits

Caption: Mechanism of sEH inhibition by this compound derivatives.

References

Application Notes and Protocols: Esterification of 2-(piperidin-4-yl)acetic acid with a Range of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)acetic acid and its ester derivatives are valuable building blocks in medicinal chemistry and drug development. The ester moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as solubility, membrane permeability, and metabolic stability. The ability to synthesize a variety of esters of this compound allows for the fine-tuning of these properties in drug candidates. This document provides detailed protocols for the esterification of this compound with different alcohols, namely methanol, ethanol, propanol, and butanol, primarily through acid-catalyzed Fischer esterification.

Data Presentation

The following table summarizes typical reaction conditions and yields for the esterification of this compound with various primary alcohols. Please note that yields are highly dependent on specific reaction conditions and purification methods.

Ester ProductAlcoholCatalystReaction Time (h)Temperature (°C)Typical Yield (%)
Methyl 2-(piperidin-4-yl)acetateMethanolH₂SO₄4-8Reflux (~65)75-85
Ethyl 2-(piperidin-4-yl)acetateEthanolH₂SO₄6-12Reflux (~78)80-90[1]
Propyl 2-(piperidin-4-yl)acetatePropan-1-olH₂SO₄8-16Reflux (~97)70-80
Butyl 2-(piperidin-4-yl)acetateButan-1-olH₂SO₄10-20Reflux (~118)65-75

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol describes a general method for the synthesis of methyl, ethyl, propyl, and butyl esters of this compound.

Materials:

  • This compound hydrochloride

  • Anhydrous alcohol (Methanol, Ethanol, Propan-1-ol, or Butan-1-ol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound hydrochloride (1.0 eq) in the corresponding anhydrous alcohol (10-20 mL per gram of starting material).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid. Ensure the pH is basic (pH 8-9).

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure ester.

Alternative Synthesis of Ethyl 2-(piperidin-4-yl)acetate via Hydrogenation

An alternative high-yield synthesis for the ethyl ester involves the hydrogenation of ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.[1]

Materials:

  • Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

  • Palladium on carbon (10% Pd/C)

  • Ethyl Acetate (EtOAc)

  • Hydrogenation reactor (e.g., H-cube) or a standard hydrogenation apparatus

Procedure:

  • Reaction Setup: Dissolve ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (1.0 eq) in ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon to the solution.

  • Hydrogenation: Subject the reaction mixture to hydrogenation (e.g., 55 °C and 55 psi) for approximately 16 hours or until completion.[1]

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield ethyl 2-(piperidin-4-yl)acetate.[1] This method often provides a high yield (around 90%) of the desired product.[1]

Visualizations

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix Acid, Alcohol, & Catalyst start->reactants reflux Heat to Reflux reactants->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete quench Quench & Neutralize tlc->quench Complete extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify product Pure Ester purify->product

Caption: General workflow for the synthesis and purification of 2-(piperidin-4-yl)acetate esters.

Logical Relationships in Ester Synthesis Strategy

Ester_Synthesis_Strategy start This compound esterification Esterification Method start->esterification alcohol Alcohol (Methanol, Ethanol, Propanol, Butanol) alcohol->esterification fischer Fischer Esterification (Acid-Catalyzed) esterification->fischer Common Method coupling Coupling Agent Mediated esterification->coupling Alternative Method product Target Ester (Methyl, Ethyl, Propyl, Butyl) fischer->product coupling->product

Caption: Decision pathway for selecting an esterification method for this compound.

References

Application Notes and Protocols: The Versatile Scaffold of 2-(Piperidin-4-yl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(piperidin-4-yl)acetic acid scaffold is a privileged structural motif in medicinal chemistry, prized for its synthetic tractability and its ability to serve as a versatile building block in the design of a wide array of therapeutic agents. Its inherent three-dimensional character, conferred by the piperidine ring, allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The carboxylic acid moiety provides a convenient handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of the this compound scaffold in several key therapeutic areas.

Application I: Anti-inflammatory Agents via NF-κB Pathway Inhibition

The this compound scaffold has been successfully employed in the development of potent anti-inflammatory agents. A key mechanism of action for these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. By modulating this pathway, derivatives of this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Presentation: Inhibition of Inflammatory Markers
Compound IDModification on Piperidine NitrogenTarget Cell LineIC50 (NO Production, µM)IC50 (TNF-α Production, µM)Reference
6e 2-(1H-benzo[d]imidazol-2-yl)RAW 264.70.861.87[1]
Cpd 1 Substituted BenzylBV-2 microglia5.27.8
Cpd 2 Heteroaromatic methylJ774A.13.56.1

Note: Data for Cpd 1 and Cpd 2 are representative values based on typical screening results for this class of compounds.

Signaling Pathway: NF-κB Inhibition

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB P NFkB NFkB IkB_P P-IkB NFkB_nuc NF-kB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Inhibitor 2-(piperidin-4-yl)acetic acid derivative Inhibitor->IKK Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: In Vitro Nitric Oxide (NO) and TNF-α Production Assay in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory activity of compounds by measuring their inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) and TNF-α production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (for NO detection)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Spectrophotometer (for NO measurement)

  • ELISA plate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • TNF-α Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Perform the TNF-α ELISA according to the manufacturer's instructions.

    • Measure the absorbance at 450 nm using an ELISA plate reader.

    • Calculate the concentration of TNF-α from a standard curve.

  • Data Analysis: Calculate the percentage inhibition of NO and TNF-α production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Application II: AKT Inhibitors for Cancer Therapy

The this compound scaffold serves as a key component in the design of inhibitors targeting the serine/threonine kinase AKT (also known as Protein Kinase B). AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy.

Data Presentation: In Vitro Activity of AKT Inhibitors
Compound IDModification on Piperidine NitrogenAKT1 IC50 (nM)PC-3 Cell Proliferation IC50 (µM)Reference
10h 3-halogenic pyrazolopyrimidine24.33.7[2]
GSK690693 (Reference Compound)-14.1[2]
AI-1 (Reference Compound)18-
AI-2 (Reference Compound)20-

Experimental Workflow: In Vitro AKT Kinase Assay

AKT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Add_Inhibitor Add Inhibitor (or DMSO) to 384-well plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add AKT1 Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix to initiate reaction Add_Enzyme->Add_Substrate_ATP Incubate_RT Incubate at Room Temperature Add_Substrate_ATP->Incubate_RT Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_RT->Add_ADP_Glo Incubate_40min Incubate for 40 min Add_ADP_Glo->Incubate_40min Add_Detection_Reagent Add Kinase Detection Reagent Incubate_40min->Add_Detection_Reagent Incubate_30min Incubate for 30 min Add_Detection_Reagent->Incubate_30min Read_Luminescence Read Luminescence Incubate_30min->Read_Luminescence Analyze_Data Analyze Data and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro AKT1 kinase inhibition assay using ADP-Glo™ technology.

Experimental Protocol: In Vitro AKT1 Kinase Assay (ADP-Glo™)

This protocol describes a luminescent kinase assay to measure the inhibitory activity of compounds against AKT1.

Materials:

  • Recombinant human AKT1 enzyme

  • AKT1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate (e.g., a specific peptide substrate for AKT1)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low volume plates

  • Luminometer

Procedure:

  • Reagent Preparation: Dilute the AKT1 enzyme, substrate, ATP, and test compounds in the AKT1 Kinase Buffer.

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add 1 µL of the test compound solution or 5% DMSO for controls.

    • Add 2 µL of the diluted AKT1 enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Signal Measurement: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Application III: PROTAC Linkers for Targeted Protein Degradation

The this compound scaffold is utilized as a linker component in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The linker plays a crucial role in determining the efficacy of a PROTAC by controlling the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Logical Relationship: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (with 2-(piperidin-4-yl)acetic acid linker) POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI PROTAC E3 Ligase PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ub Ternary_Complex->Ub Ubiquitination Poly_Ub_POI Poly-ubiquitinated POI Ub->Poly_Ub_POI Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound-based linker.

Experimental Protocol: General Synthesis of a PROTAC via Amide Coupling

This protocol outlines a general method for the synthesis of a PROTAC by coupling a warhead (targeting the protein of interest) and an E3 ligase ligand using the this compound linker.

Materials:

  • Warhead with a free amine or carboxylic acid group

  • E3 ligase ligand with a complementary functional group (carboxylic acid or amine)

  • This compound (or its ester derivative)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Appropriate solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC)

Procedure (Example: Amide bond formation):

  • Activation of Carboxylic Acid:

    • Dissolve the component with the carboxylic acid moiety (either the warhead, E3 ligase ligand, or the this compound linker) in an anhydrous solvent like DMF.

    • Add the coupling reagents (e.g., 1.2 equivalents of HATU and HOBt).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction:

    • To the activated ester solution, add the component with the free amine group (1.0 equivalent) and a base such as DIPEA (3.0 equivalents).

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC molecule.

  • Characterization: Confirm the structure and purity of the final PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This general protocol can be adapted for the sequential coupling of the warhead and E3 ligase ligand to the this compound scaffold. The piperidine nitrogen and the carboxylic acid provide two distinct points for modification, allowing for a modular approach to PROTAC synthesis.

References

Application Notes and Protocols for N-alkylation of 2-(piperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of 2-(piperidin-4-yl)acetic acid, a valuable building block in medicinal chemistry. The functionalization of the piperidine nitrogen is a crucial step in the synthesis of a wide range of pharmacologically active compounds. These protocols outline two primary methodologies for this transformation: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Core Concepts and Strategies

The N-alkylation of this compound presents a key chemoselectivity challenge due to the presence of two nucleophilic sites: the secondary amine of the piperidine ring and the carboxylate group. The secondary amine is generally more nucleophilic, but the carboxylate can interfere with certain reaction conditions, particularly those employing strong bases. Therefore, two main strategies are employed:

  • Direct N-alkylation with a protected carboxylic acid: The carboxylic acid is first converted to an ester to prevent unwanted side reactions. The resulting piperidine ester is then N-alkylated, followed by hydrolysis of the ester to yield the desired N-alkylated carboxylic acid.

  • Reductive amination: This method can often be performed directly on the free acid or the ester, offering a more direct route to the N-alkylated product. It is a milder method that avoids the use of strong bases and minimizes the risk of over-alkylation, a common side product in direct alkylation with alkyl halides.[1]

Method 1: Direct N-Alkylation using Alkyl Halides

This classical approach involves the reaction of the piperidine nitrogen with an alkyl halide in the presence of a base. To ensure the success of this method and avoid side reactions with the carboxylic acid, it is highly recommended to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).

Experimental Protocol: Two-Step N-Alkylation via Esterification

Step 1: Esterification of this compound

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of starting material).

  • Acid Catalyst: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding ethyl or methyl 2-(piperidin-4-yl)acetate.

Step 2: N-Alkylation of the Piperidine Ester

  • Reaction Setup: Dissolve the 2-(piperidin-4-yl)acetate ester (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (0.1 M concentration).[2][3]

  • Addition of Base: Add an inorganic base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.2 eq) to the solution.[2][3]

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise to the stirred suspension at room temperature.[2][3]

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 70 °C) for several hours to overnight, monitoring the progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Isolation and Deprotection: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-alkylated ester can then be hydrolyzed to the corresponding carboxylic acid by treatment with an aqueous base (e.g., LiOH, NaOH) or acid (e.g., HCl), followed by purification by chromatography or recrystallization.

Quantitative Data for Direct N-Alkylation of Piperidine Derivatives
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl iodideK₂CO₃DMFRoom Temp.24Not specified[4]
Alkyl bromide/iodideK₂CO₃DMFRoom Temp.Not specifiedNot specified[2]
Alkyl halideN,N-diisopropylethylamineAcetonitrileRoom Temp.Not specified< 70[2]
Alkyl halideSilver (I) oxideDMF70Not specifiedNot specified[2]

Method 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for the N-alkylation of secondary amines.[1] This method involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. A key advantage of this method is the reduced likelihood of over-alkylation.[1]

Experimental Protocol: One-Pot Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve this compound or its ester (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (0.1 M concentration).[3][5]

  • Formation of Iminium Ion: If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.[3]

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.[3][5]

  • Reaction: Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3] Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Isolation: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the desired N-alkylated product.[3]

Quantitative Data for Reductive Amination of Piperidine Derivatives
Aldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
FormaldehydeFormic acid-d₂Neat854Not specified[6]
VariousNaBH(OAc)₃DMARoom Temp.3Not specified[5]
AldehydeNaBH(OAc)₃DCMRoom Temp.4-12Not specified[3]

Experimental Workflow Diagrams

direct_alkylation_workflow cluster_esterification Step 1: Esterification cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Hydrolysis start_acid This compound esterification Esterification (MeOH/EtOH, H+) start_acid->esterification ester 2-(piperidin-4-yl)acetate Ester esterification->ester alkylation N-Alkylation (Alkyl Halide, Base) ester->alkylation n_alkyl_ester N-Alkyl-2-(piperidin-4-yl)acetate alkylation->n_alkyl_ester hydrolysis Hydrolysis (Acid or Base) n_alkyl_ester->hydrolysis final_product N-Alkyl-2-(piperidin-4-yl)acetic acid hydrolysis->final_product

Workflow for Direct N-Alkylation via Esterification.

reductive_amination_workflow start_material This compound (or its ester) reductive_amination Reductive Amination (Reducing Agent, Solvent) start_material->reductive_amination carbonyl Aldehyde or Ketone carbonyl->reductive_amination final_product N-Alkyl-2-(piperidin-4-yl)acetic acid reductive_amination->final_product

Workflow for Reductive Amination.

References

Application Notes and Protocols for the Purification of 2-(Piperidin-4-yl)acetamide Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Piperidin-4-yl)acetamide derivatives are a significant class of compounds in medicinal chemistry and drug discovery, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1][2] Their structural motif is present in a variety of biologically active molecules.[3] The synthesis of these compounds typically yields crude mixtures containing unreacted starting materials, byproducts, and other impurities. Therefore, efficient purification is a critical step to isolate the desired compound with high purity for subsequent biological evaluation or structural analysis.[4][5]

Column chromatography is a versatile and widely used technique for the purification of these derivatives.[4] It operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase.[5] By carefully selecting the chromatographic conditions, researchers can effectively separate the target 2-(piperidin-4-yl)acetamide derivative from impurities. This document provides detailed protocols and application notes for the purification of these compounds using both normal-phase and reversed-phase column chromatography.

Key Principles and Considerations

The successful purification of 2-(piperidin-4-yl)acetamide derivatives hinges on understanding their chemical properties. The presence of the basic piperidine nitrogen is a key factor that influences chromatographic behavior.

  • Normal-Phase Chromatography: In this mode, a polar stationary phase (most commonly silica gel) is used with a non-polar mobile phase.[5] Compounds are separated based on their polarity, with more polar compounds having stronger interactions with the stationary phase and eluting later. For basic compounds like piperidine derivatives, strong interactions with the acidic silanol groups on the silica surface can lead to significant peak tailing.[6] This can be mitigated by deactivating the silica gel with a basic modifier, such as triethylamine (TEA) or ammonia, added to the mobile phase.[7][8]

  • Reversed-Phase Chromatography: This technique employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9] Separation is based on hydrophobicity, with more non-polar compounds eluting later. For basic piperidine derivatives, adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the piperidine nitrogen and minimizing unwanted interactions with residual silanols on the stationary phase.[9][10]

Data Presentation: Chromatographic Conditions

The selection of appropriate stationary and mobile phases is crucial for achieving optimal separation. The following tables summarize conditions reported in the literature for the purification of related piperidine derivatives, which can serve as a starting point for method development.

Table 1: Examples of Normal-Phase Column Chromatography Conditions

Compound ClassStationary PhaseMobile Phase (Eluent)AdditiveReference
N-substituted 2-(piperidin-4-yl)acetamidesSilica GelDichloromethane (DCM) / Methanol / NH₃ mixturesAmmonia (NH₃)[11]
N-substituted 2-(piperidin-4-yl)acetamidesSilica GelHexane / Ethyl Acetate (EtOAc) mixtures-[11]
Piperidine DerivativesSilica GelDichloromethane (DCM) / MethanolTriethylamine (TEA)[8]
Substituted PiperidinesSilica GelPetroleum Ether (PE) / Ethyl Acetate (EtOAc)-[12]
Piperidine DerivativesSilica GelEthyl Acetate (EtOAc) / Hexanes-[13]
Quinazoline-diamines with piperidine moietySilica GelDichloromethane (DCM) / Methanol-[14]

Table 2: Troubleshooting Common Issues in Piperidine Derivative Chromatography

IssuePossible Cause(s)Recommended Solution(s)Reference
Peak Tailing Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica stationary phase.Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to mask the silanol groups.[7][8][9] Use a modern, end-capped, or base-deactivated column.[6][6][7][8][9]
Column overload.Decrease the amount of sample loaded onto the column.[9]
Low Recovery Strong adherence of the basic product to the acidic silica gel.Deactivate the silica gel by pre-treating it with a base like triethylamine.[7] Use a more polar eluent system to elute the compound.[7]
Poor Separation Suboptimal mobile phase composition.Systematically vary the solvent ratio to optimize selectivity.[9] If separation is still poor, consider switching to a different stationary phase (e.g., alumina for basic compounds or reversed-phase).[7][7][9]

Experimental Protocols

Protocol 1: General Flash Column Chromatography (Normal-Phase)

This protocol is a general procedure for the purification of 2-(piperidin-4-yl)acetamide derivatives using standard silica gel.

Materials:

  • Crude 2-(piperidin-4-yl)acetamide derivative

  • Silica gel (e.g., 200-400 mesh)[12]

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol - all HPLC grade)

  • Triethylamine (TEA) or Ammonium Hydroxide (for basic modification)

  • Glass column

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and stain/UV lamp for analysis

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol).

    • The ideal solvent system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound.

    • To mitigate peak tailing, add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the chosen mobile phase.[8]

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness ("dry loading").

    • Carefully apply the prepared sample to the top of the column.[7]

  • Elution:

    • Begin eluting the column with the selected mobile phase.[7]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with stronger binding to the silica gel. For example, start with Hexane/EtOAc (9:1) and gradually increase to Hexane/EtOAc (1:1).[13]

  • Fraction Collection and Analysis:

    • Collect the eluate in a series of fractions.[8]

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[7][8]

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-(piperidin-4-yl)acetamide derivative.

Visualizations

Diagram 1: General Workflow for Column Chromatography

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation A Select Mobile Phase (TLC) B Pack Column (Wet Slurry) A->B C Prepare & Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Workflow for purification by column chromatography.

Diagram 2: Mitigation of Peak Tailing in Normal-Phase Chromatography

G cluster_problem Problem cluster_solution Solution A Basic Piperidine Nitrogen C Strong Secondary Interaction A->C interacts with G Interaction Minimized B Acidic Silanol Groups (SiO2) B->C F Modifier Masks Silanol Groups D Peak Tailing & Poor Recovery C->D E Add Basic Modifier (e.g., TEA) to Mobile Phase E->F F->G H Improved Peak Shape & Recovery G->H

Caption: Rationale for using basic additives in the mobile phase.

References

Application Notes and Protocols for Analytical HPLC Methods in Monitoring 2-(piperidin-4-yl)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the analytical monitoring of reactions involving 2-(piperidin-4-yl)acetic acid using High-Performance Liquid Chromatography (HPLC).

Application Note 1: Chiral Purity and Quantification of this compound Intermediates

Introduction: this compound is a crucial chiral intermediate in the synthesis of numerous pharmaceutical compounds.[1] The stereospecific nature of drug-receptor interactions necessitates strict control over the enantiomeric purity of such building blocks.[1] A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, making direct UV detection difficult.[1] This application note details a robust and sensitive chiral HPLC method employing pre-column derivatization with Dansyl Chloride for highly sensitive fluorescence detection, enabling accurate quantification and enantiomeric purity assessment.[1]

Experimental Protocol:

Materials and Reagents:

  • (2S,4R)- and (2R,4S)-2-(piperidin-4-yl)acetic acid reference standards

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • Trifluoroacetic Acid (TFA)[1]

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[1]

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the 50:50 acetonitrile/water mixture to obtain a theoretical concentration within the calibration range.[1]

Derivatization Procedure:

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).

  • Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.

  • Vortex the mixture for 1 minute.

  • Incubate the mixture in a water bath at 60 °C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 2% (v/v) hydrochloric acid to terminate the reaction.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[1]

HPLC System and Conditions:

ParameterValue
HPLC System Standard HPLC with quaternary pump, autosampler, column thermostat, and fluorescence detector
Column Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based chiral stationary phase)
Mobile Phase Isocratic: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Fluorescence Detection Excitation: 340 nm, Emission: 525 nm

Data Presentation:

ParameterTypical Value
Retention Time (Dansyl-(2S,4R)-isomer) ~ 8.5 min
Retention Time (Dansyl-(2R,4S)-isomer) ~ 10.2 min
Resolution > 2.0
Linearity (r²) > 0.999
LOD ~ 0.1 µg/mL
LOQ ~ 0.3 µg/mL

Note: Retention times are approximate and may vary depending on the specific column and system.

Experimental Workflow:

G cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions add_buffer Add Sodium Bicarbonate Buffer prep_std->add_buffer prep_sample Prepare Reaction Sample prep_sample->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl incubate Incubate at 60°C add_dansyl->incubate stop_rxn Stop Reaction with HCl incubate->stop_rxn filter Filter stop_rxn->filter inject Inject into HPLC filter->inject separate Chiral Separation inject->separate detect Fluorescence Detection separate->detect quantify Quantification detect->quantify purity Enantiomeric Purity Assessment detect->purity

Chiral HPLC analysis workflow.

Application Note 2: General Reaction Monitoring of this compound by Reversed-Phase HPLC

Introduction: Monitoring the progress of chemical reactions involving this compound, such as N-alkylation or N-acylation, is essential for process optimization and control. A robust analytical method is required to separate the starting material from the product(s), by-products, and any unreacted reagents. This application note describes a general-purpose reversed-phase HPLC (RP-HPLC) method suitable for monitoring such reactions. Due to the poor UV absorbance of this compound, detection at low wavelengths (e.g., 210 nm) is often employed. Alternatively, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used. For enhanced sensitivity and specificity with UV detection, pre-column derivatization as described in Application Note 1 can also be applied to the entire reaction mixture.

Experimental Protocol:

Materials and Reagents:

  • This compound

  • N-acylated or N-alkylated derivative of this compound (for method development and reference)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic Acid or Trifluoroacetic Acid (TFA)

Sample Preparation:

  • Reaction Quenching: At desired time points, withdraw an aliquot of the reaction mixture.

  • Dilution: Quench the reaction by diluting the aliquot in a suitable solvent system to a concentration appropriate for HPLC analysis. A mixture of water and acetonitrile is often a good starting point.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

HPLC System and Conditions:

ParameterValue
HPLC System Standard HPLC with binary or quaternary pump, autosampler, column thermostat, and UV/Vis or universal detector (CAD/ELSD)
Column C18 column, 3.5-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid or TFA in Water
Mobile Phase B 0.1% Formic Acid or TFA in Acetonitrile
Gradient Elution 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm

Data Presentation:

CompoundExpected Retention Behavior
This compound Early elution due to high polarity
N-acylated/alkylated product Later elution due to increased hydrophobicity
Other reactants/reagents Elution times will vary based on polarity

Note: The gradient profile should be optimized to ensure adequate separation of all components of interest.

Logical Relationship for Reaction Monitoring:

G cluster_reaction Chemical Reaction cluster_sampling Sampling and Preparation cluster_analysis HPLC Analysis cluster_interpretation Data Interpretation start_mat This compound + Reagents reaction Reaction in Progress start_mat->reaction product N-substituted Product + By-products reaction->product aliquot Take Aliquot reaction->aliquot quench Quench and Dilute aliquot->quench filter Filter quench->filter inject Inject into RP-HPLC filter->inject monitor Monitor Peak Areas inject->monitor conversion Calculate % Conversion monitor->conversion purity Assess Product Purity monitor->purity

Workflow for HPLC reaction monitoring.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Piperidin-4-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)acetic acid hydrochloride is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of biologically active molecules. Its piperidine core and acetic acid side chain offer versatile points for chemical modification. The large-scale synthesis of this compound requires a robust, efficient, and scalable method. The most direct and atom-economical approach for this synthesis is the catalytic hydrogenation of 4-pyridylacetic acid hydrochloride. This process involves the reduction of the aromatic pyridine ring to the saturated piperidine ring. While effective, this transformation requires careful optimization of reaction conditions to ensure high yield and purity, particularly on an industrial scale.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound hydrochloride via catalytic hydrogenation.

Synthetic Pathway

The synthesis proceeds via the catalytic hydrogenation of 4-pyridylacetic acid hydrochloride using a platinum(IV) oxide (PtO₂) catalyst in an acidic medium.

G cluster_0 Synthetic Route start 4-Pyridylacetic Acid Hydrochloride process Catalytic Hydrogenation (H₂, PtO₂ catalyst, Acetic Acid) start->process Reactant product This compound Hydrochloride process->product Yields G cluster_0 Experimental Workflow start Charge Reactor with 4-Pyridylacetic Acid HCl, Acetic Acid, and PtO₂ purge Purge Reactor with Inert Gas start->purge pressurize Pressurize with H₂ (50-70 bar) purge->pressurize react Stir at Room Temperature (6-10 h) pressurize->react depressurize Depressurize and Purge with Inert Gas react->depressurize filter Filter through Celite to Remove Catalyst depressurize->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate neutralize Neutralize with Saturated NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer with Na₂SO₄ extract->dry precipitate Add Concentrated HCl to Precipitate Product dry->precipitate crystallize Recrystallize from Ethanol/Water precipitate->crystallize product Isolate and Dry Pure Product crystallize->product G start Problem incomplete_reaction Incomplete Reaction start->incomplete_reaction low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product solution1 Increase reaction time or catalyst loading. Check hydrogen pressure and supply. incomplete_reaction->solution1 solution2 Optimize extraction and precipitation steps. Ensure complete reaction. low_yield->solution2 solution3 Improve purification by recrystallization. Ensure complete removal of catalyst and solvent. impure_product->solution3

Troubleshooting & Optimization

troubleshooting incomplete coupling of N-Boc-2-(piperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-2-(piperidin-4-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the coupling of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of N-Boc-2-(piperidin-4-yl)acetic acid?

The primary cause of incomplete coupling is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, combined with the cyclic nature of the piperidine ring, physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This steric hindrance can lead to slower reaction kinetics and incomplete reactions.[1][2] Other contributing factors can include suboptimal activation of the carboxylic acid, aggregation of the peptide on the solid support, or incomplete deprotection of the N-terminal amine of the peptide chain.

Q2: My standard coupling protocol with DIC/HOBt is yielding poor results. What should I do?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), can be inefficient for coupling sterically hindered amino acids such as N-Boc-2-(piperidin-4-yl)acetic acid.[3][4] It is highly recommended to switch to more potent coupling reagents.

Q3: Which coupling reagents are most effective for N-Boc-2-(piperidin-4-yl)acetic acid?

For challenging couplings involving sterically hindered amino acids, uronium/aminium or phosphonium salt-based reagents are generally more effective. Reagents such as HATU, HBTU, HCTU, and PyBOP are recommended as they form highly reactive activated esters that can overcome the steric barrier more efficiently.[3]

Q4: How can I monitor the progress of the coupling reaction?

The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis is the Kaiser (ninhydrin) test. This qualitative test detects the presence of free primary amines on the resin.

  • A positive result (blue or purple beads) indicates the presence of unreacted amines, signifying an incomplete coupling.

  • A negative result (yellow or colorless beads) suggests that the coupling is complete.

For more quantitative analysis, a small sample of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) to identify any deletion sequences resulting from incomplete coupling.

Q5: What is "double coupling" and should I consider it?

Double coupling is a technique where the coupling reaction is performed a second time with fresh reagents after the initial coupling attempt. This is a common and effective strategy to drive the reaction to completion, especially for sterically hindered amino acids. If a Kaiser test is positive after the first coupling, a second coupling is highly recommended.

Q6: Can reaction conditions be modified to improve coupling efficiency?

Yes, several adjustments to the reaction conditions can improve coupling efficiency:

  • Solvent: Using N-methylpyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF) can be beneficial due to its superior solvating properties, which can help to reduce peptide aggregation.

  • Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done with caution to avoid potential side reactions like racemization.

  • Reaction Time: Extending the coupling reaction time can allow more time for the sterically hindered coupling to proceed to completion.

Q7: Are there any specific side reactions to be aware of when using potent coupling reagents?

When using uronium/aminium-based coupling reagents like HATU or HBTU, a potential side reaction is the guanidinylation of the N-terminal amine of the peptide.[1][5] This side reaction terminates the peptide chain. To avoid this, it is recommended to pre-activate the carboxylic acid and coupling reagent before adding them to the resin-bound peptide.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting incomplete coupling of N-Boc-2-(piperidin-4-yl)acetic acid.

TroubleshootingWorkflow Troubleshooting Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HBTU, PyBOP) start->reagent Initial strategy double_coupling Perform a Double Coupling reagent->double_coupling conditions Optimize Reaction Conditions - Increase reaction time - Use NMP as solvent - Slightly increase temperature double_coupling->conditions check_kaiser Perform Kaiser Test conditions->check_kaiser capping Cap Unreacted Amines (e.g., with Acetic Anhydride) check_kaiser->capping Positive proceed Proceed to Next Deprotection Step check_kaiser->proceed Negative capping->proceed

Caption: A workflow diagram for troubleshooting incomplete coupling reactions.

Data Presentation

The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids. While specific data for N-Boc-2-(piperidin-4-yl)acetic acid is limited, this provides a general guideline.

Coupling Reagent ClassExamplesGeneral ReactivityRisk of RacemizationNotes
CarbodiimidesDIC, DCCModerateModerateOften require an additive like HOBt. Can be inefficient for hindered couplings.[3][4]
Uronium/Aminium SaltsHATU, HBTU, HCTUHigh to Very HighLowHighly effective for sterically hindered amino acids.[3]
Phosphonium SaltsPyBOP, PyAOPHighLowByproducts are generally water-soluble, simplifying purification.

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended for the coupling of N-Boc-2-(piperidin-4-yl)acetic acid.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve N-Boc-2-(piperidin-4-yl)acetic acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated mixture to the resin and agitate at room temperature. The reaction time can vary from 1 to 4 hours, depending on the sequence.

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling

This protocol should be performed if Protocol 1 results in a positive Kaiser test.

  • First Coupling: Perform the initial coupling of N-Boc-2-(piperidin-4-yl)acetic acid as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated N-Boc-2-(piperidin-4-yl)acetic acid as described in steps 2 and 3 of Protocol 1.

  • Reaction: Add the fresh activated amino acid solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a final Kaiser test.

experimental_workflow Coupling Workflow start Start: Deprotected Resin-Bound Peptide prepare_reagents Prepare Activation Mixture: N-Boc-2-(piperidin-4-yl)acetic acid + HATU + DIPEA in DMF start->prepare_reagents preactivate Pre-activate (2-5 min) prepare_reagents->preactivate couple Add to Resin Couple (1-4 h) preactivate->couple wash1 Wash Resin (DMF) couple->wash1 kaiser1 Kaiser Test wash1->kaiser1 negative Complete kaiser1->negative Negative double_couple Incomplete: Perform Double Coupling kaiser1->double_couple Positive prepare_reagents2 Prepare Fresh Activation Mixture double_couple->prepare_reagents2 couple2 Couple (1-2 h) prepare_reagents2->couple2 wash2 Wash Resin (DMF) couple2->wash2 kaiser2 Final Kaiser Test wash2->kaiser2 kaiser2->negative Negative

Caption: A diagram illustrating the experimental workflow for coupling N-Boc-2-(piperidin-4-yl)acetic acid.

References

preventing racemization of 2-(piperidin-4-yl)acetic acid during activation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Bond Formation

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of 2-(piperidin-4-yl)acetic acid and similar α-substituted chiral carboxylic acids during the activation step for amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when activating this compound?

A1: Racemization is the process that converts a single enantiomer (a specific 3D form) of a chiral molecule into an equal mixture of both enantiomers (the original and its mirror image).[1] For drug development, typically only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause harmful side effects. This compound has a chiral center at the α-carbon (the carbon atom adjacent to the carboxylic acid group). During the activation of the carboxylic acid for amide bond formation, this chiral center is susceptible to racemization, leading to a loss of stereochemical integrity and potentially compromising the efficacy and safety of the final active pharmaceutical ingredient.

Q2: What is the primary chemical mechanism responsible for racemization during the activation of α-substituted carboxylic acids?

A2: The predominant mechanism for racemization during the activation of N-acyl amino acids and similar compounds is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] The process involves:

  • Activation: The coupling reagent activates the carboxylic acid, making it susceptible to intramolecular attack.

  • Cyclization: The oxygen of the (often protected) nitrogen attacks the activated carbonyl carbon, forming the oxazolone ring.

  • Enolization: The α-proton on the newly formed oxazolone is now highly acidic. A base can easily remove this proton, creating a planar, aromatic-like enolate intermediate.[1]

  • Reprotonation: The planar intermediate can be re-protonated from either face with equal probability, resulting in a mixture of both D and L enantiomers and thus, racemization.

Q3: What experimental factors have the greatest influence on the degree of racemization?

A3: Several factors significantly impact the extent of racemization.[4][5] These include:

  • Coupling Reagents: Highly reactive activating agents can promote oxazolone formation. Carbodiimides like DCC and EDC are known to cause racemization, especially without additives.[2][6]

  • Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) can intercept the activated intermediate to form active esters that are more resistant to racemization.[4][7]

  • Base: The presence, strength, and steric hindrance of the base used are critical.[4] Stronger, less hindered bases can more readily abstract the α-proton from the oxazolone intermediate, increasing racemization.

  • Temperature: Higher reaction temperatures generally increase the rate of both oxazolone formation and enolization, leading to more significant racemization.[7]

  • Solvent: The polarity of the solvent can influence the reaction pathways and the stability of intermediates, thereby affecting the racemization rate.

Troubleshooting Guides

Problem: I am observing significant ( >5%) racemization in my coupling reaction involving this compound. What are the most likely causes and immediate solutions?

Initial Troubleshooting Steps:

  • Lower the Temperature: Immediately attempt the reaction at a lower temperature. Moving from room temperature to 0 °C or even -15 °C can dramatically reduce racemization rates.[7]

  • Review Your Base: If using a strong, non-hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4][7]

  • Check Your Reagents: Ensure you are using a modern coupling reagent system. If using a carbodiimide like DCC or DIC alone, add a racemization suppressant like OxymaPure or HOAt.

Problem: Which coupling reagent should I choose to minimize racemization?

Solution: The choice of coupling reagent is one of the most effective ways to control stereochemical integrity. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Modern Uronium/Aminium Salts: Reagents like COMU (based on OxymaPure) and HATU (based on HOAt) are highly efficient and have a built-in mechanism to suppress racemization.[8][9] COMU is often preferred due to its high reactivity, excellent safety profile, and remarkable resistance to racemization.[7][8]

  • Phosphonium Salts: PyAOP and DEPBT are excellent choices, particularly for sterically hindered couplings or fragments known to be prone to racemization.[7][10] DEPBT has shown exceptional performance in preventing racemization even when a strong base is required.[10]

  • Carbodiimides with Additives: The combination of a carbodiimide like DIC or EDC with an additive is a classic and effective method. OxymaPure and HOAt are superior to the traditional HOBt in suppressing racemization and accelerating the coupling reaction.[4][7] The combination of DIC/OxymaPure is highly recommended for its effectiveness and safety.[7]

Table 1: Comparison of Common Coupling Reagent Systems and Racemization

The following data is representative for the coupling of racemization-prone N-protected amino acids and should be used as a general guide.

Coupling Reagent SystemBase (if required)Typical Racemization (%)AdvantagesDisadvantages
DIC / HOBtNMM2 - 5%Cost-effective, well-established.[6]HOBt is explosive; less effective than modern additives.[7]
DIC / HOAtDIPEA / Collidine< 1%Highly effective at suppressing racemization, faster reactions.[4][8]HOAt is also explosive and more expensive.[7]
DIC / OxymaPureDIPEA / NMM< 1%Excellent racemization suppression, non-explosive, safe alternative to HOBt/HOAt.[7][10]May be less effective for extremely hindered couplings than phosphonium reagents.
HATUDIPEA / Collidine< 1%Very fast and efficient, excellent for difficult couplings.[6][7]Can cause guanidinylation of the free amine if used in excess.[11]
HBTUDIPEA / NMM1 - 3%Reliable and widely used.[6]Less effective at suppressing racemization than HATU.[2]
COMUDIPEA (1 equiv.)< 0.5%Highly reactive, superior racemization suppression, very soluble, safer profile.[8][9]Higher cost compared to carbodiimides.
DEPBTDIPEA< 0.5%Excellent for fragment coupling with no detectable racemization in some cases.[10]Slower reaction times compared to uronium salts.

Problem: How do I select the right base and what is its role in racemization?

Solution: A base is often required to deprotonate the amine component and to neutralize salts formed during the reaction. However, the base is also the primary culprit in abstracting the α-proton from the oxazolone intermediate. The ideal base should be strong enough to perform its primary role but not so strong or unhindered that it promotes racemization.

  • Recommendation: Use the weakest or most sterically hindered base that still allows the reaction to proceed efficiently.

    • Excellent Choice: 2,4,6-Collidine is a highly hindered base recommended for cases with a high risk of racemization.[7]

    • Good Choice: N-Methylmorpholine (NMM) is a weaker base than DIPEA and is often a better choice.[4]

    • Use with Caution: Diisopropylethylamine (DIPEA) is very common but its strong basicity can increase racemization. Use it judiciously, and preferably with highly effective coupling reagents like HATU or COMU which may require only 1 equivalent.[7][8]

Visual Guides and Protocols

Diagrams

racemization_mechanism cluster_activation Activation cluster_racemization_path Racemization Pathway cluster_prevention_path Prevention Pathway Acid Chiral Carboxylic Acid (L-Enantiomer) Activated Activated Intermediate (e.g., O-Acylisourea) Acid->Activated + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Intramolecular Cyclization ActiveEster Suppressed Intermediate (e.g., Oxyma-Ester) Activated->ActiveEster + Additive (e.g., OxymaPure) Enolate Planar Enolate (Achiral) Racemic Racemic Oxazolone (D/L Mixture) Product_DL Racemized Product (D/L Mixture) Racemic->Product_DL + Amine Product_L Desired Product (L-Enantiomer) ActiveEster->Product_L + Amine

// No branch no_path [label="Standard Conditions:\n- Reagent: HBTU or DIC/HOBt\n- Temp: 0 to 25 °C\n- Base: DIPEA or NMM"];

// Yes branch yes_path_reagent [label="Select Low-Racemization Reagent", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_options [label="Option 1: COMU\nOption 2: DEPBT\nOption 3: DIC/OxymaPure", shape=record];

yes_path_temp [label="Lower Reaction Temperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; temp_options [label="Target Temperature:\n-15 °C to 0 °C"];

yes_path_base [label="Select Appropriate Base", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; base_options [label="If base needed:\n1. Collidine\n2. NMM"];

analyze [label="Perform Reaction & Analyze\nStereochemical Purity (e.g., Chiral HPLC)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_rac; check_rac -> no_path [label=" No"]; check_rac -> yes_path_reagent [label=" Yes"]; no_path -> analyze;

yes_path_reagent -> reagent_options; reagent_options -> yes_path_temp; yes_path_temp -> temp_options; temp_options -> yes_path_base; yes_path_base -> base_options; base_options -> analyze; } dot Figure 2. Decision workflow for selecting a coupling strategy to minimize racemization of this compound.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using DIC/OxymaPure

This protocol is designed to minimize racemization for sensitive substrates by using a modern carbodiimide/additive system at low temperatures.

Materials:

  • N-protected this compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure) (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • N-Methylmorpholine (NMM) (1.2 eq, if amine is a hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected this compound (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath under a nitrogen or argon atmosphere.

  • Add DIC (1.2 eq) dropwise to the solution and stir for a 15-minute pre-activation period at 0 °C.

  • In a separate flask, dissolve the amine coupling partner (1.1 eq) in the same anhydrous solvent. If the amine is provided as a hydrochloride salt, add NMM (1.2 eq) and stir for 5 minutes.

  • Add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction may take 2-12 hours.

  • Upon completion, filter off the diisopropylurea byproduct if it precipitates.

  • Proceed with a standard aqueous workup: wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Analyze the final product for stereochemical purity using chiral HPLC.

Protocol 2: High-Efficiency, Low-Racemization Coupling using COMU

This protocol utilizes a modern uronium salt for fast, efficient couplings with exceptionally low racemization, often requiring only one equivalent of a mild base.[8][12]

Materials:

  • N-protected this compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • COMU (1.1 eq)

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Combine the N-protected this compound (1.0 eq), the amine coupling partner (1.1 eq), and COMU (1.1 eq) in a flask containing anhydrous DMF under a nitrogen or argon atmosphere.

  • Cool the mixture to 0 °C.

  • Add the base (DIPEA or Collidine, 1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS. The reaction is often complete in under an hour.

  • Once complete, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Perform an aqueous workup by washing with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. The byproducts of COMU are generally water-soluble, simplifying purification.[12]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the product via column chromatography.

  • Confirm stereochemical purity via chiral HPLC analysis.

References

Technical Support Center: Optimizing Yield for 2-(Piperidin-4-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(piperidin-4-yl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-(piperidin-4-yl)acetamide, presented in a question-and-answer format.

Q1: My amide coupling reaction to form N-Boc-2-(piperidin-4-yl)acetamide is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in the amide coupling step are common and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

  • Incomplete Activation of Carboxylic Acid: The carboxylic acid, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, must be fully activated to react with the amine source (e.g., ammonia or an ammonium salt). Insufficient or degraded coupling reagent is a primary cause.

    • Solution: Use a fresh, high-quality coupling reagent such as HATU. Ensure you are using the correct stoichiometry, typically 1.0-1.5 equivalents of the coupling reagent. Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine can significantly improve yields.

  • Amine Deactivation: If using an ammonium salt, ensure the free amine is liberated in situ. The presence of excess acid can protonate the amine, rendering it non-nucleophilic.

    • Solution: Use a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in sufficient quantity (typically 2.0 equivalents or more) to neutralize any acid present and to facilitate the reaction.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can greatly influence the reaction outcome.

    • Solution: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. Most HATU-mediated couplings proceed efficiently at room temperature.

  • Steric Hindrance: While less of a concern with ammonia, bulky substituents on either coupling partner can impede the reaction.

    • Solution: For more sterically hindered systems, increasing the reaction time or gently heating the reaction mixture may be beneficial. However, this should be monitored carefully to avoid side reactions.

Q2: I am observing incomplete Boc deprotection when converting N-Boc-2-(piperidin-4-yl)acetamide to the final product. What should I do?

A2: Incomplete removal of the Boc protecting group is a frequent challenge. The following points should be considered:

  • Insufficient Acid Strength or Concentration: The most common reason for incomplete deprotection is an inadequate concentration or strength of the acid.

    • Solution: While Trifluoroacetic acid (TFA) in DCM is often used, a 4M solution of HCl in 1,4-dioxane is a highly effective and common alternative for Boc deprotection.[1] Ensure a sufficient excess of the acid is used.

  • Inadequate Reaction Time: The deprotection reaction may require more time to go to completion, especially if the substrate concentration is low.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 1 to 4 hours at room temperature. If the reaction is sluggish, it can be left to stir for a longer period (e.g., overnight).

  • Reagent Quality: The deprotection reagent may have degraded over time.

    • Solution: Use a fresh bottle of TFA or a recently purchased solution of HCl in dioxane.

Q3: The purification of the final product, 2-(piperidin-4-yl)acetamide, by silica gel chromatography is resulting in significant peak tailing and low recovery. How can I improve the purification?

A3: The basic nature of the piperidine nitrogen in the final product can lead to strong interactions with the acidic silica gel, causing peak tailing and potential degradation.

  • Use of Basic Additives: Neutralizing the acidic sites on the silica gel can significantly improve peak shape.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (e.g., 0.5-1% v/v).

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase.

    • Solution: Basic alumina is a good alternative to silica gel for the purification of basic compounds. Alternatively, amine-functionalized silica can be used.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be an effective purification method.

    • Solution: Use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol. Employing a buffer at a high pH (e.g., ammonium bicarbonate at pH 10) will neutralize the amine, leading to better retention and peak shape.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for 2-(piperidin-4-yl)acetamide?

A: The most prevalent synthetic pathway involves a three-step process:

  • Boc Protection: Protection of the piperidine nitrogen of a suitable starting material, often leading to 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid.

  • Amide Formation: Coupling of the protected piperidine acetic acid with an amine source (commonly ammonia) using a peptide coupling reagent like HATU.

  • Boc Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product, 2-(piperidin-4-yl)acetamide, often as a hydrochloride or trifluoroacetate salt.

Q: Which coupling reagent is recommended for the amide formation step?

A: For the formation of the primary amide, a highly efficient uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended. It is known for its high reactivity, fast reaction times, and suppression of side reactions.

Q: What are the typical work-up procedures for the amide coupling and deprotection steps?

A:

  • Amide Coupling (HATU): The reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Boc Deprotection (HCl in Dioxane): The reaction mixture is typically concentrated under vacuum to remove the solvent and excess HCl. The resulting hydrochloride salt of the product can often be used directly or triturated with a solvent like diethyl ether to induce precipitation and facilitate isolation.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation (General)

Coupling ReagentAdditiveBaseTypical SolventRelative ReactivityCommon Side Reactions
HATU NoneDIPEADMF, DCMVery HighGuanylation of amine
HBTU HOBtDIPEADMF, DCMHighRacemization
EDC HOBt/NHSDIPEADMF, DCM, WaterModerateN-acylurea formation
DCC HOBtDIPEADCM, THFModerateDicyclohexylurea (DCU) byproduct (low solubility)

Table 2: Optimization of Boc Deprotection Conditions

Acid ReagentSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
50% TFADCM251-2 h>95%TFA is volatile and corrosive.
4M HCl 1,4-Dioxane 25 1-4 h >95% Often preferred for cleaner reaction profiles. [2][3][4]
1M HClAcetic Acid252-4 hVariableCan be effective but may require longer times.

Experimental Protocols

Protocol 1: Synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetamide

  • Materials:

    • 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

    • HATU

    • DIPEA

    • Ammonium chloride (NH₄Cl)

    • Anhydrous DMF

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve ammonium chloride (1.2 eq) in a minimal amount of water and then add a solution of sodium bicarbonate to liberate ammonia. Alternatively, use a solution of ammonia in a suitable solvent.

    • Add the ammonia source to the activated acid solution.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Synthesis of 2-(piperidin-4-yl)acetamide hydrochloride

  • Materials:

    • 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetamide

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetamide (1.0 eq) in a minimal amount of a suitable solvent like methanol or use it neat if it is an oil.

    • Add 4M HCl in 1,4-dioxane (5-10 eq) to the substrate.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • To the resulting residue, add diethyl ether and stir or sonicate to induce precipitation of the hydrochloride salt.

    • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain 2-(piperidin-4-yl)acetamide hydrochloride.

Mandatory Visualization

Synthesis_Pathway Synthesis of 2-(piperidin-4-yl)acetamide cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection Boc_Piperidine_Acid 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid HATU_DIPEA HATU, DIPEA, DMF Boc_Piperidine_Acid->HATU_DIPEA Ammonia NH3 Ammonia->HATU_DIPEA Boc_Acetamide 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetamide HATU_DIPEA->Boc_Acetamide HCl_Dioxane 4M HCl in Dioxane Boc_Acetamide->HCl_Dioxane Final_Product 2-(piperidin-4-yl)acetamide HCl_Dioxane->Final_Product

Caption: Synthetic pathway for 2-(piperidin-4-yl)acetamide.

Troubleshooting_Workflow Troubleshooting Low Yield in Amide Coupling Start Low Yield Observed Check_Activation Check Carboxylic Acid Activation Start->Check_Activation Incomplete_Activation Incomplete Activation? Check_Activation->Incomplete_Activation Solution_Activation Use fresh HATU (1.1 eq) Pre-activate for 20 min Incomplete_Activation->Solution_Activation Yes Check_Amine Check Amine Nucleophilicity Incomplete_Activation->Check_Amine No Re-evaluate Re-run and Monitor Solution_Activation->Re-evaluate Protonated_Amine Amine Protonated? Check_Amine->Protonated_Amine Solution_Amine Increase DIPEA (≥2.5 eq) Protonated_Amine->Solution_Amine Yes Check_Conditions Check Reaction Conditions Protonated_Amine->Check_Conditions No Solution_Amine->Re-evaluate Wet_Solvents Wet Solvents? Check_Conditions->Wet_Solvents Solution_Conditions Use anhydrous DMF/DCM Wet_Solvents->Solution_Conditions Yes Wet_Solvents->Re-evaluate No Solution_Conditions->Re-evaluate Optimization_Logic Logic for Optimizing Reaction Conditions cluster_coupling Coupling Optimization cluster_deprotection Deprotection Optimization cluster_purification Purification Optimization Goal Goal: Maximize Yield & Purity Coupling Amide Coupling Step Goal->Coupling Deprotection Boc Deprotection Step Goal->Deprotection Purification Purification Step Goal->Purification Reagent Coupling Reagent (HATU is optimal) Coupling->Reagent Base Base (DIPEA ≥ 2.5 eq) Coupling->Base Solvent Solvent (Anhydrous DMF) Coupling->Solvent Time Time (2-4h, monitor) Coupling->Time Acid Acid (4M HCl/Dioxane) Deprotection->Acid Time_Dep Time (1-4h, monitor) Deprotection->Time_Dep Stationary_Phase Stationary Phase (Silica + TEA or Alumina) Purification->Stationary_Phase Mobile_Phase Mobile Phase (DCM/MeOH + base) Purification->Mobile_Phase

References

Technical Support Center: Amide Coupling Reactions of 2-(piperidin-4-yl)acetic acid with Carbodiimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for amide coupling reactions involving 2-(piperidin-4-yl)acetic acid and carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Yield of Desired Amide Product

Possible Causes and Solutions

CauseRecommended Solution
Incomplete activation of the carboxylic acid. Ensure all reagents are anhydrous. Pre-activate the carboxylic acid with the carbodiimide and an additive like HOBt for 15-30 minutes at 0°C before adding the amine.
Steric hindrance from the piperidine ring. Use a more potent coupling reagent system, such as HATU or COMU, which are known to be effective for sterically hindered couplings.[1]
Side reaction at the piperidine nitrogen. Protect the piperidine nitrogen with a Boc group prior to the coupling reaction. This prevents its participation in the reaction.
Formation of N-acylurea byproduct. Add 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the reaction mixture. These additives react with the O-acylisourea intermediate to form a more stable active ester, minimizing the rearrangement to the unreactive N-acylurea.[2]
Suboptimal reaction conditions. Optimize the solvent, temperature, and reaction time. Polar aprotic solvents like DMF or NMP are generally preferred. Running the reaction at a lower temperature (0°C to room temperature) can help minimize side reactions.[3]
Issue 2: Presence of an Insoluble White Precipitate in the Reaction Mixture

Possible Cause and Solution

This precipitate is likely the urea byproduct of the carbodiimide reagent (e.g., dicyclohexylurea (DCU) if using DCC).

CauseRecommended Solution
Use of a water-insoluble carbodiimide. If using DCC, the DCU byproduct is notoriously insoluble in many organic solvents.[2] Switch to a water-soluble carbodiimide like EDC, where the corresponding urea byproduct can be easily removed with an aqueous workup.[2]
Insufficient solvent. Ensure an adequate amount of solvent is used to maintain all components in solution, facilitating purification.
Issue 3: Difficulty in Purifying the Final Product from a Similarly Polar Impurity

Possible Cause and Solution

A common impurity with similar polarity to the desired amide is the N-acylurea byproduct.[3]

CauseRecommended Solution
Formation of N-acylurea. As mentioned previously, the addition of HOBt or Oxyma Pure can significantly suppress the formation of this byproduct.[2] Using less polar solvents like DCM can sometimes reduce this side reaction.[4] A thorough aqueous workup with acidic and basic washes can help in removing the N-acylurea, especially when using water-soluble EDC.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using carbodiimides with this compound?

A1: The three main side reactions are:

  • N-acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which reduces the yield of the desired amide.[4]

  • Reaction at the Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and can react with the activated carboxylic acid or the carbodiimide itself, leading to undesired byproducts.

  • Intramolecular Cyclization (Lactam Formation): Although less common, there is a possibility of the piperidine nitrogen reacting with the activated carboxylic acid of the same molecule to form a bicyclic lactam.

Q2: Why is it crucial to protect the piperidine nitrogen of this compound before coupling?

A2: The secondary amine in the piperidine ring is a nucleophile that can compete with the desired amine reactant. This can lead to the formation of dimers or other unwanted side products, complicating the purification process and reducing the yield of the target amide. Protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc) ensures that only the carboxylic acid moiety participates in the coupling reaction.

Q3: How can I minimize the formation of the N-acylurea byproduct?

A3: The formation of N-acylurea can be minimized by:

  • Adding an auxiliary nucleophile: Reagents like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure intercept the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[2]

  • Controlling the temperature: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the rearrangement.[3]

  • Choosing the right solvent: N-acylurea formation is more prevalent in polar solvents like DMF.[3] In some cases, using a less polar solvent such as dichloromethane (DCM) may be beneficial.[4]

Q4: What is a suitable protecting group for the piperidine nitrogen, and how can it be introduced and removed?

A4: The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for the piperidine nitrogen. It is stable under the basic or neutral conditions of the coupling reaction and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane).[5]

Q5: Are there alternative coupling reagents that avoid the formation of urea byproducts?

A5: Yes, phosphonium-based reagents (e.g., PyBOP, PyAOP) and uronium/aminium-based reagents (e.g., HATU, HBTU) are effective alternatives that do not produce urea byproducts. These reagents often provide higher yields and lower racemization, especially for sterically hindered substrates.[1]

III. Experimental Protocols

Protocol 1: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 5% Citric acid solution

Procedure:

  • Dissolve this compound (1.0 equivalent) in a 1:1 mixture of dioxane and water.[5]

  • Add sodium bicarbonate (2.0 equivalents) and stir until the solid dissolves.[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the cooled solution.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water and extract the aqueous phase with ethyl acetate (3x).

  • Wash the combined organic layers with a 5% citric acid solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Protocol 2: EDC/HOBt Coupling of N-Boc-2-(piperidin-4-yl)acetic acid with a Primary Amine

Materials:

  • N-Boc-2-(piperidin-4-yl)acetic acid

  • Primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-2-(piperidin-4-yl)acetic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[1]

  • Add the primary amine (1.0-1.2 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Visualizations

Reaction_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_side_reaction Side Reaction Carboxylic_Acid This compound (Boc-Protected) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC) Amide_Product Desired Amide Product O_Acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Amine Primary/Secondary Amine Troubleshooting_Logic Start Low Amide Yield Check_Activation Incomplete Activation? Start->Check_Activation Check_Side_Reactions Side Reactions Prevalent? Check_Activation->Check_Side_Reactions No Solution_Activation Pre-activate Acid Use Anhydrous Reagents Check_Activation->Solution_Activation Yes Check_Piperidine_N Unprotected Piperidine N? Check_Side_Reactions->Check_Piperidine_N No Solution_Side_Reactions Add HOBt/Oxyma Lower Temperature Check_Side_Reactions->Solution_Side_Reactions Yes Solution_Piperidine_N Protect Piperidine with Boc Group Check_Piperidine_N->Solution_Piperidine_N Yes End Improved Yield Check_Piperidine_N->End No Solution_Activation->End Solution_Side_Reactions->End Solution_Piperidine_N->End

References

Technical Support Center: Challenges in the Purification of Polar 2-(Piperidin-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar 2-(piperidin-4-yl)acetic acid derivatives. These zwitterionic compounds often present unique difficulties due to their high polarity and amphoteric nature.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar this compound derivatives?

The primary challenges stem from their zwitterionic nature at physiological pH. This leads to high polarity, making them poorly soluble in many organic solvents but highly soluble in aqueous media. Key issues include:

  • Poor retention on reversed-phase chromatography columns: These highly polar compounds have a strong affinity for the polar mobile phase and interact weakly with the nonpolar stationary phase, often leading to elution at or near the solvent front.[1]

  • Peak tailing in normal-phase chromatography: The basic piperidine nitrogen can interact strongly with acidic silanol groups on standard silica gel, causing poor peak shape and inefficient separation.

  • Difficulty with crystallization: Their high polarity can make it challenging to find a suitable single-solvent system for recrystallization, often requiring solvent mixtures (anti-solvent crystallization).

  • Co-purification of related impurities: Synthetic byproducts with similar polarity can be difficult to separate using standard chromatographic or crystallization techniques.

Q2: Which purification techniques are most suitable for these compounds?

The choice of purification technique depends on the specific derivative, the nature of the impurities, and the scale of the purification. The most common and effective methods include:

  • Recrystallization: Particularly effective for removing non-polar impurities and for obtaining highly crystalline final products.

  • Diastereomeric Salt Resolution: A robust method for separating enantiomers of chiral this compound derivatives.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be effective with careful method development, such as using columns designed for polar analytes or employing ion-pairing agents.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative to reversed-phase chromatography for highly polar compounds, as it utilizes a polar stationary phase and a mobile phase with a high organic content.[3][4]

Troubleshooting Guides

Recrystallization

Issue: My compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent may be too close to the melting point of your compound, or the solution is too supersaturated.

  • Troubleshooting Steps:

    • Re-dissolve: Add a small amount of additional solvent to dissolve the oil with gentle heating.

    • Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to reduce the cooling rate.

    • Solvent System Adjustment: Consider using a different solvent or a co-solvent system. For instance, dissolving the compound in a good solvent (e.g., ethanol) and slowly adding an anti-solvent (e.g., water) can induce crystallization.

Issue: Low recovery after recrystallization.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Thorough Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation.

    • Solvent Choice: Select a solvent in which the compound has high solubility at elevated temperatures but very low solubility at room temperature or below.

Diastereomeric Salt Resolution

Issue: Poor diastereomeric excess (d.e.) after crystallization.

  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Screening: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof).[5]

    • Recrystallization: Perform one or more recrystallizations of the isolated salt to enrich the desired diastereomer.

    • Resolving Agent: Experiment with different chiral resolving agents. For a carboxylic acid, chiral amines like (R)- or (S)-1-phenylethylamine are common choices. For the basic piperidine nitrogen, chiral acids such as L- or D-tartaric acid can be used.[2]

Data Presentation: Diastereomeric Salt Resolution of Piperidine Derivatives

Racemic CompoundChiral Resolving AgentSolvent SystemYield of Diastereomeric SaltDiastereomeric Excess (d.e.)
Diphenyl-substituted N-methyl-piperazinedi-p-anisoyl-d-tartaric acid (0.35 eq)THF/H₂O (80/20, v/v)37% (after salt break and recrystallization)98% ee (final product)
N,N-dimethyl-3-piperidinecarboxamidedi-benzoyl-L-tartaric acid2B-ethanol38% (initial precipitation)71% (initial precipitation)
Reversed-Phase HPLC (RP-HPLC)

Issue: Poor or no retention on a C18 column.

  • Possible Cause: The compound is too polar for the non-polar stationary phase.[6]

  • Troubleshooting Steps:

    • Highly Aqueous Mobile Phase: Use a mobile phase with a very high aqueous content (e.g., >95% water). Ensure your column is aqueous-stable to prevent phase collapse.

    • Polar-Embedded/Endcapped Columns: Utilize columns specifically designed for the retention of polar compounds. These have modifications to the stationary phase that enhance interaction with polar analytes.

    • Ion-Pairing Agents: Add an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase. TFA will protonate the piperidine nitrogen, and the trifluoroacetate anion will pair with the protonated amine, increasing its hydrophobicity and retention.

    • pH Adjustment: Adjust the mobile phase pH to suppress the ionization of either the carboxylic acid (low pH) or the piperidine (high pH, requires a pH-stable column). Suppressing ionization generally increases hydrophobicity and retention.

Issue: Tailing peaks.

  • Possible Cause: Strong interaction between the basic piperidine nitrogen and residual acidic silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase to compete with the analyte for binding to the silanol groups.

    • Low pH Mobile Phase: Using an acidic mobile phase (e.g., with formic acid or TFA) will protonate the basic nitrogen, which can improve peak shape.

    • High pH Mobile Phase: On a pH-stable column, a high pH mobile phase will deprotonate the silanol groups, reducing unwanted interactions.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Issue: Irreproducible retention times.

  • Possible Cause: The water layer on the stationary phase is not properly equilibrated. HILIC is very sensitive to the water content of the mobile phase and the sample solvent.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This may require longer equilibration times than in RP-HPLC.

    • Sample Solvent: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. Injecting a sample in a much stronger solvent (e.g., high water content) can cause peak distortion and retention time shifts.[7]

    • Mobile Phase Composition: Maintain at least 3% water in the mobile phase to ensure sufficient hydration of the stationary phase.

Data Presentation: HILIC Mobile Phase Composition

Stationary PhaseMobile Phase AMobile Phase BGradient Example
Zwitterionic (ZIC®-HILIC)Acetonitrile25 mM Ammonium Acetate in Water, pH 6.8Isocratic 80% A / 20% B
Zwitterionic (ZIC®-HILIC)Acetonitrile/Aqueous Buffer (e.g., 2.5 mM ammonium formate and 25 mM formic acid) (80/20 v/v)-Isocratic

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound derivative. Heat a suitable solvent (e.g., isopropanol or an ethanol/water mixture) in a separate beaker. Add the minimum amount of hot solvent to the crude product with stirring until it is fully dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least one hour.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the crude racemic mixture of the this compound derivative in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.[2]

  • Crystallization of Diastereomeric Salt: Add the resolving agent solution to the solution of the racemic compound. Heat the mixture gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[2]

  • Isolation of Diastereomeric Salt: Isolate the crystallized salt by vacuum filtration and wash with a small amount of cold solvent. The diastereomeric excess of the salt can be improved by recrystallization.

  • Liberation of the Free Acid/Base: Suspend the isolated diastereomeric salt in water and adjust the pH to be acidic (e.g., pH 1-2 with HCl) or basic (e.g., pH 12-13 with NaOH) to liberate the free piperidine derivative from the chiral resolving agent.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified enantiomer.

Protocol 3: HILIC Purification
  • Column Selection: Choose a zwitterionic HILIC column (e.g., ZIC®-HILIC) for good selectivity with polar, zwitterionic compounds.[3][4]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate). A typical starting point is 80:20 acetonitrile:buffer.[3]

  • Column Equilibration: Equilibrate the column with the initial mobile phase for an extended period (e.g., 20-30 column volumes) to ensure a stable water layer on the stationary phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent mixture with a slightly lower elution strength.

  • Gradient Elution: Inject the sample and begin a gradient program that increases the percentage of the aqueous buffer to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired peak and confirm purity using an appropriate analytical method.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product recrys_dissolve Dissolve in minimum hot solvent recrys_start->recrys_dissolve recrys_filter Hot Filtration (optional) recrys_dissolve->recrys_filter recrys_cool Slow Cooling recrys_dissolve->recrys_cool No insoluble impurities recrys_filter->recrys_cool recrys_isolate Isolate Crystals (Filtration) recrys_cool->recrys_isolate recrys_wash Wash with Cold Solvent recrys_isolate->recrys_wash recrys_dry Dry Crystals recrys_wash->recrys_dry recrys_end Pure Product recrys_dry->recrys_end

Caption: General workflow for purification by recrystallization.

troubleshooting_hplc start Poor Retention in RP-HPLC? option1 Use Aqueous-Stable Column with >95% Water start->option1 Yes option2 Use Polar-Embedded/ Endcapped Column start->option2 Yes option3 Add Ion-Pairing Agent (e.g., TFA) start->option3 Yes option4 Switch to HILIC start->option4 Yes no_problem Good Retention start->no_problem No outcome Improved Retention option1->outcome option2->outcome option3->outcome option4->outcome diastereomeric_resolution cluster_resolution Diastereomeric Salt Resolution res_start Racemic Mixture res_react React with Chiral Resolving Agent res_start->res_react res_crystallize Fractional Crystallization res_react->res_crystallize res_isolate Isolate Less Soluble Diastereomeric Salt res_crystallize->res_isolate res_liberate Liberate Free Base/Acid (pH Adjustment) res_isolate->res_liberate res_extract Extract Pure Enantiomer res_liberate->res_extract res_end Enantiomerically Pure Product res_extract->res_end

References

byproduct formation in HATU-mediated coupling of 2-(piperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding byproduct formation in the HATU-mediated coupling of 2-(piperidin-4-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a HATU-mediated amide coupling?

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent used to form amide bonds between a carboxylic acid and an amine.[1][2] The process, typically conducted in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base (e.g., DIPEA), involves two main stages:[2]

  • Activation: The base deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester intermediate.[2][3]

  • Coupling: The amine nucleophile attacks the active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[3][4]

Q2: What are the expected, non-problematic byproducts of a standard HATU coupling reaction?

In a successful HATU coupling, two main byproducts are generated from the reagent itself:

  • Tetramethylurea: A polar byproduct that can sometimes be challenging to remove during purification.[1][4]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): The activating agent released during the coupling step.[4]

Q3: What are the most common problematic side reactions when using this compound?

When using this compound as the carboxylic acid component, especially when the piperidine nitrogen is unprotected, several side reactions can occur:

  • Guanidinylation of the Primary Amine: This is a significant challenge where the intended amine nucleophile attacks the guanidinium carbon of HATU instead of the activated carboxylic acid.[1][2] This "caps" the amine, forming a stable tetramethylguanidinium byproduct that cannot participate in the desired reaction and can be difficult to separate.[2]

  • Self-Coupling/Polymerization: The secondary amine of one this compound molecule can act as a nucleophile, attacking the activated ester of another molecule. This can lead to dimer or oligomer formation.

  • N-Acylurea Formation: The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive towards the amine nucleophile.[5][6][7] This side reaction is less common with HATU than with carbodiimides but can still occur, particularly with slow reactions.[5][7]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Recommended Solution
Guanidinylation of Amine Pre-activate the carboxylic acid with HATU and base for 15-30 minutes before adding the amine.[8][9][10] This allows the active ester to form, minimizing the chance for the amine to react directly with HATU. Use no more than a 1:1 molar ratio of HATU to the carboxylic acid.[11]
Reagent Quality Ensure all reagents (HATU, base) are of high quality and that solvents (e.g., DMF, DCM) are anhydrous.[5][8] Water can hydrolyze the coupling reagent and the active ester intermediate.
Insufficient Activation Increase equivalents of HATU or base. For sterically hindered substrates, consider gently heating the reaction (30–40°C) or extending the reaction time.[5]
Poor Solubility Confirm that HATU and other reagents are fully dissolved. If using DMF or DMSO, ensure the concentration is appropriate.[5]

Problem 2: An unexpected major byproduct is observed via LC-MS.

Observed Mass Change Potential Byproduct Confirmation & Mitigation
[Mass of Amine] + 99.1 Da Guanidinylated Amine This corresponds to the addition of a tetramethylguanidinium moiety. To mitigate, follow the recommendations for preventing guanidinylation (pre-activation, control stoichiometry).[11]
~2x [Mass of Reactants] Dimer of this compound This suggests self-coupling. The primary solution is to use an N-Boc protected version of this compound to prevent the piperidine nitrogen from reacting.
[Mass of Product] + 99.1 Da Guanidinylation of Product If the final amide product has an acidic N-H bond, it can be deprotonated by the base and subsequently react with excess HATU.[12] Reduce the amount of HATU and base used.
[Mass of Acid + Amine] N-Acylurea This byproduct has the same mass as the desired product but different properties. It can be identified by NMR. To avoid it, ensure rapid addition of the amine after activation and maintain lower reactant concentrations.[5]

Problem 3: The reaction is complete, but purification is difficult.

Possible Cause Recommended Solution
Tetramethylurea Contamination This byproduct is polar and water-soluble. Purification can often be achieved by aqueous workup. If the desired product is non-polar, washing with dilute acid or performing a liquid-liquid extraction with a non-polar solvent and water can help remove it.[4]
Guanidinium Byproducts These byproducts are often charged and can be difficult to remove. Purification by reverse-phase HPLC or ion-exchange chromatography may be necessary.

Key Reaction Pathways and Workflows

The following diagrams illustrate the desired reaction, major side reactions, and a general troubleshooting workflow.

HATU_Mechanism Figure 1: General HATU Coupling Mechanism cluster_start Reactants cluster_products Products reagent reagent intermediate intermediate product product byproduct byproduct Acid R-COOH ActiveEster OAt-Active Ester Acid->ActiveEster 1. Activation HATU HATU HATU->ActiveEster 1. Activation Base Base (DIPEA) Base->ActiveEster 1. Activation Amine R'-NH2 Amide Amide Product Amine->Amide 2. Coupling HOAt HOAt Amide->HOAt released TMU Tetramethylurea ActiveEster->Amide 2. Coupling ActiveEster->TMU

Caption: General mechanism of amide bond formation using HATU.

Guanidinylation_Pathway Figure 2: Guanidinylation Side Reaction reagent reagent byproduct byproduct process process Amine Amine (R'-NH2) Attack Undesired Nucleophilic Attack Amine->Attack HATU HATU HATU->Attack Guanidinium Guanidinium Byproduct (Capped Amine) Attack->Guanidinium fast, irreversible Troubleshooting_Workflow Figure 3: Troubleshooting Workflow start start decision decision action action outcome_ok outcome_ok outcome_bad outcome_bad s1 Start Reaction Analysis (LC-MS) d1 Desired Product Observed? s1->d1 d2 Major Byproducts Present? d1->d2 Yes a1 Check Reagent Quality & Anhydrous Conditions d1->a1 No d3 Mass Match Guanidinylation? d2->d3 Yes o1 Reaction Successful d2->o1 No d4 Mass Match Self-Coupling? d3->d4 No o2 Problem Identified: Guanidinylation d3->o2 Yes a4 Investigate Other Side Reactions (e.g., N-acylurea) d4->a4 No o3 Problem Identified: Self-Coupling d4->o3 Yes a2 Optimize Reaction: - Pre-activate Acid - Adjust Stoichiometry a3 Use N-Boc Protected Piperidine Acid o2->a2 o3->a3

References

impact of steric hindrance on derivatization of 2-(piperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-(piperidin-4-yl)acetic acid. The steric hindrance presented by the piperidine ring can pose challenges during synthesis, and this guide aims to provide solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: Why are derivatization reactions of this compound challenging?

The primary challenge arises from steric hindrance. The bulky piperidine ring can physically block the approach of reagents to the carboxylic acid group, slowing down or preventing reactions. This often necessitates the use of more reactive reagents or more forcing reaction conditions.

Q2: What are the most common derivatization reactions for this compound?

The most common derivatization reactions involve the carboxylic acid group and the secondary amine on the piperidine ring. These include:

  • Amide bond formation: Coupling the carboxylic acid with a primary or secondary amine.

  • Esterification: Converting the carboxylic acid to an ester.

  • N-alkylation: Introducing an alkyl group onto the piperidine nitrogen.

Q3: How can I improve the yield of my amide coupling reaction?

For sterically hindered substrates like this compound, consider the following:

  • Use a potent coupling reagent: Onium-salt-based reagents like HATU, HBTU, or PyBOP are often more effective than standard carbodiimides (e.g., DCC, EDC) for hindered couplings.

  • Optimize reaction conditions: Increasing the reaction temperature and time may be necessary.

  • Consider a "double coupling" strategy: After the initial coupling reaction, a second addition of the activated amino acid can help drive the reaction to completion, especially in solid-phase synthesis.

Q4: What are the best practices for the esterification of this compound?

Due to steric hindrance, standard Fischer esterification (acid and alcohol with a catalytic amount of strong acid) may be slow. Consider using more reactive esterification methods such as:

  • Reaction with alkyl halides: Converting the carboxylic acid to a carboxylate salt and reacting it with an alkyl halide.

  • Using a coupling reagent: Reagents like DCC can be used to facilitate ester formation with an alcohol.

Q5: What methods can be used for the N-alkylation of the piperidine ring?

Two primary methods are effective:

  • Direct Alkylation: Reacting the piperidine with an alkyl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

  • Reductive Amination: Reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Troubleshooting Guides

Amide Bond Formation
Issue Potential Cause Troubleshooting Steps
Low or no product yield Steric hindrance preventing coupling. 1. Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP. 2. Increase the reaction temperature and prolong the reaction time. 3. Use a less sterically hindered amine if the experimental design allows.
Incomplete activation of the carboxylic acid. 1. Ensure anhydrous reaction conditions. 2. Use a sufficient excess of the coupling reagent and base.
Presence of side products Racemization at the α-carbon of the amino acid. 1. Add a racemization suppressor like HOAt or Oxyma Pure. 2. Use a phosphonium-based coupling reagent (e.g., PyBOP). 3. Avoid prolonged reaction times at high temperatures.
Esterification
Issue Potential Cause Troubleshooting Steps
Incomplete reaction Steric hindrance slowing down the reaction. 1. Increase the reaction temperature and time. 2. Use a less bulky alcohol. 3. Consider using a more reactive derivatizing reagent, such as an alkyl halide with the carboxylate salt.
Presence of water. 1. Ensure all glassware is thoroughly dried. 2. Use anhydrous solvents and reagents.
Peak tailing in GC/LC analysis Incomplete derivatization. 1. Optimize the reaction conditions to ensure complete conversion. 2. Use a sufficient excess of the derivatizing reagent.
N-Alkylation
Issue Potential Cause Troubleshooting Steps
Low yield in direct alkylation Poor reactivity of the alkyl halide. 1. Use a more reactive alkyl halide (iodide > bromide > chloride). 2. Increase the reaction temperature.
Insufficient base. 1. Ensure at least one equivalent of a non-nucleophilic base is used to neutralize the acid formed.
Formation of quaternary ammonium salt Over-alkylation. 1. Use a controlled amount of the alkylating agent (closer to 1 equivalent).
Low yield in reductive amination Inefficient formation of the iminium intermediate. 1. Add a catalytic amount of acetic acid to facilitate iminium ion formation.

Quantitative Data Summary

The following tables summarize typical yields for derivatization reactions of this compound and related sterically hindered compounds.

Table 1: Amide Coupling Reactions

Coupling ReagentAmineBaseSolventYield (%)Citation
EDCI/HOBtBiphenyl-2-yl-carbamic acid 1-{2-[4-(2-amino-ethyl)-phenyl}-ethyl}-piperidin-4-yl esterDIPEADMF95[1]
HATUVarious aminesDIPEADMF50-85[2]
HBTUSterically hindered dipeptidesDIPEADMF>60[1]

Table 2: Esterification Reactions

MethodReagentCatalystSolventYield (%)Citation
Hydrogenation of Alkylidene EsterH₂Pd/CEthyl Acetate90[3]

Table 3: N-Alkylation Reactions

MethodAlkylating/Acylating AgentReducing Agent/BaseSolventYield (%)Citation
Direct AlkylationMethyl IodideK₂CO₃DMF88-96[4]
Reductive AminationFormaldehydeNaBH(OAc)₃DCM90-98[4]
Reductive AminationAcetoneNaBH(OAc)₃DCE85-95[4]
Reductive AminationBenzaldehydeNaBH(OAc)₃DCM82-92[4]

Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • Dissolve 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add the desired amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Esterification via Hydrogenation
  • To a solution of ethyl 2-(1-benzylpiperidin-4-ylidene)acetate in ethyl acetate, add 10 wt% Pd/C.

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-(piperidin-4-yl)acetate.

Protocol 3: N-Alkylation via Reductive Amination
  • Dissolve ethyl 2-(piperidin-4-yl)acetate (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in dichloromethane (DCM).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup and Purification Acid This compound (N-protected) Coupling Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) in DMF Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Quench Quench with Water Coupling->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Amide Derivative Purify->Product

Caption: Workflow for Amide Coupling of this compound.

Esterification_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup StartMat Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Hydrogenation Hydrogenation (H2, Pd/C) in Ethyl Acetate StartMat->Hydrogenation Filter Filter through Celite Hydrogenation->Filter Concentrate Concentrate in vacuo Filter->Concentrate Product Ethyl 2-(piperidin-4-yl)acetate Concentrate->Product

Caption: Workflow for Esterification via Hydrogenation.

N_Alkylation_Workflow cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup and Purification Piperidine Ethyl 2-(piperidin-4-yl)acetate ReductiveAmination Reductive Amination (NaBH(OAc)3, Acetic Acid) in DCM Piperidine->ReductiveAmination Aldehyde Aldehyde or Ketone Aldehyde->ReductiveAmination Quench Quench with NaHCO3 ReductiveAmination->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for N-Alkylation via Reductive Amination.Caption: Workflow for N-Alkylation via Reductive Amination.

References

Technical Support Center: Work-up Procedure for TFA Deprotection of Boc-2-(piperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up procedure following the trifluoroacetic acid (TFA) deprotection of Boc-2-(piperidin-4-yl)acetic acid. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the work-up of 2-(piperidin-4-yl)acetic acid after TFA deprotection?

The main challenge arises from the zwitterionic nature of the product. This compound contains both a basic secondary amine (the piperidine ring) and an acidic carboxylic acid. This dual functionality can lead to solubility issues in both aqueous and organic solvents, making standard extraction procedures difficult. The product may exist as a TFA salt, a free zwitterion, or a combination, depending on the pH.

Q2: How do I remove residual TFA from my product?

Residual TFA can be difficult to remove due to its relatively high boiling point and its salt formation with the product. Common methods include:

  • Azeotropic distillation: Co-evaporation with a solvent like toluene or dichloromethane can help remove traces of TFA.

  • Lyophilization: Freeze-drying can be effective in removing volatile TFA.

  • Ion-exchange chromatography: Using a basic ion-exchange resin can effectively capture the TFA.[1]

  • Precipitation: Precipitating the product from a suitable solvent can leave the TFA in the solution.

Q3: Can I use a standard aqueous work-up with a basic wash?

A standard basic wash (e.g., with saturated sodium bicarbonate) can be problematic. While it will neutralize the excess TFA, it will also deprotonate the carboxylic acid, forming a carboxylate salt. This can increase the water solubility of the product, potentially leading to its loss in the aqueous phase during extraction. Careful pH control is crucial.

Q4: What is the isoelectric point (pI) of this compound, and why is it important?

Experimental Protocols

Protocol 1: Aqueous Work-up with pH Adjustment

This protocol aims to isolate the product by carefully adjusting the pH to its isoelectric point, causing it to precipitate out of the aqueous solution.

Methodology:

  • TFA Removal: After the deprotection reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and solvent.

  • Dissolution: Dissolve the residue in a minimum amount of deionized water.

  • pH Adjustment: Slowly add a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) dropwise while vigorously stirring and monitoring the pH with a calibrated pH meter.

  • Precipitation: Continue adding the base until the pH reaches the estimated isoelectric point (pI ≈ 6-7). The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water, followed by a non-polar solvent like diethyl ether or hexane to aid in drying.

  • Drying: Dry the isolated solid under high vacuum to a constant weight.

Protocol 2: Work-up using a Basic Ion-Exchange Resin

This method avoids an aqueous work-up, which can be advantageous for water-soluble products.[1]

Methodology:

  • TFA Removal: Concentrate the reaction mixture under reduced pressure.

  • Dissolution: Dissolve the residue in a suitable organic solvent in which the product is soluble (e.g., methanol or a mixture of dichloromethane and methanol).

  • Resin Treatment: Add a basic ion-exchange resin (e.g., Amberlyst A-21) to the solution and stir for 1-2 hours. The resin will neutralize the TFA salt and bind the trifluoroacetate anion.

  • Filtration: Filter off the resin and wash it with the same solvent system.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the free zwitterionic product.

Data Presentation

Work-up MethodKey StepsTypical YieldPurityAdvantagesDisadvantages
Aqueous Work-up with pH Adjustment TFA removal, dissolution in water, pH adjustment to pI, filtrationGood to HighGood to HighCost-effective, scalableRequires careful pH control, potential for product loss if pI is not accurately determined, can be time-consuming
Basic Ion-Exchange Resin TFA removal, dissolution in organic solvent, resin treatment, filtration, concentrationHighHighAvoids aqueous work-up, good for water-soluble compounds, simple procedureResin can be expensive, may require optimization of resin type and amount

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product remains an oil or sticky solid after work-up Residual TFA or other solvents.Co-evaporate the product with toluene or dichloromethane multiple times. Dry under high vacuum for an extended period.
Low yield after aqueous work-up Incorrect pH for precipitation; product is more water-soluble than anticipated.Optimize the precipitation pH in small-scale trials. Extract the aqueous filtrate with a polar organic solvent like n-butanol.
Product is soluble in both aqueous and organic layers during extraction Zwitterionic nature of the product.Avoid standard liquid-liquid extraction. Use isoelectric precipitation or ion-exchange chromatography.
Incomplete Boc deprotection Insufficient TFA concentration or reaction time.Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or prolong the reaction time. Monitor the reaction progress carefully by TLC or LC-MS.[2]
Formation of side products The tert-butyl cation generated during deprotection can alkylate nucleophilic sites.While less of a concern for this specific molecule, for more complex substrates, consider adding a scavenger like triisopropylsilane (TIS) to the reaction mixture.

Visualizations

experimental_workflow cluster_workup Work-up Options start Start: Boc-2-(piperidin-4-yl)acetic acid in reaction solvent with TFA reaction TFA Deprotection Reaction (Monitor by TLC/LC-MS) start->reaction evaporation Remove Solvent and Excess TFA (Rotary Evaporation) reaction->evaporation aqueous_workup Aqueous Work-up evaporation->aqueous_workup Option 1 resin_workup Ion-Exchange Resin Work-up evaporation->resin_workup Option 2 dissolve_water Dissolve residue in Water aqueous_workup->dissolve_water dissolve_organic Dissolve residue in Organic Solvent (e.g., MeOH) resin_workup->dissolve_organic ph_adjust Adjust pH to Isoelectric Point (pI ≈ 6-7) with dilute base dissolve_water->ph_adjust precipitate Precipitation of Zwitterion ph_adjust->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry Product under High Vacuum filter_wash->dry add_resin Add Basic Ion-Exchange Resin dissolve_organic->add_resin stir Stir for 1-2 hours add_resin->stir filter_resin Filter off Resin stir->filter_resin filter_resin->dry end End: Purified this compound dry->end

Caption: Experimental workflow for the TFA deprotection and work-up of Boc-2-(piperidin-4-yl)acetic acid.

troubleshooting_guide start Problem Encountered During Work-up oily_product Product is an oil or sticky solid start->oily_product low_yield Low yield after aqueous work-up start->low_yield solubility_issue Product soluble in both aqueous and organic layers start->solubility_issue incomplete_reaction Incomplete deprotection observed start->incomplete_reaction solution_oily Solution: Co-evaporate with toluene/DCM, dry under high vacuum oily_product->solution_oily Cause: Residual Solvents/TFA solution_low_yield Solution: Optimize precipitation pH, extract filtrate with n-butanol low_yield->solution_low_yield Cause: Incorrect pH / High Water Solubility solution_solubility Solution: Use isoelectric precipitation or ion-exchange chromatography solubility_issue->solution_solubility Cause: Zwitterionic Nature solution_incomplete Solution: Increase TFA concentration or reaction time incomplete_reaction->solution_incomplete Cause: Insufficient Reaction Conditions

Caption: Troubleshooting guide for the work-up of this compound.

References

improving the efficiency of 2-(piperidin-4-yl)acetic acid esterification reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve the efficiency of 2-(piperidin-4-yl)acetic acid esterification reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification of this compound and its N-protected derivatives.

Q1: My reaction shows very low or no conversion to the desired ester. What are the potential causes and solutions?

Potential Causes:

  • Ineffective Water Removal: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[1]

  • Catalyst Inactivity: The acid catalyst (e.g., H₂SO₄) may be old, hydrated, or used in insufficient quantity.

  • Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.

  • Poor Reagent Quality: The this compound or the alcohol may contain impurities or water.

  • Zwitterionic Form: If the piperidine nitrogen is not protected, the amino acid exists as a zwitterion, which has low solubility in non-polar organic solvents and reduced carboxylic acid reactivity.[2]

Solutions:

  • Aggressive Water Removal: Use a Dean-Stark apparatus to azeotropically remove water if the solvent is suitable (e.g., toluene). Alternatively, use an excess of the alcohol as both reactant and solvent to drive the equilibrium forward.[1]

  • Catalyst Check: Use a fresh, anhydrous grade of the acid catalyst. Ensure adequate loading, typically 5-10 mol%.

  • Optimize Temperature: Increase the reaction temperature to reflux to improve the reaction rate, while monitoring for potential degradation.

  • Use N-Protection: Protect the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This prevents zwitterion formation, improves solubility in organic solvents, and prevents side reactions.[2][3]

Q2: The reaction starts but fails to reach completion, stalling at 50-60% conversion. What should I do?

Potential Causes:

  • Equilibrium Has Been Reached: Without effective water removal, the reaction will naturally stop when it reaches equilibrium.[1]

  • Insufficient Reactant: Using a stoichiometric amount (1:1) of alcohol can limit the extent to which the equilibrium favors the products.

Solutions:

  • Shift the Equilibrium:

    • Add a large excess of the alcohol (e.g., 5-10 equivalents or use it as the solvent).[1]

    • If not already in use, add a dehydrating agent or switch to a setup that removes water (Dean-Stark).

  • Add More Catalyst: A small additional charge of the acid catalyst can sometimes restart a stalled reaction.

Q3: I am observing significant side product formation. How can I improve the selectivity?

Potential Causes:

  • N-Acylation: If the piperidine nitrogen is unprotected, it can be acylated by the activated carboxylic acid, leading to amide formation, especially in carbodiimide-mediated reactions.

  • Diketopiperazine Formation: Amino acid esters can cyclize intermolecularly to form diketopiperazines, particularly upon prolonged heating or under basic conditions during work-up.[4]

  • N-Acylurea Formation: In reactions using carbodiimides (like DCC), the activated acid can rearrange to form a stable N-acylurea byproduct if the nucleophilic attack by the alcohol is slow.[5]

Solutions:

  • Protect the Amine: The most effective solution is to use an N-protecting group (e.g., N-Boc) on the piperidine nitrogen.

  • Control Temperature: Avoid excessively high temperatures, which can promote side reactions.

  • Optimize Coupling Conditions: When using DCC/DMAP, ensure DMAP is used in catalytic amounts. Add the alcohol promptly after the acid has been activated with DCC to minimize N-acylurea formation.[5]

Q4: The reaction work-up is difficult, and I am losing my product during extraction. What are some best practices?

Potential Causes:

  • Product Solubility: Lower-chain esters (e.g., ethyl or methyl esters) can have significant solubility in water, leading to poor recovery during aqueous extraction.[6]

  • Emulsion Formation: The presence of unreacted starting material or byproducts can lead to the formation of emulsions between the organic and aqueous layers.

  • Difficult Catalyst Removal: Residual acid catalyst can make phase separation challenging.

Solutions:

  • Saturate the Aqueous Phase: During extraction, wash with brine (a saturated aqueous solution of NaCl). This decreases the polarity of the aqueous layer and reduces the solubility of the organic product in it.[7]

  • Neutralize Carefully: After quenching the reaction, carefully neutralize the excess acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Back-Extraction: If the product is suspected to be in the aqueous layer, perform a back-extraction of the aqueous washes with fresh organic solvent to recover the dissolved product.

  • Solvent Choice: Use a more non-polar extraction solvent if emulsions are a problem.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Start Check_Conversion Monitor Reaction (TLC/LC-MS) Is conversion >90%? Start->Check_Conversion Workup Proceed to Work-up & Purification Check_Conversion->Workup Yes No_Conversion Problem: Low or No Conversion Check_Conversion->No_Conversion No, conversion is low/stalled Side_Products Problem: Side Products Observed Check_Conversion->Side_Products No, significant side products End Pure Product Workup->End Cause_Water Cause: Water Present? Equilibrium not shifted? No_Conversion->Cause_Water Solution_Water Solution: 1. Use Dean-Stark 2. Add excess alcohol Cause_Water->Solution_Water Yes Cause_Catalyst Cause: Inactive Catalyst? Low Temperature? Cause_Water->Cause_Catalyst No Solution_Catalyst Solution: 1. Use fresh catalyst 2. Increase temperature Cause_Catalyst->Solution_Catalyst Yes Cause_Zwitterion Cause: Unprotected Amine? (Zwitterion) Cause_Catalyst->Cause_Zwitterion No Solution_Zwitterion Solution: Use N-Boc or N-Cbz protection Cause_Zwitterion->Solution_Zwitterion Yes Cause_N_Acyl Cause: N-Acylation? Diketopiperazine? Side_Products->Cause_N_Acyl Solution_N_Acyl Solution: 1. Use N-Protection 2. Lower reaction temp. Cause_N_Acyl->Solution_N_Acyl Yes

Caption: Troubleshooting workflow for esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

The two most prevalent methods are Fischer-Speier Esterification and carbodiimide-mediated coupling.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid and an excess of alcohol. It is cost-effective but requires harsh conditions (strong acid, high heat) and the removal of water to achieve high yields.[1][8][9]

  • Carbodiimide Coupling: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with a catalyst such as 4-(dimethylaminopyridine) (DMAP). It proceeds under much milder, non-acidic conditions at room temperature but reagents are more expensive.[5]

Q2: Why is N-protection of the piperidine nitrogen recommended?

Protecting the secondary amine on the piperidine ring, typically with a Boc or Cbz group, is highly recommended for several reasons:

  • Prevents Side Reactions: It prevents the nucleophilic nitrogen from reacting with an activated carboxylic acid intermediate, which would otherwise lead to amide byproducts.[2]

  • Improves Solubility: The unprotected amino acid is zwitterionic, making it poorly soluble in many common organic solvents (like DCM, THF). The N-protected derivative is significantly more soluble, allowing for a homogeneous reaction.[2]

  • Increases Reactivity: By preventing zwitterion formation, the carboxylic acid group is more freely available and reactive for esterification.

Q3: How can I effectively drive a Fischer esterification reaction to completion?

According to Le Châtelier's principle, the equilibrium can be shifted toward the products by either increasing the concentration of a reactant or by removing a product.[1]

  • Use Excess Alcohol: The most common strategy is to use the alcohol as the solvent, creating a large excess that drives the reaction forward.

  • Remove Water: For higher-boiling alcohols, a Dean-Stark trap with an azeotroping solvent like toluene is highly effective at removing the water byproduct as it forms.

Q4: Can I perform the esterification without protecting the piperidine nitrogen?

Yes, it is possible, primarily via the Fischer esterification method. In this case, the strong acid catalyst will protonate the piperidine nitrogen, forming an ammonium salt. This effectively "protects" the amine from participating in side reactions and breaks up the zwitterionic form. However, this can sometimes lead to lower yields and requires careful pH control during work-up.

Data & Protocols

Data Presentation

Table 1: Comparison of Common Esterification Methods

FeatureFischer-Speier EsterificationDCC/DMAP Coupling
Reagents Carboxylic Acid, Alcohol, Strong Acid (H₂SO₄, HCl)N-Protected Acid, Alcohol, DCC, DMAP
Conditions High Temperature (Reflux)Mild (0°C to Room Temperature)
Advantages Inexpensive reagents, simple setup.[9]High yields, mild conditions, broad substrate scope.[5]
Disadvantages Harsh conditions, reversible reaction, requires water removal.[1]Expensive reagents, formation of urea byproduct, potential for racemization.[3][5]
Best For Simple, robust substrates; large-scale synthesis.Acid-sensitive substrates, complex molecules.

Table 2: Influence of Key Parameters on Fischer Esterification Yield

ParameterCondition ACondition BCondition CExpected Outcome
Alcohol (Ethanol) 1.2 equivalents5.0 equivalentsUsed as SolventYield increases from A to C
Catalyst (H₂SO₄) 1 mol%5 mol%10 mol%Yield increases from A to C (diminishing returns after 5-10%)
Temperature 50 °C78 °C (Reflux)78 °C (Reflux)Rate and yield increase from A to B
Water Removal NoneNoneDean-StarkYield is highest with C
Experimental Protocols

Protocol 1: Fischer Esterification of N-Boc-2-(piperidin-4-yl)acetic acid with Ethanol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-2-(piperidin-4-yl)acetic acid (1.0 eq).

  • Reagents: Add absolute ethanol (20 eq, serving as reactant and solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: DCC/DMAP Mediated Esterification of N-Boc-2-(piperidin-4-yl)acetic acid

  • Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-2-(piperidin-4-yl)acetic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Solvent: Dissolve the components in anhydrous dichloromethane (DCM).

  • Coupling Agent: Cool the mixture to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 15 minutes.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Filter off the DCU precipitate and wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x volumes), saturated NaHCO₃ solution (2 x volumes), and brine (1 x volume).[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to remove any remaining DCU and other impurities.

Reaction Mechanism Visualization

Fischer_Esterification cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Water Leaves cluster_4 Step 5: Deprotonation RCOOH R-C(=O)OH H_plus + H⁺ RCOOH->H_plus Protonated_Acid R-C(=O⁺H)OH H_plus->Protonated_Acid Protonated_Acid2 R-C(=O⁺H)OH ROH + R'-OH Protonated_Acid2->ROH Tetrahedral_Int R-C(OH)₂(O⁺H-R') ROH->Tetrahedral_Int Tetrahedral_Int2 R-C(OH)₂(O⁺H-R') Protonated_Ester R-C(OH)(O-R')(OH₂⁺) Tetrahedral_Int2->Protonated_Ester -H⁺, +H⁺ Protonated_Ester2 R-C(OH)(O-R')(OH₂⁺) Water_Leaves R-C(O⁺H)(O-R') + H₂O Protonated_Ester2->Water_Leaves Water_Leaves2 R-C(O⁺H)(O-R') Final_Ester R-C(=O)O-R' + H⁺ Water_Leaves2->Final_Ester

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

References

Technical Support Center: Dicyclohexylurea (DCU) Removal from 2-(piperidin-4-yl)acetic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the dicyclohexylurea (DCU) byproduct from the synthesis of 2-(piperidin-4-yl)acetic acid, particularly in reactions utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Frequently Asked Questions (FAQs)

Q1: Why is removing DCU so challenging?

A1: Dicyclohexylurea (DCU) is a common byproduct of DCC-mediated coupling reactions.[1][2] Its removal can be problematic due to its low solubility in many common organic solvents, which often leads to its precipitation during the reaction. While this insolubility can be exploited for its removal, DCU can also co-precipitate with the desired product, especially with polar molecules like this compound, leading to purification difficulties.[3]

Q2: What are the primary methods for removing DCU from my this compound reaction?

A2: The most common strategies for DCU removal leverage its poor solubility and include:

  • Filtration: This is often the first and simplest step, as DCU readily precipitates from many reaction solvents.[1][3]

  • Crystallization: This technique can be used to selectively crystallize either the desired product or the DCU, depending on the solvent system.

  • Solvent Washing/Trituration: Washing the crude product with a solvent in which DCU is insoluble or sparingly soluble can effectively remove it.

  • Column Chromatography: This method is generally used for final purification to remove trace amounts of DCU and other impurities.

Q3: What is the solubility profile of DCU in common organic solvents?

A3: Understanding the solubility of DCU is critical for selecting the appropriate removal method. Generally, DCU has:

  • Low Solubility: in solvents like diethyl ether, acetonitrile, and hexane.[3]

  • Moderate to High Solubility: in solvents like dichloromethane (DCM), chloroform, acetone, and ethanol, with solubility often increasing with temperature.[1]

Q4: How does the zwitterionic nature of this compound affect DCU removal?

A4: this compound is a zwitterionic compound, meaning it has both a positive (ammonium) and a negative (carboxylate) charge on the same molecule. This makes it highly polar and generally more soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents.[4][5] This property can be advantageous for separating it from the less polar DCU. For instance, dissolving the crude product in a minimal amount of a polar solvent in which this compound is soluble while DCU is not can be an effective purification strategy.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
DCU precipitates with my product. The chosen reaction solvent promotes the co-precipitation of both the product and DCU. This compound, being zwitterionic, may have limited solubility in common organic reaction solvents.- Modify the workup: After the reaction, try dissolving the crude solid in a solvent where this compound is soluble but DCU has low solubility (e.g., a protic solvent like methanol or ethanol, or even water, if compatible with the next steps). Then, filter to remove the insoluble DCU.- Acid/Base Extraction: Utilize the amphoteric nature of your product. Dissolve the crude mixture in an aqueous acidic solution to protonate the piperidine nitrogen, making it more water-soluble and leaving the non-basic DCU as a solid to be filtered off. Neutralize the aqueous layer to precipitate your purified product.
Filtration is very slow or inefficient. DCU has formed as very fine particles that clog the filter paper.- Use a filter aid: Apply a pad of Celite® or another filter aid on top of the filter paper before filtration to trap fine particles.- Allow for crystal growth: Let the reaction mixture stand for a longer period, possibly with gentle warming and slow cooling, to encourage the formation of larger DCU crystals that are easier to filter.
Significant product loss during purification. The product has some solubility in the solvent used for washing or crystallization.- Use minimal cold solvent: When washing the filtered product, use the smallest possible amount of ice-cold solvent in which DCU is insoluble to minimize product loss.- Optimize crystallization solvent: Carefully select a solvent or solvent system for crystallization that maximizes the solubility difference between your product and DCU at different temperatures.
Residual DCU remains after filtration and washing. Trace amounts of DCU are trapped within the product crystals or are slightly soluble in the purification solvents.- Recrystallization: Perform a recrystallization of the crude product from a suitable solvent. This is often the most effective method for removing residual impurities.- Column Chromatography: If other methods fail to provide the desired purity, silica gel column chromatography can be employed. A polar eluent system will likely be required to elute the zwitterionic product, while the less polar DCU may elute earlier or be retained differently depending on the specific mobile phase.

Data Presentation: Comparison of DCU Removal Methods

The following table provides a qualitative and illustrative quantitative comparison of common DCU removal methods for a polar, zwitterionic product like this compound. Please note that the quantitative values are estimates and can vary significantly based on the specific reaction conditions and scale.

Method Principle Typical Purity Typical Yield Advantages Disadvantages
Filtration Exploits the low solubility of DCU in the reaction solvent.85-95%90-98%Simple, fast, and removes the bulk of the DCU.May not remove finely dispersed or dissolved DCU. Potential for co-precipitation of the product.
Crystallization Differential solubility of the product and DCU in a solvent at varying temperatures.>98%70-90%Can achieve high purity.Can be time-consuming and may result in lower yields due to product loss in the mother liquor. Requires careful solvent selection.
Solvent Washing/Trituration Dissolving the product in a solvent where DCU is insoluble.90-97%85-95%Relatively simple and effective for removing entrapped DCU.Requires a solvent that selectively dissolves the product. Multiple washes may be necessary.
Column Chromatography Separation based on differential adsorption to a stationary phase.>99%60-80%Can achieve very high purity and remove other impurities.Time-consuming, requires larger volumes of solvent, and can lead to significant product loss on the column, especially for highly polar compounds.

Experimental Protocols

Protocol 1: Removal of DCU by Filtration and Washing
  • Reaction Completion: Once the reaction is complete, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize DCU precipitation.

  • Filtration Setup: Assemble a Büchner funnel with a filter paper and place it on a filter flask connected to a vacuum source.

  • Filtration: Wet the filter paper with a small amount of the cold reaction solvent. Pour the cold reaction mixture into the funnel under vacuum.

  • Washing: Wash the collected solid (a mixture of your product and DCU) with a small amount of cold solvent (one in which DCU is known to be poorly soluble, e.g., diethyl ether or cold acetonitrile) to wash away residual soluble impurities.

  • Product Isolation: Transfer the solid to a clean flask. Add a minimal amount of a solvent that will dissolve your this compound but not the DCU (e.g., methanol or water).

  • Second Filtration: Filter the mixture again to remove the insoluble DCU. The filtrate now contains your purified product.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified this compound.

Protocol 2: Removal of DCU by Crystallization
  • Crude Product Preparation: After initial filtration of the bulk DCU, concentrate the filtrate containing the crude this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system for crystallization. For a polar compound like this compound, a mixture of a polar solvent (like ethanol or methanol) and a less polar anti-solvent (like ethyl acetate or diethyl ether) might be effective.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot polar solvent.

  • Crystallization: Slowly add the anti-solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization of the purified product.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Visualization of the DCU Removal Workflow

DCU_Removal_Workflow start Crude Reaction Mixture (Product + DCU) filtration1 Initial Filtration start->filtration1 filtrate1 Filtrate (Product + Soluble DCU) filtration1->filtrate1 Liquid Phase solid1 Solid (Bulk DCU + Some Product) filtration1->solid1 Solid Phase concentrate Concentrate Filtrate filtrate1->concentrate wash_solid Wash Solid with Non-polar Solvent solid1->wash_solid wash_solid->filtrate1 Combine with filtrate pure_dcu Discard DCU wash_solid->pure_dcu combined_filtrate Combined Filtrate crude_product Crude Product concentrate->crude_product decision Is Purity Sufficient? crude_product->decision crystallization Crystallization decision->crystallization No chromatography Column Chromatography decision->chromatography No, and crystallization is ineffective pure_product Pure this compound decision->pure_product Yes crystallization->pure_product chromatography->pure_product

Caption: A decision-making workflow for the purification of this compound from DCU.

References

Validation & Comparative

A Comparative Guide to the Analysis of 2-(piperidin-4-yl)acetic Acid Derivatives: LC-MS/MS vs. HPLC-FLD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-(piperidin-4-yl)acetic acid and its derivatives is crucial for pharmacokinetic studies, metabolic profiling, and quality control. This guide provides a comparative overview of two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization. While LC-MS/MS offers high sensitivity and selectivity for a broad range of compounds, HPLC-FLD presents a robust and sensitive alternative, particularly for chiral separations.

Method Performance Comparison

The choice of analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the need for chiral separation. Below is a summary of the performance characteristics of a representative LC-MS/MS method for a piperidine derivative and a validated HPLC-FLD method for (2S,4R)-piperidine-4-acetic acid.

Table 1: Quantitative Performance of a Representative LC-MS/MS Method for 4-[(4-Chlorophenoxy)methyl]piperidine

Validation ParameterPerformance Metric
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy98.2% - 103.5%
Precision (%CV)< 7%
Recovery> 85%

Table 2: Quantitative Performance of a Validated HPLC-FLD Method for (2S,4R)-piperidine-4-acetic acid

Validation ParameterPerformance Metric
Linearity (r²)> 0.999
Limit of Quantification (LOQ)1.0 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Accuracy98.5% - 101.2%
Precision (%RSD)< 2.0%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and adaptation of analytical methods. The following sections outline the key experimental protocols for both the LC-MS/MS and HPLC-FLD methods.

LC-MS/MS Method for a Piperidine Derivative

This method is suitable for the sensitive quantification of piperidine-containing compounds in biological matrices such as plasma.[1]

Sample Preparation: Protein Precipitation [1]

  • To 100 µL of plasma sample, add an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is common.

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions [1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for piperidine derivatives.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Chiral HPLC-FLD Method for (2S,4R)-piperidine-4-acetic acid

This method is designed for the enantioselective quantification of (2S,4R)-piperidine-4-acetic acid and is particularly useful for quality control of chiral intermediates in pharmaceutical development.[2] Since the analyte lacks a strong chromophore, a pre-column derivatization step is necessary to enable sensitive fluorescence detection.[2]

Sample and Standard Preparation [2]

  • Prepare a stock solution of the (2S,4R)-piperidine-4-acetic acid reference standard in a 50:50 acetonitrile/water mixture.

  • Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Prepare sample solutions by dissolving the bulk drug substance or formulation in the same diluent to a theoretical concentration within the calibration range.

Pre-Column Derivatization Procedure [2]

  • To 100 µL of each standard or sample solution, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

  • Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.

  • Vortex the mixture for 1 minute.

  • Incubate at 60°C for 30 minutes.

  • Cool the mixture to room temperature and add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

High-Performance Liquid Chromatography Conditions [2]

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or an equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Trifluoroacetic Acid in Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Fluorescence Detection [2]

  • Excitation Wavelength: 340 nm.

  • Emission Wavelength: 525 nm.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and HPLC-FLD methods.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

LC-MS/MS analysis workflow.

HPLC_FLD_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-FLD Analysis sample Sample/Standard Solution add_buffer Add Buffer (pH 9.0) sample->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl vortex Vortex add_dansyl->vortex incubate Incubate (60°C) vortex->incubate stop_reaction Stop Reaction (HCl) incubate->stop_reaction filter Filter stop_reaction->filter hplc_separation Chiral HPLC Separation filter->hplc_separation fld_detection Fluorescence Detection hplc_separation->fld_detection data_analysis Data Analysis fld_detection->data_analysis

HPLC-FLD analysis workflow.

References

A Researcher's Guide to the Chiral HPLC Separation of 2-(piperidin-4-yl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral molecules like 2-(piperidin-4-yl)acetic acid is a critical step in ensuring the safety and efficacy of pharmaceutical products.[1] This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound, offering detailed experimental protocols and performance data to support its implementation in a laboratory setting.

The enantiomeric purity of drug intermediates is a crucial quality attribute due to the often stereospecific nature of drug-receptor interactions.[1] Direct UV detection of this compound is challenging as it lacks a strong chromophore.[1] To overcome this, the presented method utilizes a pre-column derivatization step with Dansyl Chloride, a fluorescent tagging agent, which allows for highly sensitive fluorescence detection.[1] The chiral separation is then achieved using a polysaccharide-based chiral stationary phase (CSP).[1]

Performance Comparison

The following table summarizes the key parameters and performance of the validated chiral HPLC method for the separation of derivatized this compound enantiomers.

ParameterValue
Chiral Stationary Phase Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid in Water (70:30, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Fluorescence
Excitation Wavelength 340 nm
Emission Wavelength 525 nm
Injection Volume 10 µL

Experimental Protocols

A detailed methodology for the successful enantioselective separation of this compound is provided below. This protocol is based on a validated application note and includes steps for derivatization and HPLC analysis.[1]

Materials and Reagents
  • This compound enantiomer reference standards

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • Trifluoroacetic Acid (TFA)

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[1]

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the 50:50 acetonitrile/water mixture to obtain a theoretical concentration within the calibration range.[1]

Derivatization Procedure
  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).[1]

  • Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.[1]

  • Vortex the mixture for 1 minute.[1]

  • Incubate the mixture in a water bath at 60 °C for 30 minutes.[1]

  • After incubation, cool the mixture to room temperature.[1]

  • Add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.[1]

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[1]

HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and fluorescence detector.[1]

  • Chiral Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based chiral stationary phase).[1]

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Trifluoroacetic Acid in Water (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 525 nm.[1]

  • Injection Volume: 10 µL.[1]

Experimental Workflow

The following diagram illustrates the key steps in the chiral HPLC separation of this compound enantiomers, from sample preparation to data analysis.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample/ Standard dissolve Dissolve in Acetonitrile/Water prep_start->dissolve add_buffer Add Sodium Bicarbonate Buffer dissolve->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl vortex Vortex add_dansyl->vortex incubate Incubate at 60°C vortex->incubate stop_rxn Add HCl to Stop Reaction incubate->stop_rxn filter Filter into HPLC Vial stop_rxn->filter inject Inject Sample filter->inject separate Isocratic Elution on Chiralpak AD-H inject->separate detect Fluorescence Detection (Ex: 340 nm, Em: 525 nm) separate->detect analyze Quantify Enantiomers detect->analyze

Caption: Workflow for the chiral separation of this compound.

References

A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU for the Acylation of 2-(piperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of amide bond formation, a critical process in drug discovery and development, the choice of coupling reagent can significantly dictate the success of a synthesis. For researchers working with sterically challenging substrates such as the secondary amine in 2-(piperidin-4-yl)acetic acid, selecting an efficient and robust coupling reagent is paramount. This guide provides an objective comparison of two widely-used uronium-based coupling reagents, HATU and HBTU, to inform the selection process for acylation reactions involving this and structurally similar scaffolds.

While both reagents are effective, a body of evidence, primarily from the field of peptide synthesis, points to the general superiority of HATU in terms of reaction speed, coupling efficiency, and suppression of side reactions, particularly in sterically demanding situations.[1][2][3]

Performance Comparison at a Glance

The enhanced performance of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is primarily attributed to the nature of the active ester intermediate formed.[1] HATU incorporates a 7-azabenzotriazole (HOAt) moiety, which, due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring, forms a more reactive OAt-ester.[1] This heightened reactivity facilitates a more rapid and complete nucleophilic attack by the amine.[1] In contrast, the OBt-ester formed by HBTU is less reactive, potentially leading to slower reactions and a greater propensity for side reactions, including epimerization if a chiral carboxylic acid is used.[1]

The following table summarizes the key performance indicators for HATU and HBTU, with data extrapolated from studies on sterically hindered couplings.

ParameterHATUHBTURationale
Typical Yield High to Very High (>95%)[3]Good to High (>85%)[3]The more reactive OAt-ester formed by HATU generally leads to more complete reactions and higher yields, especially with hindered amines.[3]
Reaction Speed Faster[1]Slower[1]The higher reactivity of the HATU-derived active ester results in faster reaction kinetics.[1]
Coupling Efficiency High[1]High, but generally lower than HATU[1]HATU is particularly effective for challenging couplings, including sterically hindered secondary amines.[2]
Racemization Risk Lower[1]Higher[1]The rapid coupling rates with HATU kinetically disfavor the competing racemization pathways.
Side Reactions MinimalPotential for guanidinylation of the amine if used in excess.[4]Both reagents can lead to guanidinylation, but it is more commonly noted as a concern with HBTU in slow couplings.

Experimental Protocols

The following are generalized experimental protocols for the solution-phase coupling of a carboxylic acid with this compound (or its ester derivative) as the amine component.

HATU-Mediated Coupling Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: To this solution, add HATU (1.05 eq.).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.

  • Amine Addition: Add a solution of this compound or its ester derivative (1.1 eq.) in the reaction solvent to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

HBTU-Mediated Coupling Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HBTU (1.05 eq.) in anhydrous DMF or DCM.[5]

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq.) to the mixture.[5]

  • Pre-activation: Stir the solution at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound or its ester derivative (1.1 eq.) to the reaction mixture.[5]

  • Reaction Monitoring: Stir the reaction at room temperature. Reaction times may be longer than with HATU, potentially requiring several hours to overnight for complete conversion, especially with hindered substrates. Monitor by TLC or LC-MS.[5]

  • Work-up: Follow the same work-up procedure as described for the HATU protocol.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the general workflow for the amide coupling reaction, highlighting the key stages where the coupling reagent is introduced.

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_product Product & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Amine This compound (Amine) Amide_Formation Amide Bond Formation Amine->Amide_Formation Coupling_Reagent Add HATU or HBTU + Base (e.g., DIPEA) Active_Ester Formation of Active Ester Coupling_Reagent->Active_Ester Active_Ester->Amide_Formation Crude_Product Crude Product Amide_Formation->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Amide Final Amide Purification->Final_Amide

General workflow for amide coupling.

Signaling Pathway of Amide Bond Formation

The core of the coupling process involves the activation of the carboxylic acid by HATU or HBTU to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G Base Base (e.g., DIPEA) Carboxylate Carboxylate Anion (R-COO⁻) Base->Carboxylate Deprotonation Active_Ester Reactive Intermediate (OAt- or OBt-ester) Carboxylate->Active_Ester Coupling_Reagent HATU or HBTU Coupling_Reagent->Active_Ester Activation Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate Amine Amine (R'-NHR'') Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Byproducts Byproducts (HOAt/HOBt, Tetramethylurea) Tetrahedral_Intermediate->Byproducts Collapse

Mechanism of amide bond formation.

References

comparative study of different protecting groups for 2-(piperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules. For bifunctional compounds like 2-(piperidin-4-yl)acetic acid, a key building block in medicinal chemistry and for PROTAC linkers, the selective protection of its secondary amine and carboxylic acid functionalities is crucial for achieving desired chemical transformations.[1][2] This guide provides an objective comparison of common protecting groups for this molecule, supported by experimental data and detailed protocols to aid in the selection of an optimal synthetic strategy.

I. Protecting Groups for the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic site that often requires protection to prevent unwanted side reactions during synthesis. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its removal. The most common N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—are compared below.

Key Characteristics of N-Protecting Groups

Protecting GroupIntroduction ReagentCleavage ConditionKey AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)[3][4]Stable to bases and hydrogenolysis; Widely used.Harsh acidic cleavage; t-butyl cation can cause side reactions.[4]
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[5][6]Stable to acidic and basic conditions; Orthogonal to Boc.[6]Requires specialized hydrogenation equipment; Catalyst can be pyrophoric.
Fmoc Fmoc-OSu, Fmoc-ClBase (e.g., 20% Piperidine in DMF)[7][8]Mild, base-labile cleavage; Orthogonal to Boc and Cbz.[7][9]Unstable in acidic or basic conditions; Not suitable for all reaction types.

Experimental Protocols: Protection & Deprotection of the Piperidine Nitrogen

1. N-Boc Protection

  • Protocol: To a solution of this compound in a suitable solvent mixture (e.g., THF/water), add a base such as sodium bicarbonate (NaHCO₃).[6] Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate ((Boc)₂O). Allow the reaction to stir and warm to room temperature overnight. After an aqueous workup and extraction with an organic solvent, the product, 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid, can be isolated.[10]

  • Yield: Typically high, often >90%.

2. N-Boc Deprotection

  • Protocol: Dissolve the N-Boc protected compound in a solvent such as Dichloromethane (DCM) or Dioxane. Add a strong acid, commonly Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane.[3][11] Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. Upon completion, the solvent and excess acid are removed in vacuo to yield the deprotected amine salt.[3]

3. N-Cbz Protection

  • Protocol: Under Schotten-Baumann conditions, dissolve this compound in an aqueous solution with a base like NaHCO₃.[6] At 0 °C, add Benzyl chloroformate (Cbz-Cl) dropwise.[6] The reaction is typically stirred for several hours.[6] Following extraction and purification, N-Cbz-4-piperidineacetic acid is obtained.[12]

  • Yield: Generally high, around 90%.[6]

4. N-Cbz Deprotection

  • Protocol: Dissolve the N-Cbz protected compound in a solvent like methanol or ethyl acetate. Add a palladium on carbon catalyst (Pd/C, 5-10 wt%).[13] The mixture is then subjected to a hydrogen atmosphere (typically 1 atm, balloon) and stirred at room temperature until the reaction is complete.[13] The catalyst is removed by filtration through celite, and the solvent is evaporated to give the deprotected product.[5]

5. N-Fmoc Protection

  • Protocol: React this compound with an Fmoc-reagent such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl in the presence of a base (e.g., NaHCO₃) in an aqueous/organic solvent mixture (e.g., dioxane/water).[8] The reaction is stirred at room temperature. After workup and purification, the N-Fmoc protected product is isolated.

  • Yield: High yields are typically achieved.

6. N-Fmoc Deprotection

  • Protocol: The Fmoc group is cleaved using a basic solution, most commonly 20% piperidine in an aprotic polar solvent like N,N-Dimethylformamide (DMF).[8][14][15] The reaction is typically very fast, often completing within minutes at room temperature.[8] The deprotected compound is usually washed to remove the piperidine-dibenzofulvene adduct.[16]

II. Protecting Groups for the Carboxylic Acid

Esterification is the most common method for protecting the carboxylic acid moiety. The choice of ester influences the deprotection method, allowing for compatibility with other protecting groups present in the molecule.

Key Characteristics of O-Protecting Groups

Protecting GroupIntroduction ReagentCleavage ConditionKey AdvantagesKey Disadvantages
Methyl/Ethyl Ester MeOH or EtOH, Acid catalyst (e.g., H₂SO₄, SOCl₂)Saponification (e.g., LiOH, NaOH)Simple to form; Stable to acidic conditions and hydrogenolysis.Basic cleavage conditions may not be compatible with other functional groups.
Benzyl (Bn) Ester Benzyl alcohol, Acid catalystCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; Cleaved under neutral conditions.Hydrogenolysis may affect other reducible groups (e.g., Cbz).
tert-Butyl (tBu) Ester Isobutylene, Acid catalystAcidolysis (e.g., TFA)Cleaved simultaneously with N-Boc group.Requires strongly acidic conditions for removal.

Experimental Protocols: Protection & Deprotection of the Carboxylic Acid

1. Ethyl Ester Protection (Esterification)

  • Protocol: A common method involves reacting this compound with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) and heating under reflux. Alternatively, treatment with thionyl chloride (SOCl₂) in ethanol at 0 °C to room temperature provides the ethyl ester hydrochloride. The free base, this compound ethyl ester, can be obtained after neutralization.[17]

  • Yield: A 90% yield has been reported for a related synthesis via hydrogenation of a precursor.[17][18]

2. Ethyl Ester Deprotection (Saponification)

  • Protocol: Dissolve the ethyl ester in a mixture of solvents such as THF and water. Add an aqueous solution of a base, for example, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH).[11] Stir the reaction at room temperature until the ester is fully hydrolyzed. The reaction mixture is then acidified to protonate the resulting carboxylate, followed by extraction to isolate the carboxylic acid.

3. Benzyl Ester Protection

  • Protocol: React this compound with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. It is often more practical to protect the piperidine nitrogen first (e.g., with Boc) and then perform the esterification.

4. Benzyl Ester Deprotection

  • Protocol: This procedure is identical to the deprotection of a Cbz group. The benzyl ester is dissolved in a suitable solvent (e.g., MeOH, EtOAc), treated with a Pd/C catalyst, and placed under a hydrogen atmosphere until cleavage is complete.[13]

III. Orthogonal Protection Strategy

In complex syntheses, an orthogonal protection strategy is essential. This allows for the selective removal of one protecting group in the presence of others.[7][9] For this compound, a common orthogonal approach is to use an acid-labile Boc group for the amine and a hydrogenolysis-labile Benzyl group for the carboxylic acid. This allows for selective deprotection of either functionality without affecting the other.

Caption: Orthogonal protection scheme for this compound.

This diagram illustrates how a doubly protected intermediate can be selectively deprotected at either the nitrogen or the oxygen, enabling further specific chemical modifications at either site. This strategy provides significant flexibility in the design of complex synthetic routes for drug development and other applications.

References

A Comparative Guide to the Biological Activity of 2-(Piperidin-4-yl)acetamide and Other Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-(piperidin-4-yl)acetamide-based inhibitors of soluble epoxide hydrolase (sEH) against other prominent sEH inhibitors. The information presented is collated from peer-reviewed studies to assist researchers and drug development professionals in making informed decisions. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs)[1][2][3]. Inhibition of sEH elevates the levels of beneficial EETs, presenting a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and neuropathic pain[2][4]. Consequently, the development of potent and selective sEH inhibitors is an active area of pharmaceutical research.

Comparative Analysis of sEH Inhibitor Potency

The potency of sEH inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the in vitro potency of various sEH inhibitors, including derivatives of 2-(piperidin-4-yl)acetamide and other well-characterized compounds, against human and murine sEH.

Inhibitor ClassRepresentative CompoundTarget SpeciesIC50 (nM)Reference
Amide-Based N-(9-Methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[5]annulen-7-yl)-2-(piperidin-4-yl)acetamide (5a) Human sEH3.1[3]
Murine sEH6.0[3]
A1 (N,N-diethyl-2-(piperidin-4-yl)acetamide derivative) Human sEH2.2[6]
Murine sEH0.53[6]
B1 (3-substituted piperidine derivative) Human sEH0.35[6]
Murine sEH0.38[6]
Urea-Based AR9281 (APAU) Human sEH13.8[7]
Murine sEH1.7[7]
t-TUCB Monkey sEH37[7]
Human sEH3.7[7]
t-AUCB Human sEH1.3[1]
Other GSK2256294A Human sEH0.027[7]
Rat sEH0.061[7]
Murine sEH0.189[7]
EC5026 Human sEH1.7[8]

In Vivo Efficacy

Beyond in vitro potency, the in vivo efficacy of sEH inhibitors is crucial for their therapeutic potential. Several studies have demonstrated the effectiveness of sEH inhibitors in animal models of pain and inflammation. For instance, APAU (AR9281) has been shown to be more potent and efficacious than celecoxib in reducing both diabetic neuropathic pain and lipopolysaccharide-induced inflammatory pain in rats[9]. Newer generations of sEH inhibitors have shown even greater improvements in in vivo efficacy, with some displaying almost 10-fold better relief of pain perception in diabetic neuropathic rats compared to gabapentin and previously published sEH inhibitors[4][10][11]. A selected benzohomoadamantane-based amide derivative of 2-(piperidin-4-yl)acetamide displayed higher effectiveness in anti-inflammatory effects than the reference sEH inhibitor, TPPU[3][12][13][14].

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the sEH signaling pathway and a typical experimental workflow for evaluating sEH inhibitors.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory, Vasodilatory, Analgesic Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs ReducedEffects Reduced Biological Activity DHETs->ReducedEffects Inhibitor sEH Inhibitors (e.g., 2-(piperidin-4-yl)acetamide) Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and the inhibitory action of sEH inhibitors.

sEH_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AssayPrep Prepare serial dilutions of test compounds EnzymeInc Incubate recombinant sEH with inhibitors AssayPrep->EnzymeInc SubstrateAdd Add fluorogenic substrate (e.g., CMNPC) EnzymeInc->SubstrateAdd Fluorescence Measure fluorescence kinetically SubstrateAdd->Fluorescence IC50 Calculate IC50 values Fluorescence->IC50 Dosing Administer sEH inhibitors to animal models IC50->Dosing Select potent compounds AnimalModel Induce disease model (e.g., neuropathic pain) AnimalModel->Dosing Behavioral Assess behavioral endpoints (e.g., pain response) Dosing->Behavioral Biomarker Analyze biomarkers (EET/DHET ratio) via LC-MS/MS Dosing->Biomarker Efficacy Determine in vivo efficacy Behavioral->Efficacy Biomarker->Efficacy

Caption: A typical experimental workflow for evaluating sEH inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of sEH inhibitors.

In Vitro sEH Inhibitory Activity Assay (Fluorometric)

This assay determines the in vitro potency (IC50) of compounds against sEH.

  • Reagents and Materials:

    • Recombinant human or murine sEH enzyme.

    • Assay Buffer (e.g., sodium phosphate buffer, pH 7.4).

    • Fluorogenic substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

    • Test inhibitors dissolved in a suitable solvent (e.g., DMSO).

    • 96-well or 384-well black microplates.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in the assay buffer.

    • To each well of the microplate, add the diluted inhibitor. Include vehicle controls (solvent only).

    • Add the recombinant sEH enzyme solution to each well and pre-incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C)[5].

    • Initiate the enzymatic reaction by adding the fluorogenic substrate CMNPC to all wells.

    • Immediately monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate. The fluorescence is typically measured at an excitation wavelength of 330 nm and an emission wavelength of 465 nm[5][15].

    • Calculate the rate of reaction for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value[5].

In Vivo Efficacy in a Neuropathic Pain Model

This protocol describes the evaluation of sEH inhibitors in a rat model of diabetic neuropathic pain.

  • Animal Model:

    • Induction of diabetes in rats (e.g., Sprague-Dawley) via a single injection of streptozotocin.

    • Development of mechanical allodynia (pain response to a non-painful stimulus) is monitored over several weeks.

  • Procedure:

    • Once significant allodynia is established, the sEH inhibitors or vehicle are administered to the rats (e.g., orally).

    • Pain-related behavior is assessed at various time points post-administration using von Frey filaments to measure the paw withdrawal threshold.

    • A significant increase in the paw withdrawal threshold in the inhibitor-treated group compared to the vehicle group indicates an analgesic effect.

    • Dose-response studies are conducted to determine the optimal effective dose[9].

Biomarker Analysis (EET/DHET Ratio)

This method quantifies the direct target engagement of sEH inhibitors in vivo.

  • Sample Collection:

    • Collect plasma or tissue samples from animals treated with sEH inhibitors or vehicle.

  • Procedure:

    • Extract the oxylipins (including EETs and DHETs) from the biological samples using solid-phase extraction.

    • Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of various EET isomers and their corresponding DHETs.

    • Calculate the ratio of EETs to DHETs. A significant increase in this ratio in the inhibitor-treated group confirms sEH inhibition in vivo[5]. For example, APAU treatment has been shown to significantly reduce the plasma concentrations of dihydroxyeicosatrienoic acids in a lipopolysaccharide-induced inflammatory pain model[9].

Conclusion

The 2-(piperidin-4-yl)acetamide scaffold has proven to be a promising pharmacophore for the development of potent sEH inhibitors, with some derivatives demonstrating low nanomolar to sub-nanomolar potency against both human and murine sEH. These compounds exhibit comparable or, in some cases, superior in vitro activity to well-established urea-based inhibitors like t-TUCB and AR9281. Furthermore, selected amide-based inhibitors have shown promising anti-inflammatory effects in vivo. The continued exploration of this chemical space, focusing on optimizing both potency and pharmacokinetic properties, holds significant potential for the development of novel therapeutics for inflammatory and pain-related disorders.

References

A Comparative Guide to 2-(Piperidin-4-yl)acetic Acid and PEG Linkers in PROTACs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, the bridge connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides an objective comparison of two prominent linker classes: the rigid 2-(piperidin-4-yl)acetic acid-based linkers and the flexible polyethylene glycol (PEG) linkers, supported by experimental data and detailed methodologies.

The choice of linker can profoundly influence a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is the cornerstone of successful protein degradation. While flexible linkers like PEG have been widely used, there is a growing interest in more rigid structures, such as those incorporating piperidine moieties, to enhance pharmacokinetic properties and overall performance.

Core Structural and Functional Comparison

This compound linkers are characterized by their rigid piperidine core. This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to enhanced degradation efficiency. Furthermore, their rigid nature can improve metabolic stability, leading to a longer half-life in vivo. The piperidine nitrogen can also be protonated at physiological pH, which may influence solubility.

PEG linkers , composed of repeating ethylene glycol units, are known for their flexibility and hydrophilicity. The primary advantage of PEG linkers is their ability to increase the aqueous solubility of PROTACs, which are often large and lipophilic molecules. This enhanced solubility can be beneficial for formulation and bioavailability. However, the flexibility of PEG linkers can sometimes lead to an entropic penalty upon binding, and they may be more susceptible to metabolism.

Quantitative Data on PROTAC Performance

The following tables summarize quantitative data from a head-to-head comparison of PROTACs targeting Poly(ADP-ribose) polymerase 1 (PARP1) with either a piperidine-based or a PEG-based linker.

Table 1: In Vitro Degradation of PARP1-Targeting PROTACs

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)
iRucaparib-AP5 (PEG)PARP1Undisclosed36>95
iRucaparib-AP6 (PEG)PARP1Undisclosed82>95
Piperidine-based PROTACPARP1Undisclosed25>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Physicochemical Properties and Cellular Permeability

Linker TypeAqueous SolubilityCell Permeability (Papp)Metabolic Stability (t1/2 in microsomes)
This compoundModerate to HighGenerally FavorablePotentially High
PEGHighVariableCan be susceptible to oxidation

Papp: Apparent permeability coefficient.

While both linker types can yield highly potent PARP1 degraders, the data suggests that rigid heterocyclic linkers can be as effective, if not more so in some cases, than flexible PEG linkers[1]. The choice of linker should be carefully considered in the context of the specific warhead and E3 ligase ligand to optimize ternary complex formation and overall degradation efficiency[1].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dilution series of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Cellular Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive diffusion of a PROTAC across an artificial membrane.

Protocol:

  • A donor plate containing a lipid-infused artificial membrane is placed on top of an acceptor plate containing buffer.

  • The PROTAC is added to the donor wells, and after an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

2. Caco-2 Permeability Assay

Objective: To evaluate the permeability of a PROTAC across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.

Protocol:

  • Caco-2 cells are cultured on permeable supports until they form a confluent monolayer.

  • The PROTAC is added to either the apical (A) or basolateral (B) side, and the amount of PROTAC that crosses the monolayer to the other side is measured over time by LC-MS/MS.

  • This assay provides information on both passive permeability and the potential for active transport (efflux ratio).

Intracellular PROTAC Quantification by LC-MS/MS

Objective: To directly measure the concentration of a PROTAC inside cells.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC, wash thoroughly to remove extracellular compound, and lyse the cells.

  • Sample Preparation: Precipitate proteins from the cell lysate (e.g., with cold acetonitrile) and collect the supernatant containing the PROTAC.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the PROTAC concentration, often using a standard curve prepared with a known amount of the compound.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

experimental_workflow cluster_synthesis Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Linker_Selection Linker Selection (Piperidine vs. PEG) PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Purification Purification & Characterization PROTAC_Synthesis->Purification Degradation_Assay Degradation Assay (Western Blot) Purification->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA, Caco-2) Purification->Permeability_Assay Solubility_Assay Solubility Assay Purification->Solubility_Assay Stability_Assay Metabolic Stability Assay Purification->Stability_Assay Data_Comparison Comparative Analysis of Linker Properties Degradation_Assay->Data_Comparison Permeability_Assay->Data_Comparison Solubility_Assay->Data_Comparison Stability_Assay->Data_Comparison

Caption: PROTAC development and linker optimization workflow.

Synthesis of Linkers

The synthesis of PROTACs is a modular process, often involving the sequential coupling of the protein of interest (POI) ligand and the E3 ligase ligand to a bifunctional linker.

This compound Linkers: These linkers are typically synthesized from commercially available building blocks. For instance, ethyl 2-(piperidin-4-yl)acetate can be N-protected (e.g., with a Boc group), followed by hydrolysis of the ester to the carboxylic acid. This acid can then be coupled to an amine-functionalized POI or E3 ligase ligand using standard amide coupling reagents (e.g., HATU, HOBt/EDC). The Boc protecting group can then be removed to reveal the piperidine nitrogen, which can be further functionalized or coupled to the other ligand.

PEG Linkers: A wide variety of bifunctional PEG linkers are commercially available with different lengths and terminal functional groups (e.g., amine, carboxylic acid, azide, alkyne). The synthesis of PEGylated PROTACs often involves standard coupling chemistries such as amide bond formation or "click" chemistry (copper-catalyzed azide-alkyne cycloaddition).

Conclusion

The choice between a this compound linker and a PEG linker in PROTAC design is a nuanced decision that depends on the specific therapeutic goal and the properties of the target protein and E3 ligase ligands.

  • This compound linkers offer the advantage of rigidity, which can lead to improved metabolic stability and potentially more favorable conformations for ternary complex formation. This makes them an attractive option for developing PROTACs with enhanced pharmacokinetic profiles.

  • PEG linkers are a valuable tool for improving the solubility of PROTACs, a common challenge in their development. Their flexibility allows for spanning various distances between the target protein and the E3 ligase.

Ultimately, the optimal linker must be determined empirically for each PROTAC system. A systematic approach that involves the synthesis and evaluation of a series of PROTACs with different linker types and lengths is crucial for identifying the candidate with the best overall profile of potency, selectivity, and drug-like properties. This guide provides the foundational knowledge and experimental framework to aid researchers in making informed decisions in the rational design of next-generation protein degraders.

References

The Pivotal Role of the Piperidine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-4-yl)acetic Acid Analogs in Modulating GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of neuromodulatory compounds is paramount. This guide provides a comprehensive comparison of 2-(piperidin-4-yl)acetic acid analogs, a class of compounds with significant potential as modulators of the gamma-aminobutyric acid (GABA) system. By dissecting the impact of structural modifications on their biological activity, we aim to furnish a foundational resource for the rational design of novel therapeutics targeting GABA transporters (GATs).

The inhibitory neurotransmitter GABA is a cornerstone of central nervous system function, and its dysregulation is implicated in a spectrum of neurological and psychiatric disorders. GATs, responsible for the reuptake of GABA from the synaptic cleft, represent a critical therapeutic target. Inhibiting these transporters increases GABAergic tone, offering a promising avenue for the treatment of conditions such as epilepsy, anxiety, and neuropathic pain. The this compound scaffold serves as a key pharmacophore in the design of GAT inhibitors. This guide synthesizes available data to elucidate the SAR of this important class of molecules.

Comparative Analysis of Inhibitory Potency

Modification on this compound Scaffold Predicted Impact on GAT Inhibitory Potency (IC50) Rationale based on Related Compounds
Piperidine Nitrogen (N-substitution)
Unsubstituted (-H)Baseline PotencyThe secondary amine is often crucial for interaction with the transporter.
Small Alkyl (e.g., -CH3)Potential for Increased or Decreased PotencySteric hindrance at this position can influence binding.
Bulky Lipophilic Groups (e.g., -CH2-Aryl, -CH2-CH2-Aryl)Significant Increase in PotencyLipophilic moieties are known to enhance binding affinity to GATs, likely through interactions with hydrophobic pockets in the transporter protein. This is a key feature of potent inhibitors like tiagabine.[1]
Acetic Acid Moiety
Carboxylic Acid (-COOH)Essential for ActivityThe carboxylate group is believed to mimic the carboxylate of GABA, forming a critical interaction with the transporter.
Esterification (-COOR)Decreased PotencyThe free carboxylate is generally required for optimal activity.
Amidation (-CONH2)Decreased PotencySimilar to esterification, modification of the carboxylate group is detrimental.
Piperidine Ring
Stereochemistry at C4Potentially SignificantThe spatial orientation of the acetic acid side chain can impact binding.
Introduction of SubstituentsVariableSmall substituents may be tolerated, but larger groups could introduce steric clashes.

Experimental Methodologies

The evaluation of this compound analogs as GAT inhibitors typically involves in vitro assays to determine their potency and selectivity. A standard experimental workflow is outlined below.

GABA Transporter Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or GAT-4).

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured under standard conditions.

  • Cells are transiently or stably transfected with a plasmid encoding the human GABA transporter of interest.

2. [3H]GABA Uptake Assay:

  • Transfected cells are seeded into 96-well plates.

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

  • Cells are then incubated with the buffer containing the test compound at various concentrations for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • A solution containing a fixed concentration of [3H]GABA is added to each well, and the uptake is allowed to proceed for a short period (e.g., 1-5 minutes).

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The amount of [3H]GABA uptake in the presence of the test compound is compared to the uptake in the absence of the compound (control).

  • The concentration of the test compound that inhibits 50% of the [3H]GABA uptake (IC50) is calculated by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizing the Molecular Landscape

To better understand the relationships and processes involved, the following diagrams have been generated using the DOT language.

SAR_of_2_Piperidin_4_yl_acetic_acid_analogs cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Piperidine-4-acetic acid N_Sub N-Substitution (Lipophilic Groups) Scaffold->N_Sub Enhances Binding Acid_Mod Acetic Acid Moiety (Carboxylate) Scaffold->Acid_Mod Essential for Interaction Ring_Mod Piperidine Ring (Stereochemistry) Scaffold->Ring_Mod Influences Conformation Potency Increased GAT Inhibitory Potency N_Sub->Potency Acid_Mod->Potency Modification Decreases Potency Ring_Mod->Potency

Caption: Key SAR determinants for this compound analogs.

GABA_Transporter_Inhibition_Assay_Workflow start Start cell_culture Cell Culture & Transfection (HEK293 cells + GAT plasmid) start->cell_culture seeding Seed Cells into 96-well Plate cell_culture->seeding pre_incubation Pre-incubation with Test Compound seeding->pre_incubation gaba_uptake [3H]GABA Addition & Uptake pre_incubation->gaba_uptake termination Wash to Terminate Uptake gaba_uptake->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting (Measure Radioactivity) lysis->scintillation data_analysis Data Analysis (Calculate IC50) scintillation->data_analysis end End data_analysis->end

Caption: Experimental workflow for a GABA transporter inhibition assay.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD converts GABA_vesicle GABA in Vesicles GAD->GABA_vesicle synthesizes GABA_release GABA Release GABA_vesicle->GABA_release GABA_cleft GABA GABA_release->GABA_cleft GAT GABA Transporter (GAT) GABA_cleft->GAT reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor binds to GAT->GABA_vesicle repackaged Inhibitory_signal Inhibitory Postsynaptic Potential GABA_receptor->Inhibitory_signal

Caption: Simplified overview of the GABAergic signaling pathway.

References

A Comparative Guide to Assessing the Plasma Stability of 2-(piperidin-4-yl)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the plasma stability of 2-(piperidin-4-yl)acetic acid derivatives, a critical step in early drug discovery and development.[1][2] Compounds that rapidly degrade in plasma are likely to exhibit poor in vivo efficacy due to a short half-life and rapid clearance.[2][3][4][5] Therefore, assessing plasma stability is essential for prioritizing compounds for further in vivo studies.[2][5][6] This document outlines a detailed experimental protocol for determining plasma stability, presents a structured format for data comparison, and visualizes the experimental workflow.

Factors Influencing Plasma Stability

The stability of a drug candidate in plasma is influenced by several factors, including its physicochemical properties and susceptibility to enzymatic degradation.[7] Functional groups such as esters, amides, lactones, and lactams are particularly prone to hydrolysis by plasma enzymes.[2][3][4] Additionally, factors like the compound's solubility, lipophilicity, and the pH and temperature of the plasma can impact its stability.[7] It is also important to note that plasma stability can vary between different species.[2][3][5]

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol describes a typical in vitro assay to determine the rate of degradation of this compound derivatives in plasma.

1. Materials and Reagents:

  • Test compounds (this compound derivatives)

  • Reference compounds (e.g., a known stable compound like Propranolol and a known unstable compound like Propantheline or Tetracaine)[5]

  • Pooled plasma from the desired species (e.g., human, mouse, rat, dog), anticoagulated with EDTA[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide, Terfenadine)[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Incubator shaker set at 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[1][9]

2. Procedure:

  • Compound Preparation: Prepare stock solutions of the test and reference compounds in DMSO (e.g., 10 mM).

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • In a 96-well plate, add the test or reference compound to the plasma to achieve a final concentration of 1 µM.[3][4][6] The final DMSO concentration should be kept low (e.g., ≤ 0.25%) to avoid affecting enzyme activity.[3]

    • Incubate the plate at 37°C with gentle agitation.[5]

  • Time Points: Collect aliquots of the incubation mixture at multiple time points, for example, 0, 5, 15, 30, 60, and 120 minutes.[3][5]

  • Reaction Termination: To stop the enzymatic degradation, add cold acetonitrile containing an internal standard to each aliquot.[3][6] This step also serves to precipitate plasma proteins.[1][6]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[3][4][5]

3. Data Analysis:

  • The concentration of the test compound at each time point is determined from the peak area ratio of the analyte to the internal standard.

  • The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time 0.

  • The natural logarithm of the percent remaining is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the line of best fit.

  • The half-life (t½) is calculated using the following equation: t½ = 0.693 / k .[4][5]

Data Presentation: Comparative Stability of this compound Derivatives

The following table provides a template for summarizing the plasma stability data for a series of hypothetical this compound derivatives and control compounds.

Compound IDStructure/ModificationHuman Plasma Half-life (t½, min)Mouse Plasma Half-life (t½, min)% Remaining at 120 min (Human)% Remaining at 120 min (Mouse)
Derivative A R = H> 1201109545
Derivative B R = CH398754025
Derivative C R = OCH3> 120> 1209892
Propranolol (Stable Control)> 120> 1209998
Propantheline (Unstable Control)1510< 5< 2

Experimental Workflow Visualization

The following diagram illustrates the key steps in the in vitro plasma stability assay.

PlasmaStabilityAssay cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing CompoundPrep Prepare Test and Reference Compounds Incubate Incubate Compounds with Plasma at 37°C CompoundPrep->Incubate PlasmaPrep Pre-warm Plasma to 37°C PlasmaPrep->Incubate TimePoints Collect Aliquots at Multiple Time Points Incubate->TimePoints Quench Terminate Reaction with Cold Acetonitrile & IS TimePoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Quantify Quantify Remaining Parent Compound Analyze->Quantify Calculate Calculate % Remaining and Half-life (t½) Quantify->Calculate

Caption: Workflow for the in vitro plasma stability assay.

Conclusion

The assessment of plasma stability is a crucial component of the drug discovery process. By employing a standardized in vitro assay, researchers can efficiently compare the stability of various this compound derivatives and identify candidates with favorable pharmacokinetic profiles for further development. The data generated from these studies are instrumental in guiding medicinal chemistry efforts to optimize compound stability and ultimately enhance the potential for in vivo efficacy.

References

A Comparative Guide to the Synthetic Routes of 2-(piperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for 2-(piperidin-4-yl)acetic acid, a valuable building block in medicinal chemistry. The following sections detail the most common and effective methods for its preparation, offering objective comparisons of their performance with supporting experimental data and methodologies.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in molecules targeting a range of conditions, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This guide outlines three main synthetic strategies, evaluating them based on yield, reaction conditions, starting material accessibility, and overall efficiency.

Data Presentation

The following table summarizes the quantitative data for the different synthetic routes to this compound.

Route Starting Material Key Steps Catalyst/Reagents Solvent Yield (%) Key Advantages Key Disadvantages
1 4-Pyridylacetic acid hydrochlorideCatalytic HydrogenationPtO₂Acetic Acid~100%[1]High yield, one-step reaction, readily available starting material.Use of a precious metal catalyst.
2 4-Cyanomethylpyridine (2-(pyridin-4-yl)acetonitrile)1. Catalytic Hydrogenation 2. Nitrile Hydrolysis1. PtO₂ or other hydrogenation catalysts 2. KOH, H₂O/Ethanol1. Acetic Acid 2. H₂O/EthanolNot reported for the full sequence. Hydrolysis step for a similar compound is 84%.[1]Utilizes a different readily available starting material.Two-step process, requires handling of cyanide-containing compounds.
3 N-Boc-Piperidine-4-carboxylic acidArndt-Eistert Homologation (via Wolff Rearrangement)Oxalyl chloride, Diazomethane, Silver(I) oxideAnhydrous solvents (e.g., Dichloromethane, Dioxane)Not reported for this specific substrate.Established method for carbon chain homologation.Use of hazardous and explosive diazomethane, multi-step process.[2][3][4]

Synthetic Route Diagrams

The following diagrams illustrate the described synthetic pathways.

Synthetic_Route_1 4-Pyridylacetic acid hydrochloride 4-Pyridylacetic acid hydrochloride This compound hydrochloride This compound hydrochloride 4-Pyridylacetic acid hydrochloride->this compound hydrochloride H₂, PtO₂ Acetic Acid

Caption: Route 1: Catalytic Hydrogenation.

Synthetic_Route_2 4-Cyanomethylpyridine 4-Cyanomethylpyridine 2-(Piperidin-4-yl)acetonitrile 2-(Piperidin-4-yl)acetonitrile 4-Cyanomethylpyridine->2-(Piperidin-4-yl)acetonitrile H₂, Catalyst This compound This compound 2-(Piperidin-4-yl)acetonitrile->this compound KOH, H₂O/EtOH

Caption: Route 2: Hydrogenation and Hydrolysis.

Synthetic_Route_3 N-Boc-Piperidine-4-carboxylic acid N-Boc-Piperidine-4-carboxylic acid N-Boc-Piperidine-4-carbonyl chloride N-Boc-Piperidine-4-carbonyl chloride N-Boc-Piperidine-4-carboxylic acid->N-Boc-Piperidine-4-carbonyl chloride Oxalyl Chloride N-Boc-4-(diazoacetyl)piperidine N-Boc-4-(diazoacetyl)piperidine N-Boc-Piperidine-4-carbonyl chloride->N-Boc-4-(diazoacetyl)piperidine CH₂N₂ N-Boc-2-(piperidin-4-yl)acetic acid N-Boc-2-(piperidin-4-yl)acetic acid N-Boc-4-(diazoacetyl)piperidine->N-Boc-2-(piperidin-4-yl)acetic acid Ag₂O, H₂O (Wolff Rearrangement)

Caption: Route 3: Arndt-Eistert Homologation.

Experimental Protocols

Route 1: Catalytic Hydrogenation of 4-Pyridylacetic Acid Hydrochloride

This route provides a direct and high-yielding synthesis of the target compound.

Experimental Procedure: [1]

  • To a high-pressure reaction vessel, add 4-pyridineacetic acid hydrochloride (24.3 g, 0.140 mol) and platinum(IV) oxide (PtO₂, 2.07 g).

  • Add 150 mL of glacial acetic acid to the vessel.

  • Pressurize the reactor with hydrogen gas to 50 psi and commence hydrogenation.

  • After the reaction is complete, carefully vent the excess hydrogen pressure and filter the reaction mixture.

  • Concentrate the filtrate to obtain a colorless semi-solid.

  • Suspend the semi-solid in diethyl ether (250 mL) and stir the suspension for 12 hours to induce solidification.

  • Collect the solid by filtration, wash with diethyl ether and n-hexane, and dry under vacuum to yield 4-piperidineacetic acid hydrochloride (25.4 g, 100%).

Route 2: Hydrogenation and Hydrolysis of 4-Cyanomethylpyridine

This two-step route offers an alternative starting from a different commercially available precursor. The following is a generalized protocol based on the synthesis of a related compound.

Step 1: Catalytic Hydrogenation of 4-Cyanomethylpyridine (Hypothetical Procedure)

  • A solution of 4-cyanomethylpyridine in a suitable solvent (e.g., acetic acid or ethanol) would be subjected to catalytic hydrogenation using a catalyst such as PtO₂ or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and time) would need to be optimized for this specific substrate.

Step 2: Hydrolysis of 2-(Piperidin-4-yl)acetonitrile

This procedure is adapted from the hydrolysis of the pyridine precursor.[1]

  • Dissolve 2-(piperidin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.

  • Add an excess of solid potassium hydroxide (KOH) to the solution.

  • Heat the reaction mixture at 90 °C for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, remove the ethanol by vacuum distillation.

  • Dilute the remaining aqueous solution with water and adjust the pH to 4-5 using 2 N HCl.

  • Concentrate the acidified aqueous solution under reduced pressure to obtain this compound hydrochloride.

Route 3: Arndt-Eistert Homologation of N-Boc-Piperidine-4-carboxylic acid

This route represents a classic method for one-carbon homologation of carboxylic acids. It is a multi-step process that requires careful handling of hazardous reagents.

General Procedure: [2][3][4]

  • Acid Chloride Formation: Convert N-Boc-piperidine-4-carboxylic acid to its corresponding acid chloride by reacting it with a chlorinating agent such as oxalyl chloride or thionyl chloride in an anhydrous solvent.

  • Diazoketone Formation: React the acid chloride with an excess of diazomethane in an inert solvent at low temperature to form the α-diazoketone.

  • Wolff Rearrangement: Treat the α-diazoketone with a catalyst, typically silver(I) oxide or silver benzoate, in the presence of water to induce the Wolff rearrangement. The resulting ketene intermediate is trapped by water to form the homologated carboxylic acid.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product, this compound.

Conclusion

Based on the available data, the catalytic hydrogenation of 4-pyridylacetic acid hydrochloride (Route 1) is the most efficient and high-yielding method for the synthesis of this compound.[1] Its single-step nature and quantitative yield make it the preferred route for both laboratory and potential large-scale synthesis.

Route 2 , involving the hydrogenation and subsequent hydrolysis of 4-cyanomethylpyridine, is a viable alternative, though it requires a two-step process and the overall yield is not explicitly reported for the complete sequence.

The Arndt-Eistert homologation (Route 3) is a theoretically possible but less practical approach for this specific target molecule due to the use of highly hazardous diazomethane and its multi-step nature. It is a powerful tool in organic synthesis but is likely to be outcompeted by the more direct hydrogenation routes for this particular application.

Researchers and drug development professionals should consider the scalability, safety, and cost-effectiveness of each route when selecting a synthetic strategy for this compound. For most applications, the direct hydrogenation of 4-pyridylacetic acid hydrochloride offers the most advantageous profile.

References

evaluating the performance of different bases in 2-(piperidin-4-yl)acetic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond via the coupling of a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry and drug development. For substrates such as 2-(piperidin-4-yl)acetic acid, a common building block in pharmaceutical synthesis, the choice of coupling reagent and, critically, the base, can significantly influence reaction efficiency, yield, and purity. This guide provides an objective comparison of the performance of different bases in the context of this compound coupling reactions, supported by experimental data from various studies.

Introduction to Amide Coupling and the Role of the Base

Amide bond formation is typically not a direct reaction between a carboxylic acid and an amine due to the formation of a non-reactive ammonium carboxylate salt. Therefore, a coupling reagent is employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

The role of the base in these reactions is multifaceted:

  • Neutralization: It neutralizes the acid formed during the reaction, driving the equilibrium towards product formation.

  • Deprotonation: It deprotonates the amine nucleophile, increasing its reactivity.

  • Minimizing Side Reactions: The choice of base can be crucial in minimizing side reactions such as racemization, particularly when dealing with chiral substrates. Sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are often preferred over less hindered bases like triethylamine (TEA) to prevent unwanted side reactions.

Commonly used bases in conjunction with popular coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) include DIPEA, TEA, and N-methylmorpholine (NMM).

Comparative Performance Data

Coupling ReagentAdditiveBaseSolventAmine SubstrateReaction TimeYield (%)Reference
HATU-DIPEADry DMFVarious amines2-3 h59-84%[1]
EDC·HClHOBt-Not specifiedBenzohomoadamantane aminesNot specifiedLow to moderate
HATU--Not specifiedBenzohomoadamantane aminesNot specifiedLow to moderate
--Et3NAnhydrous DCMAcetyl chlorideOvernightNot specified
--Et3NDCMPropane-2-sulfonyl chlorideOvernightNot specified
EDC·HClDMAP-DCM4-amino-N-Boc piperidineOvernightNot specified[2]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table.

Protocol 1: HATU/DIPEA Coupling [1]

  • Reaction Setup: To a solution of the desired amine in dry N,N-dimethylformamide (DMF), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as the condensing agent and N,N-Diisopropylethylamine (DIPEA) as the base.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the urea byproduct and excess reagents. The organic layer is then dried and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the final amide.

Protocol 2: EDC·HCl/DMAP Coupling [2]

  • Reaction Setup: To a solution of chromone-2-carboxylic acid (1.1 eq) in dichloromethane (DCM), add 4-amino-N-Boc piperidine (1 eq), EDC·HCl (1.1 eq), and 4-(Dimethylamino)pyridine (DMAP) (0.2 eq).

  • Reaction Conditions: Stir the resulting mixture at room temperature under a nitrogen atmosphere overnight.

  • Work-up: After completion of the reaction, partition the mixture between DCM and a 5% NaHCO3 solution. The combined organic layer is dried, filtered, and evaporated under vacuum.

  • Purification: The resulting product can be triturated in ethyl acetate, filtered, and used in the next step without further purification.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for an amide coupling reaction, which is a fundamental process in the synthesis of the target compounds.

G General Amide Coupling Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Acid This compound Derivative Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DMF, DCM) at RT Acid->Reaction_Vessel Amine Amine Substrate Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA, Et3N) Base->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Extraction Aqueous Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Purified Amide Product Purification->Final_Product

Caption: General workflow for amide coupling reactions.

References

Safety Operating Guide

Safe Disposal of 2-(Piperidin-4-yl)acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Piperidin-4-yl)acetic acid, aligning with standard safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, especially during disposal, the following PPE is recommended:

  • Gloves: Inspect gloves for integrity before use and utilize a proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is advised.[1] For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

  • Eye Protection: Wear appropriate eye and face protection.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

In the event of accidental exposure, consult the material's Safety Data Sheet (SDS) for detailed first-aid measures.[1] General advice includes moving to fresh air if inhaled, washing skin with soap and plenty of water in case of skin contact, and rinsing eyes thoroughly with water for at least 15 minutes for eye contact.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.

1. Collection and Storage of Waste:

  • Collect waste this compound and any materials contaminated with it (e.g., filter paper, paper towels) in a designated, compatible, and properly labeled waste container.
  • For spills, carefully sweep up the solid material to avoid creating dust and place it in a suitable, closed container for disposal.[1]
  • Ensure the waste container is kept tightly closed and stored in a well-ventilated area, away from incompatible materials.

2. Professional Disposal:

  • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1]
  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the material.[1][2]
  • The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Extra care should be taken during ignition as the material is highly flammable.[1][2]

3. Disposal of Contaminated Packaging:

  • Any packaging that has come into contact with this compound should be treated as the unused product and disposed of accordingly.[1]

Environmental Precaution: It is critical to prevent the product from entering drains.[1]

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits or pH adjustments, were found in the reviewed safety data sheets. The primary directive is to engage a licensed disposal service.

ParameterValue/Instruction
Primary Disposal Method Chemical incineration via a licensed professional waste disposal service.[1][2]
Spill Residue Sweep up, place in a suitable, closed container for disposal.[1]
Contaminated Packaging Dispose of as unused product.[1]
Environmental Release Do not allow the product to enter drains.[1]

Disposal Workflow Diagram

cluster_collection Step 1: Waste Collection cluster_disposal Step 2: Professional Disposal cluster_packaging Step 3: Contaminated Packaging start Generation of This compound waste collect Collect in a labeled, compatible container start->collect Routine Waste spill Clean up spills (avoiding dust) start->spill Accidental Spill package Dispose of contaminated packaging as unused product start->package Empty containers store Store container in a well-ventilated area collect->store spill->collect contact Contact licensed waste disposal service store->contact transport Arrange for waste transportation contact->transport incinerate Incinerate in a chemical incinerator with afterburner and scrubber transport->incinerate

References

Essential Safety and Operational Protocols for Handling 2-(Piperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and logistical guidance for the handling of 2-(Piperidin-4-yl)acetic acid, ensuring the well-being of laboratory personnel and the integrity of research activities. The following protocols for personal protective equipment (PPE), operational procedures, and disposal are based on established safety data for this compound and similar chemical structures.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are fundamental to minimizing exposure and ensuring personal safety. Below is a summary of recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles conforming to EN166 or NIOSH standards should be worn at all times.[1] A face shield must be used in addition to goggles when there is a significant risk of splashing.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic acids.[2] Gloves must be inspected for any signs of degradation or puncture before each use and disposed of after handling the compound.[1]
Protective ClothingA standard laboratory coat should be worn to prevent skin exposure.
Respiratory RespiratorFor nuisance exposures or dust formation, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] For higher-level protection or in poorly ventilated areas, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[1]

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is crucial for maintaining the chemical's stability and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling and weighing.[1]

  • Grounding: For processes that may generate static electricity, ensure all equipment is properly grounded to prevent ignition of dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed to prevent contamination and absorption of moisture.[1]

Experimental Protocol: General Weighing and Solution Preparation

This protocol outlines the basic steps for safely weighing the solid compound and preparing a solution.

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Solution Preparation:

    • Place a stir bar in an appropriate flask or beaker.

    • Add the desired solvent to the flask.

    • Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.

    • Rinse the weighing vessel with a small amount of the solvent and add it to the flask to ensure a complete transfer.

    • Continue stirring until the solid is fully dissolved.

  • Cleanup:

    • Clean the spatula and any other contaminated utensils.

    • Wipe down the work surface within the fume hood.

    • Dispose of any contaminated materials according to the disposal plan.

    • Remove and properly dispose of gloves.

    • Wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect surplus or non-recyclable solid this compound in a designated, labeled, and sealed waste container.

  • Contaminated Materials: Items such as used gloves, weighing paper, and paper towels that are contaminated with the compound should be placed in a separate, clearly labeled hazardous waste container.

  • Solutions: Unused or waste solutions containing this compound should be collected in a designated, labeled, and sealed liquid waste container. Do not mix with incompatible waste streams.

Disposal Method:

  • All waste containing this compound must be disposed of through a licensed professional waste disposal service.[1]

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method of disposal.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment: Prevent the spread of the spill. For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[1] For liquid spills, use an inert absorbent material to contain and soak up the spill.

  • Cleanup: Place all contaminated materials, including absorbent and cleaning supplies, into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to the laboratory supervisor and the appropriate environmental health and safety department.

First Aid:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Ensure Safety Weigh Weigh Compound FumeHood->Weigh Proceed to Handling PrepareSolution Prepare Solution Weigh->PrepareSolution Clean Clean Equipment & Workspace PrepareSolution->Clean After Experiment Waste Segregate & Dispose of Waste Clean->Waste RemovePPE Remove PPE Waste->RemovePPE WashHands Wash Hands RemovePPE->WashHands

Caption: Workflow for handling this compound.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill & Don PPE Evacuate->Assess Contain Contain Spill Assess->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Emergency spill response plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.